molecular formula C8H12O4 B1207665 1,3-Cyclohexanedicarboxylic acid CAS No. 3971-31-1

1,3-Cyclohexanedicarboxylic acid

Cat. No.: B1207665
CAS No.: 3971-31-1
M. Wt: 172.18 g/mol
InChI Key: XBZSBBLNHFMTEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Cyclohexanedicarboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C8H12O4 and its molecular weight is 172.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

cyclohexane-1,3-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O4/c9-7(10)5-2-1-3-6(4-5)8(11)12/h5-6H,1-4H2,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBZSBBLNHFMTEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70883923
Record name 1,3-Cyclohexanedicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70883923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3971-31-1
Record name 1,3-Cyclohexanedicarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3971-31-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Cyclohexanedicarboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003971311
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Cyclohexanedicarboxylic acid
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,3-Cyclohexanedicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70883923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name A mixture of: cis-1,3-cyclohexanedicarboxylic acid; trans-1,3-cyclohexanedicarboxylicacid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.103.074
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,3-Cyclohexanedicarboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1,3-Cyclohexanedicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of 1,3-cyclohexanedicarboxylic acid, a molecule of significant interest in various scientific disciplines, including materials science and drug development. This document details the physicochemical properties of its cis and trans isomers, provides insights into its spectral characteristics, and outlines relevant experimental protocols.

Core Chemical and Physical Properties

This compound (C8H12O4, Molar Mass: 172.18 g/mol ) is a dicarboxylic acid existing as two geometric isomers: cis-1,3-cyclohexanedicarboxylic acid and trans-1,3-cyclohexanedicarboxylic acid.[1][2] The spatial arrangement of the two carboxylic acid groups relative to the cyclohexane ring significantly influences their physical and chemical properties. A mixture of both isomers is also commercially available.[3]

Physicochemical Data of Isomers

The distinct stereochemistry of the cis and trans isomers leads to notable differences in their physical properties, such as melting point, boiling point, and solubility. These properties are summarized in the table below.

Propertycis-1,3-Cyclohexanedicarboxylic Acidtrans-1,3-Cyclohexanedicarboxylic AcidMixture (cis and trans)
CAS Number 2305-31-9[2]2305-30-83971-31-1[3]
Melting Point (°C) 165[4]147-151132-141[3]
Boiling Point (°C) Not readily available332.4 ± 25.0 (Predicted)[5]332.4 ± 25.0 (Predicted)[5]
pKa Not readily available4.32 ± 0.13 (Predicted)[5]4.32 ± 0.13 (Predicted)[5]
Water Solubility Data not readily availableSparingly soluble (28 g/L at 25 °C)Data not readily available
Solubility in other solvents Soluble in Methanol[5]Soluble in Methanol[5]Soluble in Methanol[5]

Spectral Properties

The structural nuances of the cis and trans isomers of this compound can be elucidated through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

NMR Spectroscopy

NMR spectroscopy is a powerful tool for distinguishing between the cis and trans isomers based on the chemical shifts and coupling constants of the cyclohexane ring protons and carbons.

¹H NMR: The chemical shifts of the protons on the cyclohexane ring are influenced by the spatial orientation of the carboxylic acid groups. In the cis isomer, the two carboxylic acid groups are on the same side of the ring, leading to different magnetic environments for the ring protons compared to the trans isomer where they are on opposite sides.

¹³C NMR: The chemical shifts of the carbon atoms in the cyclohexane ring and the carboxylic acid groups also differ between the two isomers. The carbonyl carbon (C=O) of the carboxylic acid typically appears in the downfield region of the spectrum.

NucleusIsomerTypical Chemical Shift (ppm)
¹H cisThe chemical shifts are pH-dependent. At pH 2.38 in D₂O, experimental shifts are observed around 1.3-2.5 ppm for the aliphatic protons.
transAliphatic protons typically resonate in the range of 1.2-2.5 ppm.
¹³C cis & transCarboxylic acid (C=O): ~175-185 ppm, Cyclohexane ring (CH, CH₂): ~25-45 ppm
Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the characteristic functional groups present in this compound. The most prominent absorption bands are associated with the O-H and C=O stretching vibrations of the carboxylic acid groups.

Functional GroupVibration ModeCharacteristic Absorption Range (cm⁻¹)
Carboxylic Acid O-HStretching3300-2500 (broad)
C-H (alkane)Stretching3000-2850
Carboxylic Acid C=OStretching1725-1700
C-OStretching1320-1210

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the catalytic hydrogenation of isophthalic acid.

Protocol:

  • Reaction Setup: In a high-pressure reactor, suspend isophthalic acid in a suitable solvent, such as methanol or water.

  • Catalyst Addition: Add a hydrogenation catalyst, typically a noble metal catalyst like rhodium on alumina (Rh/Al₂O₃) or ruthenium on carbon (Ru/C).

  • Hydrogenation: Pressurize the reactor with hydrogen gas (typically 50-100 psi) and agitate the mixture at room temperature or slightly elevated temperatures.

  • Monitoring: Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

  • Work-up: After the reaction is complete, filter the mixture to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to crystallize the this compound. The product is typically obtained as a mixture of cis and trans isomers.

Analytical Separation of Cis and Trans Isomers

The separation and quantification of the cis and trans isomers of this compound can be achieved using chromatographic techniques.

High-Performance Liquid Chromatography (HPLC) Method:

  • Column: A reverse-phase C18 column is commonly used.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer at a controlled pH) and an organic modifier like acetonitrile or methanol. The gradient or isocratic elution conditions need to be optimized for baseline separation.

  • Detection: UV detection at a low wavelength (e.g., 210 nm) is suitable for detecting the carboxylic acid functionality.

  • Sample Preparation: Dissolve the sample mixture in the mobile phase or a compatible solvent.

Gas Chromatography (GC) Method (after derivatization):

  • Derivatization: The carboxylic acid groups must be derivatized to more volatile esters (e.g., methyl or ethyl esters) prior to GC analysis. This can be achieved by reacting the acid with an alcohol (e.g., methanol or ethanol) in the presence of an acid catalyst (e.g., sulfuric acid) or using a derivatizing agent like diazomethane or trimethylsilyldiazomethane.

  • Column: A polar capillary column (e.g., a wax-type or a cyano-propyl-based column) is suitable for separating the isomeric esters.

  • Carrier Gas: Helium or hydrogen.

  • Detection: Flame ionization detector (FID) or a mass spectrometer (MS) for identification and quantification.

Signaling Pathways and Workflows

While this compound is not a central metabolite in primary metabolic pathways, the metabolism of related cyclohexanecarboxylic acids has been studied in microorganisms and plants. These pathways can provide insights into the potential biotransformation of this compound.

Bacterial β-Oxidation of Cyclohexanecarboxylic Acid

Some bacteria, such as Pseudomonas putida, can utilize cyclohexanecarboxylic acid as a carbon source through a modified β-oxidation pathway. This process involves the activation of the carboxylic acid to its coenzyme A (CoA) thioester, followed by a series of enzymatic reactions that shorten the carbon chain.

bacterial_beta_oxidation Bacterial β-Oxidation Pathway for Cyclohexanecarboxylic Acid cluster_activation Activation cluster_beta_oxidation β-Oxidation Cycle Cyclohexanecarboxylic_acid Cyclohexanecarboxylic Acid Cyclohexanecarboxyl_CoA Cyclohexanecarboxyl-CoA Cyclohexanecarboxylic_acid->Cyclohexanecarboxyl_CoA Acyl-CoA Synthetase Dehydrogenation 1. Dehydrogenation Cyclohexanecarboxyl_CoA->Dehydrogenation Hydration 2. Hydration Dehydrogenation->Hydration Oxidation 3. Oxidation Hydration->Oxidation Thiolysis 4. Thiolysis Oxidation->Thiolysis Shortened_Acyl_CoA Chain-shortened Acyl-CoA Thiolysis->Shortened_Acyl_CoA Shortened Acyl-CoA + Acetyl-CoA Acetyl_CoA Acetyl-CoA (to TCA cycle) Thiolysis->Acetyl_CoA

Caption: A representative diagram of the bacterial β-oxidation pathway for cyclohexanecarboxylic acid.

Enzymatic Desymmetrization Workflow

The cis isomer of this compound is a prochiral molecule, making it a valuable substrate for enzymatic desymmetrization reactions. This process can be used to produce enantiomerically enriched chiral building blocks for the synthesis of pharmaceuticals and other fine chemicals.

enzymatic_desymmetrization Workflow for Enzymatic Desymmetrization Start cis-1,3-Cyclohexanedicarboxylic Acid Dimethyl Ester (prochiral) Reaction Selective Hydrolysis of one ester group Start->Reaction Enzyme Lipase (e.g., from Candida antarctica) Enzyme->Reaction Product Chiral Monoester (enantiomerically enriched) Reaction->Product Separation Chromatographic Separation Product->Separation Final_Product Pure Chiral Building Block Separation->Final_Product

Caption: A workflow diagram illustrating the enzymatic desymmetrization of a prochiral diester of cis-1,3-cyclohexanedicarboxylic acid.

References

An In-depth Technical Guide to 1,3-Cyclohexanedicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 1,3-Cyclohexanedicarboxylic acid, a versatile dicarboxylic acid utilized in various research and industrial applications. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical identifiers, physical properties, synthesis protocols, and potential applications.

Chemical Identifiers and Physical Properties

This compound is a C8 cycloaliphatic dicarboxylic acid that exists as a mixture of cis and trans isomers. The properties of the mixture and the individual stereoisomers are crucial for its application in chemical synthesis.

Table 1: Chemical Identifiers for this compound

IdentifierValue (Mixture of cis and trans)Value (cis-isomer)Reference
CAS Number 3971-31-12305-31-9[1][2][3]
Molecular Formula C₈H₁₂O₄C₈H₁₂O₄[1][4]
Molecular Weight 172.18 g/mol 172.18 g/mol [1][2][3]
IUPAC Name cyclohexane-1,3-dicarboxylic acidcis-(1R,3S)-cyclohexane-1,3-dicarboxylic acid[1][4]
InChI InChI=1S/C8H12O4/c9-7(10)5-2-1-3-6(4-5)8(11)12/h5-6H,1-4H2,(H,9,10)(H,11,12)InChI=1S/C8H12O4/c9-7(10)5-2-1-3-6(4-5)8(11)12/h5-6H,1-4H2,(H,9,10)(H,11,12)/t5-,6+[1][2][4]
InChIKey XBZSBBLNHFMTEB-UHFFFAOYSA-NXBZSBBLNHFMTEB-OLQVQODUSA-N[1][2][4]
SMILES C1CC(CC(C1)C(=O)O)C(=O)OC1C--INVALID-LINK--C(=O)O">C@HC(=O)O[1][2][4]
PubChem CID 1072056432255[1][4]

Table 2: Physicochemical Properties of this compound (mixture of cis and trans)

PropertyValueReference
Melting Point 132-141 °C (lit.)[2]
Assay 98%[2]
Appearance White crystalline solid[5]

Synthesis and Experimental Protocols

The primary industrial route for the synthesis of this compound is the catalytic hydrogenation of isophthalic acid.[6] This process involves the reduction of the aromatic ring to a cyclohexane ring.

This protocol is based on the catalytic hydrogenation of isophthalic acid.[7][8]

Materials:

  • Isophthalic acid (500 g, 3 mol)

  • Methanol (2.8 L)

  • 5% Rhodium/Alumina catalyst (50 g + 25 g)

  • Acetic acid (150 mL)

  • Diatomaceous earth

  • Hydrogen gas

Procedure:

  • To a suspension of isophthalic acid in methanol, add the 5% rhodium/alumina catalyst and acetic acid.

  • Pressurize the reaction mixture with hydrogen (50 psi) and shake overnight at room temperature.

  • Upon completion, filter the mixture through a diatomaceous earth pad to remove the catalyst.

  • Add fresh 5% rhodium/alumina catalyst to the filtrate.

  • Re-pressurize the mixture with hydrogen (50 psi) and shake for another 24 hours.

  • Filter the final reaction mixture through a pad of diatomaceous earth.

  • Concentrate the filtrate under reduced pressure to yield this compound as a white powder.

The reported yield for this procedure is approximately 96.3%.[8]

Applications in Research and Drug Development

This compound and its derivatives are valuable building blocks in organic synthesis and medicinal chemistry.[5] The rigid cyclohexane scaffold allows for the precise spatial arrangement of functional groups, which is critical for molecular recognition and biological activity.[6]

Key applications include:

  • Polymer Chemistry: It serves as a monomer for the synthesis of polyesters and polyamides, imparting properties such as biodegradability and thermal stability.[5]

  • Drug Development: Derivatives of this compound are being investigated for various therapeutic applications. For instance, they are key structural components in the development of DGAT1 inhibitors for the treatment of obesity and diabetes.[6] Its derivatives have also shown potential as anti-inflammatory, antimicrobial, and anticancer agents.[5]

  • Organic Synthesis: The carboxylic acid groups can undergo a variety of reactions, making it a versatile starting material for the synthesis of more complex molecules.[5]

Visualized Workflows

The following diagrams illustrate key processes related to this compound.

G Synthesis of this compound cluster_reactants Reactants cluster_process Process cluster_product Product isophthalic_acid Isophthalic Acid reaction_step1 Initial Hydrogenation (overnight) isophthalic_acid->reaction_step1 methanol Methanol methanol->reaction_step1 rh_al_catalyst 5% Rh/Alumina Catalyst rh_al_catalyst->reaction_step1 reaction_step2 Second Hydrogenation (24 hours) rh_al_catalyst->reaction_step2 fresh catalyst acetic_acid Acetic Acid acetic_acid->reaction_step1 hydrogen Hydrogen (50 psi) hydrogen->reaction_step1 hydrogen->reaction_step2 filtration1 Filtration (remove catalyst) reaction_step1->filtration1 filtration1->reaction_step2 filtration2 Final Filtration reaction_step2->filtration2 concentration Concentration filtration2->concentration product This compound concentration->product

Caption: Workflow for the synthesis of this compound.

A significant application of chiral derivatives of this compound is in the synthesis of enantiomerically pure compounds. One such example is the preparation of (1R,3S)-3-amino-1-cyclohexane-carboxylic acid, which involves an enzymatic desymmetrization step.[9]

G Enzymatic Desymmetrization for Chiral Synthesis cluster_starting_material Starting Material cluster_synthesis_pathway Synthesis Pathway cluster_final_product Final Product start cis/trans-1,3-Cyclohexanedicarboxylic Acid step1 Anhydride Formation start->step1 step2 Diester Formation step1->step2 cis-anhydride step3 Enzymatic Hydrolytic Desymmetrization (Lipase AY-30) step2->step3 meso-diester step4 Modified Curtius Rearrangement step3->step4 chiral monoester step5 Hydrolysis and Deprotection step4->step5 N-Boc protected amino ester final_product Optical Pure (1R,3S)-3-amino-1-cyclohexanecarboxylic acid step5->final_product

References

An In-depth Technical Guide to the Structural Isomers of 1,3-Cyclohexanedicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cis and trans structural isomers of 1,3-cyclohexanedicarboxylic acid, molecules of significant interest in medicinal chemistry and materials science. This document details their structural characteristics, conformational analysis, synthesis, and spectroscopic properties, presenting quantitative data in accessible formats and outlining detailed experimental protocols.

Structural Isomerism and Conformational Analysis

This compound exists as two geometric isomers: cis-1,3-cyclohexanedicarboxylic acid and trans-1,3-cyclohexanedicarboxylic acid. The spatial arrangement of the two carboxylic acid groups on the cyclohexane ring dictates their distinct physical and chemical properties.

The cyclohexane ring predominantly adopts a chair conformation to minimize steric and torsional strain. The stability of the substituted cyclohexane is largely influenced by the steric interactions of the substituents.

cis-1,3-Cyclohexanedicarboxylic Acid:

In the cis isomer, both carboxylic acid groups are on the same side of the cyclohexane ring. This allows for two possible chair conformations: diequatorial (e,e) and diaxial (a,a). The diequatorial conformation is significantly more stable due to the considerable steric strain (1,3-diaxial interactions) that arises when the bulky carboxylic acid groups are in the axial positions. At equilibrium, the diequatorial conformer is the overwhelmingly predominant species.

trans-1,3-Cyclohexanedicarboxylic Acid:

In the trans isomer, the carboxylic acid groups are on opposite sides of the ring. This results in two energetically equivalent chair conformations where one carboxyl group is in an equatorial position and the other is in an axial position (e,a and a,e). These two conformers rapidly interconvert through a process known as ring flipping. The trans isomer is generally considered to be the thermodynamically more stable of the two isomers due to its greater molecular symmetry, which allows for more efficient packing in the solid state.[1]

cluster_cis cis-1,3-Cyclohexanedicarboxylic Acid cluster_trans trans-1,3-Cyclohexanedicarboxylic Acid cis_ee Diequatorial (e,e) (More Stable) cis_aa Diaxial (a,a) (Less Stable) cis_ee->cis_aa Ring Flip trans_ea Equatorial-Axial (e,a) trans_ae Axial-Equatorial (a,e) trans_ea->trans_ae Ring Flip (Energetically Equivalent)

Figure 1: Conformational isomers of cis- and trans-1,3-cyclohexanedicarboxylic acid.

Synthesis and Isomer Separation

A common route for the synthesis of this compound is the catalytic hydrogenation of isophthalic acid.[1][2][3] This process typically yields a mixture of the cis and trans isomers.

Experimental Protocol: Synthesis of a cis/trans Mixture

Materials:

  • Isophthalic acid

  • Methanol

  • 5% Rhodium on alumina catalyst

  • Acetic acid

  • Hydrogen gas

Procedure:

  • In a suitable reaction vessel, create a suspension of isophthalic acid in methanol.[2]

  • Add 5% rhodium on alumina catalyst and a small amount of acetic acid to the suspension.[2]

  • Pressurize the reaction vessel with hydrogen gas (e.g., 50 psi) and agitate the mixture at room temperature overnight.[2]

  • After the reaction is complete, filter the mixture to remove the catalyst.

  • Evaporate the solvent from the filtrate to obtain the crude mixture of cis- and trans-1,3-cyclohexanedicarboxylic acid.

start Isophthalic Acid step1 Suspend in Methanol Add 5% Rh/Al2O3 and Acetic Acid start->step1 step2 Hydrogenate (H2, 50 psi, RT) step1->step2 step3 Filter to remove catalyst step2->step3 step4 Evaporate solvent step3->step4 end cis/trans-1,3-Cyclohexanedicarboxylic Acid Mixture step4->end

Figure 2: Workflow for the synthesis of a cis/trans mixture.
Experimental Protocol: Separation of cis and trans Isomers

The separation of the cis and trans isomers can be achieved by fractional crystallization of their diester derivatives, followed by hydrolysis.

Part 1: Esterification

  • Reflux the mixture of cis and trans isomers with an excess of a low molecular weight alcohol (e.g., methanol or ethanol) and a catalytic amount of a strong acid (e.g., sulfuric acid).

  • After the reaction is complete, neutralize the acid catalyst and remove the excess alcohol and water.

  • The resulting product is a mixture of the corresponding cis- and trans-diesters.

Part 2: Fractional Crystallization

  • The mixture of diesters is cooled to a temperature at which the higher-melting trans-diester crystallizes out while the lower-melting cis-diester remains in the liquid phase.

  • The solid trans-diester is separated by filtration.

  • The cis-diester can be isolated from the filtrate by evaporation of the solvent.

Part 3: Hydrolysis

  • The separated cis- and trans-diesters are individually hydrolyzed back to the corresponding dicarboxylic acids. This can be achieved by heating with an aqueous acid or base.

  • If basic hydrolysis is used, the resulting dicarboxylate salt solution must be acidified to precipitate the dicarboxylic acid.

  • The pure cis- and trans-1,3-cyclohexanedicarboxylic acids are then collected by filtration and dried.

cluster_synthesis Separation of Isomers start cis/trans Mixture esterification Esterification (e.g., Methanol, H+) start->esterification diester_mix cis/trans Diester Mixture esterification->diester_mix crystallization Fractional Crystallization diester_mix->crystallization trans_diester Solid trans-Diester crystallization->trans_diester Solid Phase cis_diester Liquid cis-Diester crystallization->cis_diester Liquid Phase hydrolysis_trans Hydrolysis (Acid or Base) trans_diester->hydrolysis_trans hydrolysis_cis Hydrolysis (Acid or Base) cis_diester->hydrolysis_cis end_trans Pure trans Isomer hydrolysis_trans->end_trans end_cis Pure cis Isomer hydrolysis_cis->end_cis

Figure 3: Logical workflow for the separation of cis and trans isomers.

Quantitative Data

The physical properties of the cis and trans isomers of this compound are summarized in the table below.

Propertycis-1,3-Cyclohexanedicarboxylic Acidtrans-1,3-Cyclohexanedicarboxylic AcidMixture (cis and trans)
Molecular Formula C₈H₁₂O₄C₈H₁₂O₄C₈H₁₂O₄
Molecular Weight 172.18 g/mol 172.18 g/mol 172.18 g/mol
Melting Point Not availableHigher than cis isomer132-141 °C
Solubility Generally more solubleGenerally less soluble-
pKa₁ 4.3 (estimated)4.3 (estimated)4.32 (predicted)
pKa₂ 5.5 (estimated)5.5 (estimated)-

Spectroscopic Characterization

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are essential for distinguishing between the cis and trans isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The ¹H NMR spectra of the cis and trans isomers are expected to show differences in the chemical shifts and coupling constants of the cyclohexane ring protons due to their different spatial orientations. In the more stable diequatorial conformation of the cis isomer, the protons on the carbons bearing the carboxyl groups (C1 and C3) will have different chemical environments compared to the axial/equatorial protons in the trans isomer. Detailed analysis of the coupling constants can provide information about the dihedral angles between adjacent protons, further confirming the stereochemistry. Experimental and simulated ¹H NMR spectra for cis-1,3-cyclohexanedicarboxylic acid in D₂O at various pH values have been reported, showing distinct chemical shifts for the ring protons.[4]

¹³C NMR Spectroscopy: Due to the symmetry of the molecules, the number of unique carbon signals in the ¹³C NMR spectrum can help differentiate the isomers. The chemical shifts of the carbon atoms, particularly those bearing the carboxylic acid groups and the adjacent carbons, will also be influenced by the stereochemistry.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectra of both isomers will exhibit characteristic absorptions for the carboxylic acid functional group. Key expected peaks include:

  • O-H stretch: A broad band in the region of 3300-2500 cm⁻¹ due to the hydrogen-bonded hydroxyl group of the carboxylic acid.

  • C=O stretch: A strong, sharp peak around 1700 cm⁻¹ corresponding to the carbonyl group.

  • C-O stretch: A peak in the 1320-1210 cm⁻¹ region.

  • O-H bend: A broad peak around 920 cm⁻¹.

Subtle differences in the fingerprint region (below 1500 cm⁻¹) of the spectra may exist between the cis and trans isomers due to differences in their overall molecular symmetry and vibrational modes.

start Pure Isomer (cis or trans) nmr NMR Spectroscopy (¹H and ¹³C) start->nmr ftir FTIR Spectroscopy start->ftir analysis_nmr Analyze Chemical Shifts and Coupling Constants nmr->analysis_nmr analysis_ftir Analyze Characteristic Functional Group Peaks ftir->analysis_ftir structure Structural Confirmation analysis_nmr->structure analysis_ftir->structure

Figure 4: Experimental workflow for spectroscopic analysis.

References

Spectroscopic Profile of 1,3-Cyclohexanedicarboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,3-Cyclohexanedicarboxylic acid (C₈H₁₂O₄), a dicarboxylic acid derivative of cyclohexane, serves as a valuable building block in the synthesis of polymers, resins, and various specialty chemicals.[1][2] Its stereochemistry, existing as cis and trans isomers, significantly influences its physical properties and reactivity. A thorough understanding of its spectroscopic characteristics is paramount for researchers, scientists, and drug development professionals in confirming its structure, assessing its purity, and studying its role in chemical reactions. This technical guide provides an in-depth overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, complete with experimental protocols and data visualization.

Spectroscopic Data

The spectroscopic data presented below is a compilation from various sources and represents typical values observed for this compound. It is important to note that the exact values can vary depending on the specific isomer (cis or trans), the solvent used, and the instrumental conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is characterized by signals from the cyclohexyl ring protons and the acidic protons of the carboxylic acid groups. The acidic protons typically appear as a broad singlet at a downfield chemical shift, often between 10-13 ppm, due to hydrogen bonding.[3][4][5] The chemical shifts of the cyclohexyl protons are more complex and appear in the upfield region.

Table 1: ¹H NMR Spectroscopic Data for this compound

Assignment Chemical Shift (δ, ppm) Multiplicity Notes
-COOH10 - 13Broad SingletChemical shift is concentration and solvent dependent. May be broad and sometimes difficult to observe.[3][4][5][6]
Cyclohexyl Protons1.2 - 2.5MultipletThe exact chemical shifts and multiplicities depend on the stereochemistry (cis or trans) and the specific proton environment.

¹³C NMR Spectroscopy

The carbon NMR spectrum provides information about the different carbon environments in the molecule. The carbonyl carbons of the carboxylic acid groups are typically observed in the downfield region of the spectrum.

Table 2: ¹³C NMR Spectroscopic Data for this compound

Assignment Chemical Shift (δ, ppm) Notes
-C=O165 - 185The chemical shift for saturated aliphatic acids is typically towards the downfield end of this range.[5][6][7]
Cyclohexyl Carbons20 - 50The specific chemical shifts will vary depending on the carbon's position relative to the carboxylic acid groups and the isomer.[8][9]
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of a carboxylic acid is characterized by a very broad O-H stretching vibration and a strong C=O stretching vibration.[3]

Table 3: IR Spectroscopic Data for this compound

Vibrational Mode Frequency Range (cm⁻¹) Intensity Notes
O-H Stretch (Carboxylic Acid)2500 - 3300Broad, StrongThis broadness is a hallmark of the hydrogen-bonded dimer structure of carboxylic acids.[3][6]
C-H Stretch (Aliphatic)2850 - 3000Medium to Strong
C=O Stretch (Carboxylic Acid)1690 - 1760StrongFor dimeric carboxylic acids, this peak is typically centered around 1710 cm⁻¹.[3][6]
C-O Stretch1210 - 1320Medium
O-H Bend910 - 950Medium
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elucidating the structure. For dicarboxylic acids, derivatization is often employed to increase volatility for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.[10]

Table 4: Mass Spectrometry Data (GC-MS) for this compound

m/z Relative Intensity Possible Fragment
172Low[M]⁺ (Molecular Ion)
155Moderate[M - OH]⁺
127Moderate[M - COOH]⁺
108HighFurther fragmentation
81HighestCyclohexenyl-type fragment
41HighC₃H₅⁺

Note: The fragmentation pattern can be complex and may vary with the ionization method. The data presented is based on typical fragmentation of cyclic dicarboxylic acids and available library data.[1][11]

Experimental Protocols

Detailed methodologies are crucial for obtaining reproducible and high-quality spectroscopic data.

NMR Spectroscopy

Sample Preparation:

  • Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O with a pH adjustment).

  • Transfer the solution to a 5 mm NMR tube.

Instrumentation and Parameters (General):

  • Spectrometer: A 300 MHz or higher field NMR spectrometer.

  • ¹H NMR:

    • Pulse sequence: Standard single-pulse experiment.

    • Number of scans: 16-64, depending on the sample concentration.

    • Relaxation delay: 1-5 seconds.

  • ¹³C NMR:

    • Pulse sequence: Proton-decoupled experiment.

    • Number of scans: 1024 or more, as the ¹³C nucleus is less sensitive.

    • Relaxation delay: 2-5 seconds.

IR Spectroscopy (Attenuated Total Reflectance - ATR)

Sample Preparation:

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a small amount of the solid this compound sample directly onto the ATR crystal.[12]

  • Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.[12]

Instrumentation and Parameters:

  • Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.[13]

  • Scan Range: 4000 - 400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

  • A background spectrum of the clean, empty ATR crystal should be recorded prior to sample analysis.

Mass Spectrometry (GC-MS after Derivatization)

Due to the low volatility of dicarboxylic acids, a derivatization step is necessary for GC-MS analysis.[10] Esterification to form more volatile methyl or butyl esters is a common method.[14][15]

1. Derivatization (Esterification with Methanolic HCl):

  • Accurately weigh 1-5 mg of this compound into a reaction vial.

  • Add 1 mL of 2M methanolic HCl.[14]

  • Seal the vial and heat at 60-80°C for 1-2 hours.[14]

  • Cool the reaction mixture to room temperature.

  • Add 1 mL of an organic solvent (e.g., hexane) and 1 mL of water. Vortex thoroughly.

  • Separate the organic layer, wash it with a saturated sodium bicarbonate solution and then with deionized water.

  • Dry the organic layer over anhydrous sodium sulfate.

  • The resulting solution containing the dimethyl ester of this compound is ready for GC-MS analysis.[14]

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a suitable capillary column (e.g., HP-5ms).

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.[14]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[14]

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[14]

    • Mass Range: m/z 40-400.[14]

Visualizations

The following diagrams, generated using the DOT language, illustrate key workflows and relationships in the spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Interpretation Sample This compound Dissolution Dissolution in Deuterated Solvent Sample->Dissolution Solid_Sample Solid Sample Sample->Solid_Sample Derivatization Derivatization (e.g., Esterification) Sample->Derivatization NMR NMR Spectrometer (¹H and ¹³C) Dissolution->NMR FTIR FTIR Spectrometer (ATR) Solid_Sample->FTIR GCMS GC-MS System Derivatization->GCMS NMR_Data NMR Spectra NMR->NMR_Data IR_Data IR Spectrum FTIR->IR_Data MS_Data Mass Spectrum GCMS->MS_Data Structure Structural Elucidation & Purity Assessment NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for the spectroscopic analysis of this compound.

Mass_Spec_Fragmentation M [C₈H₁₂O₄]⁺˙ m/z = 172 M_minus_OH [M - OH]⁺ m/z = 155 M->M_minus_OH - OH (17) M_minus_COOH [M - COOH]⁺ m/z = 127 M->M_minus_COOH - COOH (45) Fragment_108 [C₇H₈O]⁺˙ m/z = 108 M_minus_OH->Fragment_108 - H₂O, -CH₂ Fragment_81 [C₆H₉]⁺ m/z = 81 M_minus_COOH->Fragment_81 - H₂O, -CO

Caption: Plausible mass spectrometry fragmentation pathway for this compound.

References

A Comprehensive Technical Guide to the Physical Properties of cis-1,3-Cyclohexanedicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-1,3-Cyclohexanedicarboxylic acid, a dicarboxylic acid with the molecular formula C8H12O4, is a compound of interest in various chemical and pharmaceutical research areas. Its stereochemistry and the presence of two carboxylic acid functional groups dictate its physical and chemical behavior, influencing its application in synthesis, material science, and as a potential building block in drug development. This technical guide provides an in-depth overview of the core physical properties of cis-1,3-Cyclohexanedicarboxylic acid, complete with experimental protocols and structured data for ease of reference and comparison.

Core Physical Properties

The physical characteristics of a compound are fundamental to its handling, formulation, and application. The key physical properties of cis-1,3-Cyclohexanedicarboxylic acid are summarized below.

General and Computed Properties

This table provides an overview of the fundamental and computationally derived properties of the molecule.

PropertyValueSource
Molecular Formula C8H12O4--INVALID-LINK--
Molecular Weight 172.18 g/mol --INVALID-LINK--
CAS Number 2305-31-9--INVALID-LINK--
IUPAC Name cis-Cyclohexane-1,3-dicarboxylic acid--INVALID-LINK--
Experimentally Determined Physical Properties

The following table summarizes the key experimentally determined physical properties of cis-1,3-Cyclohexanedicarboxylic acid. It is important to note that some reported values may correspond to a mixture of cis and trans isomers, which can influence properties like the melting point.

PropertyValueNotesSource
Melting Point 165 °CFor the cis-isomer.--INVALID-LINK--
132-141 °CFor a mixture of cis and trans isomers.--INVALID-LINK--
Boiling Point Data not available--
Solubility Sparingly soluble in water (predicted)Solubility increases in basic solutions.--INVALID-LINK--
pKa Data not availableExpected to have two pKa values due to the two carboxylic acid groups.-

Experimental Protocols

Detailed and standardized methodologies are crucial for the accurate and reproducible determination of physical properties. The following sections outline the general experimental protocols applicable to cis-1,3-Cyclohexanedicarboxylic acid.

Melting Point Determination

The melting point of a solid is a key indicator of its purity. A sharp melting range typically signifies a pure compound.

Methodology:

  • Sample Preparation: A small amount of finely powdered, dry cis-1,3-Cyclohexanedicarboxylic acid is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus: A calibrated melting point apparatus is used. The capillary tube containing the sample is placed in the heating block.

  • Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample and the thermometer.

  • Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range. For a pure compound, this range should be narrow (0.5-2 °C).

Solubility Determination

Understanding the solubility of a compound in various solvents is critical for purification, reaction setup, and formulation.

Methodology:

  • Solvent Selection: A range of solvents with varying polarities should be tested, including water, ethanol, acetone, and a nonpolar solvent like hexane.

  • Procedure:

    • To a test tube containing a small, pre-weighed amount of cis-1,3-Cyclohexanedicarboxylic acid (e.g., 10 mg), a measured volume of the solvent (e.g., 1 mL) is added.

    • The mixture is agitated vigorously for a set period (e.g., 1 minute) at a controlled temperature (e.g., 25 °C).

    • Visual observation is used to determine if the solid has completely dissolved.

  • Quantitative Analysis (Optional): For precise solubility determination, the saturated solution is filtered, and the concentration of the dissolved solute is determined using a suitable analytical technique, such as titration or spectroscopy, after creating a calibration curve.

  • pH-Dependent Solubility: To assess solubility in aqueous basic solutions, the procedure is repeated using aqueous solutions of sodium bicarbonate (5% w/v) and sodium hydroxide (5% w/v). Increased solubility in these solutions is indicative of the acidic nature of the carboxylic acid groups.

pKa Determination by Potentiometric Titration

The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution. For a dicarboxylic acid, two pKa values are expected.

Methodology:

  • Solution Preparation: A standard solution of cis-1,3-Cyclohexanedicarboxylic acid of known concentration (e.g., 0.01 M) is prepared in deionized water. A standardized solution of a strong base (e.g., 0.1 M NaOH) is also prepared.

  • Titration Setup: A calibrated pH meter with an electrode is immersed in the solution of the acid. The solution is stirred continuously.

  • Titration: The strong base is added in small, precise increments from a burette. After each addition, the solution is allowed to equilibrate, and the pH is recorded.

  • Data Analysis: The pH is plotted against the volume of titrant added. The resulting titration curve will show two equivalence points corresponding to the neutralization of the two carboxylic acid groups. The pKa values can be determined from the pH at the half-equivalence points.

Logical Workflow for Physical Property Determination

The following diagram illustrates a logical workflow for the experimental characterization of the physical properties of cis-1,3-Cyclohexanedicarboxylic acid.

G Workflow for Physical Property Determination cluster_0 Initial Characterization cluster_1 Solubility & Acidity cluster_2 Spectroscopic Analysis start Obtain Pure Sample of cis-1,3-Cyclohexanedicarboxylic acid mp Melting Point Determination start->mp purity_check Assess Purity (Sharp Melting Range?) mp->purity_check purity_check->start Impure (Purify) solubility Qualitative Solubility Testing (Water, Organic Solvents, Aqueous Base) purity_check->solubility Pure pka Potentiometric Titration for pKa Determination solubility->pka nmr NMR Spectroscopy (1H, 13C) pka->nmr ir IR Spectroscopy nmr->ir structure_confirm Confirm Chemical Structure ir->structure_confirm

Caption: A logical workflow for the experimental determination of physical properties.

Conclusion

Physical properties of trans-1,3-Cyclohexanedicarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physical Properties of trans-1,3-Cyclohexanedicarboxylic Acid

This technical guide provides a comprehensive overview of the core physical properties of trans-1,3-Cyclohexanedicarboxylic acid, tailored for researchers, scientists, and professionals in drug development. This document presents quantitative data in a structured format, details relevant experimental protocols, and includes a logical workflow for property determination.

Compound Overview

trans-1,3-Cyclohexanedicarboxylic acid (CAS RN: 2305-30-8) is an alicyclic dicarboxylic acid with the molecular formula C₈H₁₂O₄ and a molecular weight of 172.18 g/mol .[1] The "trans" configuration indicates that the two carboxyl groups are situated on opposite sides of the cyclohexane ring. This stereochemistry imparts greater molecular symmetry and promotes a stable chair conformation, which influences its physical properties such as a higher melting point and lower solubility compared to its cis isomer.[1] This compound serves as a valuable building block in the synthesis of polyesters, polyamides, and as an organic linker in the construction of Metal-Organic Frameworks (MOFs).[1]

Physical Properties

The key physical properties of trans-1,3-Cyclohexanedicarboxylic acid are summarized in the table below. These values represent a compilation of reported data, with some variation possible due to experimental conditions.

PropertyValueSource
Molecular Formula C₈H₁₂O₄[2][3]
Molecular Weight 172.18 g/mol [1][4]
Melting Point 147-151 °C[2][3]
Boiling Point 332.4 ± 25.0 °C (Predicted)[2][3]
Density 1.314 ± 0.06 g/cm³ (Predicted)[2][3]
pKa₁ 4.31 (at 19°C)[5]
pKa₂ 5.73 (at 19°C)[5]
Solubility Generally lower solubility in water compared to the cis isomer.[1][1]

Experimental Protocols

Detailed methodologies for determining key physical properties are outlined below. These protocols are standard procedures in organic chemistry and can be adapted for trans-1,3-Cyclohexanedicarboxylic acid.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity. Pure compounds typically exhibit a sharp melting range of 0.5-1.0°C, whereas impurities tend to depress the melting point and broaden the range.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)

  • Capillary tubes (sealed at one end)

  • Thermometer

  • Mortar and pestle

Procedure:

  • Sample Preparation: A small amount of dry trans-1,3-Cyclohexanedicarboxylic acid is finely ground using a mortar and pestle. The open end of a capillary tube is pushed into the powder.[6]

  • Packing the Sample: The sample is packed into the sealed end of the capillary tube by tapping the tube or by dropping it through a long glass tube. The packed sample should be 2-3 mm in height.[7]

  • Measurement:

    • The capillary tube is placed in the heating block of the melting point apparatus.

    • The sample is heated rapidly to obtain an approximate melting point.

    • A second, more careful determination is performed with a fresh sample. The temperature is raised quickly to about 15-20°C below the approximate melting point, and then the heating rate is slowed to 1-2°C per minute.[7]

    • The temperature at which the first liquid appears (T₁) and the temperature at which the entire sample becomes liquid (T₂) are recorded. The melting range is reported as T₁-T₂.

Solubility Determination

Solubility provides insights into the polarity and intermolecular forces of a compound. The "like dissolves like" principle is a useful guideline, where polar solutes dissolve in polar solvents and nonpolar solutes dissolve in nonpolar solvents.[8]

Apparatus:

  • Test tubes and rack

  • Spatula

  • Graduated cylinders or pipettes

  • Vortex mixer (optional)

Solvents:

  • Water (polar, protic)

  • Diethyl ether (nonpolar)[9]

  • 5% aqueous Sodium Hydroxide (NaOH) (basic)[9]

  • 5% aqueous Sodium Bicarbonate (NaHCO₃) (weakly basic)[9]

  • 5% aqueous Hydrochloric Acid (HCl) (acidic)[9]

Procedure:

  • Initial Solvent Screening:

    • Place approximately 25 mg of trans-1,3-Cyclohexanedicarboxylic acid into a small test tube.[9]

    • Add 0.75 mL of the chosen solvent (e.g., water) in small portions.[9]

    • After each addition, vigorously shake or vortex the tube for 60 seconds.[8]

    • Observe if the solid dissolves completely. If it does, the compound is classified as soluble in that solvent.[8]

  • Acid-Base Solubility:

    • Due to its carboxylic acid functional groups, trans-1,3-Cyclohexanedicarboxylic acid is expected to be insoluble in water but soluble in basic solutions like 5% NaOH and 5% NaHCO₃. This is because the base deprotonates the carboxylic acid to form a water-soluble carboxylate salt.[10]

    • To confirm, test the solubility in 5% NaOH and 5% NaHCO₃ solutions following the procedure in step 1. Effervescence (release of CO₂ gas) should be observed with NaHCO₃, indicating a sufficiently acidic compound.[10]

    • The compound is not expected to be soluble in 5% HCl, as it is an acid itself.[10]

Logical Workflow for Physical Property Determination

The following diagram illustrates a logical workflow for characterizing the physical properties of a solid organic compound like trans-1,3-Cyclohexanedicarboxylic acid.

G start Start: Obtain Pure Sample of trans-1,3-Cyclohexanedicarboxylic acid mp_determination Melting Point Determination start->mp_determination Initial Characterization purity_check Purity Check: Sharp Melting Range? mp_determination->purity_check solubility_tests Solubility Tests spectroscopy Spectroscopic Analysis (NMR, IR) solubility_tests->spectroscopy pka_determination pKa Determination (Potentiometric Titration) solubility_tests->pka_determination Acidic Nature Confirmed compare_lit Compare with Literature Values spectroscopy->compare_lit pka_determination->compare_lit report Report Characterization Data compare_lit->report purity_check->start No (Recrystallize) purity_check->solubility_tests Yes (Pure)

Caption: Workflow for Physical Property Characterization.

Spectroscopic Data

Spectroscopic analysis is crucial for confirming the structure of trans-1,3-Cyclohexanedicarboxylic acid.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR and ¹³C NMR spectra provide detailed information about the hydrogen and carbon framework of the molecule.[11]

    • Studies have utilized proton-proton NMR J couplings (³JHH) to determine the populations of diaxial and diequatorial conformers in different solvents and ionization states.[12][13] For instance, in both water and DMSO, strong diequatorial preferences (>90%) were observed for the diacid and its salts.[12]

  • Infrared (IR) Spectroscopy:

    • The IR spectrum is used to identify the functional groups present in the molecule.[11]

    • Key characteristic absorptions for a carboxylic acid include a very broad O-H stretch from approximately 2500-3300 cm⁻¹ and a strong C=O (carbonyl) stretch around 1700 cm⁻¹.[14]

References

An In-depth Technical Guide to 1,3-Cyclohexanedicarboxylic Acid: From Core Properties to Therapeutic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,3-cyclohexanedicarboxylic acid, detailing its fundamental chemical properties, synthesis, and burgeoning role as a molecular scaffold in drug discovery and development. Particular focus is given to its derivatives that show promise in treating metabolic and inflammatory diseases.

Core Molecular and Physical Properties

This compound is a dicarboxylic acid with a cyclohexane backbone. Its chemical structure allows for cis and trans isomers, which can influence the physicochemical and biological properties of its derivatives.

PropertyData
Molecular Formula C₈H₁₂O₄[1]
Molecular Weight 172.18 g/mol [1]
CAS Number 3971-31-1 (mixture of cis and trans)[2]
Melting Point 132-141 °C (mixture of cis and trans)[2]
Appearance White crystalline solid

Synthesis of this compound

The primary industrial route for synthesizing this compound is the catalytic hydrogenation of isophthalic acid.[1] This process typically involves the use of a rhodium-on-alumina catalyst in a methanol solvent with the presence of acetic acid.[3]

Detailed Experimental Protocol for Synthesis

The following protocol is a common method for the laboratory-scale synthesis of this compound:

  • Reaction Setup : A suspension of isophthalic acid (e.g., 500 g, 3 mol) in methanol (2.8 L) is prepared in a suitable reaction vessel.[3]

  • Catalyst and Additive : To this suspension, a 5% rhodium/alumina catalyst (50 g) and acetic acid (150 mL) are sequentially added.[3]

  • Hydrogenation : The reaction mixture is placed under a hydrogen atmosphere (e.g., 50 psi) and agitated, for instance, by shaking, at room temperature overnight.[3]

  • Catalyst Removal : Upon completion, the reaction mixture is filtered through a pad of diatomaceous earth to remove the catalyst.[3]

  • Second Hydrogenation (Optional but recommended for high yield) : Fresh 5% rhodium/alumina catalyst (25 g) is added to the filtrate, and the mixture is again subjected to hydrogenation under the same conditions for another 24 hours.[3]

  • Final Filtration and Concentration : The final reaction mixture is filtered to remove the catalyst, and the filtrate is concentrated under reduced pressure.[3]

  • Product Isolation : The resulting product, this compound, is obtained as a white powder. This process can achieve yields of over 95%.[3]

Synthesis_Workflow cluster_reactants Reactants & Catalyst cluster_process Process cluster_product Product Isophthalic_acid Isophthalic Acid Hydrogenation Hydrogenation (50 psi H2, RT) Isophthalic_acid->Hydrogenation Methanol Methanol (Solvent) Methanol->Hydrogenation Acetic_acid Acetic Acid Acetic_acid->Hydrogenation Rh_Al_catalyst 5% Rhodium/Alumina Catalyst Rh_Al_catalyst->Hydrogenation Filtration1 Filtration (Remove Catalyst) Hydrogenation->Filtration1 Second_Hydrogenation Second Hydrogenation (Optional) Filtration1->Second_Hydrogenation Filtration2 Final Filtration Second_Hydrogenation->Filtration2 Concentration Concentration (Reduced Pressure) Filtration2->Concentration Product This compound Concentration->Product

Synthesis workflow for this compound.

Applications in Drug Development

The rigid cyclohexane scaffold of this compound provides a valuable framework for the spatial arrangement of functional groups, which is crucial for molecular recognition and biological activity.[4] Its derivatives have shown potential in various therapeutic areas.

Diacylglycerol Acyltransferase 1 (DGAT1) Inhibitors

Derivatives of this compound are being investigated as potent and selective inhibitors of Diacylglycerol Acyltransferase 1 (DGAT1), an enzyme that catalyzes the final step in triglyceride synthesis.[5] DGAT1 inhibitors are potential therapeutic agents for metabolic disorders such as obesity and diabetes.[5]

A novel series of benzimidazole-based DGAT1 inhibitors incorporating a piperidinyl-oxy-cyclohexanecarboxylic acid moiety has been developed.[5] These compounds exhibit improved selectivity against other enzymes like the A2A receptor and ACAT1, along with higher aqueous solubility and plasma free fraction compared to previous series.[5]

DGAT1_Pathway DG Diacylglycerol (DAG) DGAT1 DGAT1 Enzyme DG->DGAT1 Acyl_CoA Acyl-CoA Acyl_CoA->DGAT1 TG Triglyceride (TG) DGAT1->TG Catalyzes Inhibitor 1,3-Cyclohexanedicarboxylic Acid Derivative Inhibitor->DGAT1 Inhibits

Inhibition of the DGAT1 pathway by derivatives.
Anti-inflammatory and Antimicrobial Agents

Derivatives of this compound have also been explored for their anti-inflammatory, antimicrobial, and anticancer properties.[1] For instance, certain amidrazone derivatives containing a cyclohexanecarboxylic acid moiety have demonstrated significant antinociceptive and anti-inflammatory effects.[6] The mechanism of action for the anti-inflammatory properties may involve the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins.

Summary of Biological Activities of Derivatives

Derivative ClassTherapeutic Target/ActivityPotential Application
Piperidinyl-oxy-cyclohexanecarboxylic acid Selective DGAT1 inhibition[5]Obesity, Diabetes[5]
Amidrazone derivatives Anti-inflammatory, Antinociceptive[6]Pain, Inflammation
General derivatives Antimicrobial, Anticancer[1]Infectious diseases, Oncology

This technical guide highlights the significance of this compound as a versatile building block in the development of new therapeutic agents. Its straightforward synthesis and the tunable properties of its derivatives make it an attractive scaffold for medicinal chemists and drug development professionals. Further research into the biological activities and mechanisms of action of its derivatives is warranted to fully exploit its therapeutic potential.

References

The Synthesis of 1,3-Cyclohexanedicarboxylic Acid: A Technical Guide to its Discovery and Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Cyclohexanedicarboxylic acid, a dicarboxylic acid built upon a cyclohexane scaffold, serves as a versatile building block in various chemical disciplines, from polymer chemistry to medicinal chemistry.[1] Its stereoisomeric forms, cis and trans, arising from the relative orientation of the two carboxylic acid groups, offer distinct three-dimensional structures that influence their physical properties and biological activities. This technical guide provides a comprehensive overview of the historical context of its synthesis, detailed experimental protocols for its preparation, and an exploration of the biological activities of related structures, offering valuable insights for professionals in research and drug development.

Historical Perspective: The Pioneering Work of Adolf von Baeyer

The synthesis of this compound is rooted in the foundational work of German chemist Adolf von Baeyer in the late 19th century. His groundbreaking research into "hydroaromatic compounds" laid the chemical groundwork for the reduction of aromatic rings, a process central to the synthesis of many saturated cyclic compounds.[2] Von Baeyer's investigations into the hydrogenation of benzene and its derivatives were pivotal and earned him the Nobel Prize in Chemistry in 1905 for his contributions to organic chemistry and the chemical industry, specifically his work on organic dyes and hydroaromatic compounds.[2][3][4]

While a singular publication heralding the "discovery" of this compound is not readily apparent, its first synthesis was a direct outcome of the methodologies developed by Baeyer and his contemporaries, such as William Henry Perkin Jr., who was a doctoral student of Baeyer and made significant contributions to the chemistry of cyclic organic compounds.[5] The most direct and enduring synthetic route, the hydrogenation of isophthalic acid (benzene-1,3-dicarboxylic acid), is a testament to the principles established by Baeyer.

Core Synthesis Route: Hydrogenation of Isophthalic Acid

The catalytic hydrogenation of isophthalic acid remains the most prevalent and industrially significant method for the synthesis of this compound. This process involves the reduction of the aromatic ring of isophthalic acid using hydrogen gas in the presence of a metal catalyst.

Experimental Protocol: Hydrogenation of Isophthalic Acid with Rhodium-on-Alumina

A common and effective protocol for the synthesis of this compound involves the use of a rhodium-on-alumina catalyst.[6]

Procedure:

  • A suspension of isophthalic acid (500 g, 3 mol) is prepared in methanol (2.8 L).

  • To this suspension, 5% Rhodium-on-alumina catalyst (50 g) and acetic acid (150 ml) are added.[6]

  • The reaction mixture is then placed in a shaker and subjected to a hydrogen atmosphere at a pressure of 50 psi at room temperature and agitated overnight.[6]

  • Following the initial reaction period, the mixture is filtered through celite to remove the catalyst.[6]

  • Fresh 5% Rhodium-on-alumina catalyst (25 g) is added to the filtrate, and the mixture is once again shaken under a 50 psi hydrogen atmosphere for another 24 hours to ensure complete hydrogenation.[6][7]

  • Upon completion, the reaction mixture is filtered through a pad of diatomaceous earth to remove the catalyst.[6][7]

  • The filtrate is then concentrated under reduced pressure to yield this compound as a white powder.[6][7]

This procedure typically results in a high yield of the desired product.

Quantitative Data for Isophthalic Acid Hydrogenation
ParameterValueReference
Starting Material Isophthalic Acid[6]
Solvent Methanol[6]
Catalyst 5% Rhodium-on-Alumina[6]
Hydrogen Pressure 50 psi[6]
Temperature Room Temperature[6]
Reaction Time Overnight (with catalyst refreshment)[6]
Yield 96.3%[7]

Experimental Workflow: Hydrogenation of Isophthalic Acid

Hydrogenation_of_Isophthalic_Acid cluster_reactants Reactants & Catalyst cluster_reaction Reaction Conditions cluster_workup Work-up & Purification Isophthalic Acid Isophthalic Acid Hydrogenation Hydrogenation (50 psi H2, Room Temp) Isophthalic Acid->Hydrogenation Methanol Methanol Methanol->Hydrogenation Acetic Acid Acetic Acid Acetic Acid->Hydrogenation Rh/Al2O3 5% Rh/Alumina Rh/Al2O3->Hydrogenation Filtration Filtration (remove catalyst) Hydrogenation->Filtration Reaction Mixture Concentration Concentration (under vacuum) Filtration->Concentration Filtrate Product 1,3-Cyclohexanedicarboxylic Acid Concentration->Product

Hydrogenation of Isophthalic Acid Workflow

Alternative Synthetic Pathways

While the hydrogenation of isophthalic acid is the most common method, other synthetic strategies can be envisioned, starting from different precursors.

Synthesis from Resorcinol

A potential route to this compound begins with resorcinol. This pathway would involve the initial hydrogenation of resorcinol to produce 1,3-cyclohexanedione, which can then be further oxidized to the dicarboxylic acid. While detailed protocols for the complete conversion to this compound are not as readily available, the synthesis of the intermediate, 1,3-cyclohexanedione, is well-documented.

Resorcinol_to_Diacid Resorcinol Resorcinol Hydrogenation_Step Catalytic Hydrogenation Resorcinol->Hydrogenation_Step Intermediate 1,3-Cyclohexanedione Hydrogenation_Step->Intermediate Oxidation_Step Oxidation Intermediate->Oxidation_Step Final_Product 1,3-Cyclohexanedicarboxylic Acid Oxidation_Step->Final_Product

Conceptual Pathway from Resorcinol
Synthesis via Diels-Alder Reaction

Another plausible synthetic approach involves a Diels-Alder reaction between a suitable 1,3-diene and a dienophile to construct the cyclohexene ring, followed by oxidation and/or hydrogenation. For example, the reaction of 1,3-butadiene with an appropriate dienophile could yield a cyclohexene derivative that can be subsequently converted to this compound. This method offers a powerful tool for ring formation with stereochemical control.

Diels_Alder_Pathway cluster_reactants Diels-Alder Reactants Diene 1,3-Diene (e.g., 1,3-Butadiene) Diels_Alder_Reaction [4+2] Cycloaddition Diene->Diels_Alder_Reaction Dienophile Substituted Dienophile Dienophile->Diels_Alder_Reaction Cyclohexene_Intermediate Cyclohexene Derivative Diels_Alder_Reaction->Cyclohexene_Intermediate Post_Modification Oxidation & Hydrogenation Cyclohexene_Intermediate->Post_Modification Final_Product 1,3-Cyclohexanedicarboxylic Acid Post_Modification->Final_Product

Conceptual Diels-Alder Synthesis Route

Relevance to Drug Development and Biological Activity

While this compound itself is primarily utilized as a chemical building block, its structural motif and that of its precursors are of interest in medicinal chemistry and drug development. Research has suggested that derivatives of this compound may possess anti-inflammatory and antimicrobial properties.[1]

More specifically, derivatives of the related cyclohexane-1,3-dione have shown significant biological activity. These compounds have been investigated as inhibitors of several enzymes with therapeutic relevance.

Cyclohexane-1,3-dione Derivatives as Enzyme Inhibitors
  • c-Met Kinase Inhibitors: Certain derivatives of cyclohexane-1,3-dione have been identified as inhibitors of the c-Met tyrosine kinase.[8] The abnormal expression of c-Met is implicated in the proliferation of various human cancers, including non-small-cell lung cancer (NSCLC).[8] The development of small molecules that can inhibit this kinase is a key strategy in oncology drug discovery.

  • p-Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibitors: 2-Acyl-cyclohexane-1,3-dione congeners have demonstrated potent inhibitory activity against p-hydroxyphenylpyruvate dioxygenase (HPPD).[9] This enzyme is a target for a class of herbicides, and its inhibition in biological systems can have significant effects.[9]

Signaling Pathway Context: Kinase Inhibition

The inhibition of kinases like c-Met by cyclohexane-1,3-dione derivatives highlights a critical area of drug development. Kinases are key components of signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of these pathways is a hallmark of cancer.

cMet_Inhibition HGF HGF (Ligand) cMet c-Met Receptor Tyrosine Kinase HGF->cMet Binds & Activates Signaling Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) cMet->Signaling Phosphorylates & Activates Proliferation Cell Proliferation, Survival, Angiogenesis Signaling->Proliferation Inhibitor Cyclohexane-1,3-dione Derivative Inhibitor->cMet Inhibits

c-Met Kinase Inhibition Pathway

Conclusion

This compound, a compound with a rich history rooted in the foundational principles of organic chemistry, continues to be a relevant molecule in modern chemical synthesis. The hydrogenation of isophthalic acid provides a robust and high-yielding route to this valuable building block. While direct biological applications of the diacid are still emerging, the demonstrated activity of its structural relatives, particularly in the realm of enzyme inhibition, underscores the potential of the cyclohexane-1,3-dione and dicarboxylic acid scaffold in the design of novel therapeutic agents. This guide provides researchers and drug development professionals with a solid foundation for understanding the synthesis and potential applications of this versatile compound.

References

Stereochemistry of 1,3-Cyclohexanedicarboxylic acid isomers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Stereochemistry of 1,3-Cyclohexanedicarboxylic Acid

Introduction

This compound (C₈H₁₂O₄) is an alicyclic dicarboxylic acid that serves as a significant building block in the synthesis of polymers, pharmaceuticals, and advanced materials like metal-organic frameworks (MOFs).[1] The spatial orientation of its two carboxyl groups on the cyclohexane ring gives rise to distinct stereoisomers with unique chemical and physical properties. Understanding the stereochemistry of these isomers is critical for researchers and drug development professionals, as the specific three-dimensional structure of a molecule dictates its biological activity and material properties. This guide provides a comprehensive overview of the stereoisomers of this compound, their conformational analysis, synthesis, and characterization.

Stereoisomerism in this compound

This compound exists as two diastereomers: a cis isomer and a trans isomer. These isomers differ in the spatial relationship of the two carboxyl groups relative to the plane of the cyclohexane ring.

  • cis-1,3-Cyclohexanedicarboxylic Acid : In the cis isomer, both carboxyl groups are on the same side of the cyclohexane ring. This molecule possesses a plane of symmetry that passes through C2 and C5 of the ring. Due to this internal symmetry, the cis isomer is achiral and is classified as a meso compound, even though it contains two stereocenters (C1 and C3).[2]

  • trans-1,3-Cyclohexanedicarboxylic Acid : In the trans isomer, the two carboxyl groups are on opposite sides of the ring. The trans isomer lacks a plane of symmetry and is therefore chiral.[2] It exists as a pair of non-superimposable mirror images, or enantiomers: (1R,3R)- and (1S,3S)-1,3-cyclohexanedicarboxylic acid. This pair of enantiomers constitutes a racemic mixture.[2]

The relationship between these isomers is a key aspect of their stereochemistry.

G cluster_0 This compound Isomers cluster_1 Diastereomers cluster_2 Enantiomers Isomers This compound Cis cis Isomer (Meso Compound, Achiral) Isomers->Cis Diastereomers Trans trans Isomer (Racemic Mixture, Chiral) Isomers->Trans Diastereomers R_R (1R,3R)-trans Trans->R_R Components of Racemic Mixture S_S (1S,3S)-trans Trans->S_S Components of Racemic Mixture R_R->S_S

Caption: Stereoisomeric relationships of this compound.

Conformational Analysis

The cyclohexane ring is not planar and predominantly adopts a stable chair conformation. The orientation of the substituents (carboxyl groups) in this chair conformation significantly impacts the molecule's stability.

cis Isomer Conformations

The cis isomer exists as an equilibrium between two interconverting chair conformations: one with the carboxyl groups in a diequatorial (e,e) orientation and the other in a diaxial (a,a) orientation.[2]

  • Diequatorial (e,e) Conformation : This is the more stable conformation. The bulky carboxyl groups are positioned in the equatorial plane of the ring, minimizing steric hindrance.[3]

  • Diaxial (a,a) Conformation : This conformation is significantly less stable due to severe steric repulsion between the two axial carboxyl groups and the axial hydrogens at C5. This is known as a 1,3-diaxial interaction.[3][4][5] The energy difference is substantial enough that the molecule exists almost exclusively in the diequatorial form at room temperature.[2]

G cluster_0 cis-1,3-Cyclohexanedicarboxylic Acid Conformational Equilibrium Diaxial Diaxial (a,a) Less Stable (High Steric Strain) Diequatorial Diequatorial (e,e) More Stable (Low Steric Strain) Diaxial->Diequatorial Ring Flip (Equilibrium strongly favors diequatorial form)

Caption: Conformational equilibrium of the cis isomer.

trans Isomer Conformations

The trans isomer has one carboxyl group in an axial position and the other in an equatorial position (a,e). A ring flip converts it to an energetically equivalent conformation where the positions are swapped (e,a).[2] Because these two conformations are identical in energy, the trans isomer exists as a 50:50 mixture of these two rapidly interconverting forms.[2] Each of these conformers is chiral, and the interconversion does not affect the overall chirality of the molecule.[2]

G cluster_0 trans-1,3-Cyclohexanedicarboxylic Acid Conformational Equilibrium AE Axial-Equatorial (a,e) EA Equatorial-Axial (e,a) AE->EA Ring Flip (Energetically Equivalent)

Caption: Conformational equilibrium of the trans isomer.

Data Presentation

Physical Properties

The stereochemistry of this compound isomers profoundly influences their physical properties. The trans isomer generally has a higher melting point due to greater molecular symmetry, which allows for more efficient packing in the crystal lattice.[1]

Propertycis-Isomertrans-IsomerMixture (cis & trans)
Molecular Formula C₈H₁₂O₄[6][7]C₈H₁₂O₄[1]C₈H₁₂O₄[8][9]
Molecular Weight 172.18 g/mol [6][7]172.18 g/mol [1]172.18 g/mol [8][9]
CAS Number 2305-31-9[6][7]2305-30-8[1]3971-31-1[8][9]
Melting Point (°C) Not specifiedHigher than cis132-141[9]
Solubility More soluble than trans[1]Lower solubility in water[1]Soluble in methanol[9]
Spectroscopic Data
TechniqueExpected Observations for cis-IsomerExpected Observations for trans-Isomer
¹H NMR Due to the plane of symmetry in the dominant diequatorial conformation, a simpler spectrum with fewer unique proton signals is expected compared to the trans isomer.The lack of symmetry results in a more complex spectrum, with distinct signals for the axial and equatorial protons.
¹³C NMR The plane of symmetry in the cis isomer reduces the number of unique carbon signals. For example, C4 and C6 would be equivalent, as would C1 and C3.All eight carbons may be chemically non-equivalent, leading to a greater number of signals.
IR Spectroscopy The key feature would be a broad O-H stretch (around 2500-3300 cm⁻¹) and a strong C=O stretch (around 1700 cm⁻¹) characteristic of carboxylic acids. Intramolecular hydrogen bonding might be possible.Similar characteristic peaks for O-H and C=O groups are expected. Differences in fingerprint region (below 1500 cm⁻¹) would arise from different symmetries and vibrational modes.

Experimental Protocols

Synthesis of this compound

A common and high-yield method for synthesizing this compound (as a mixture of isomers) is the catalytic hydrogenation of isophthalic acid.[1][9][11]

Protocol: Hydrogenation of Isophthalic Acid [9][11]

  • Reaction Setup : To a suspension of isophthalic acid (e.g., 500 g, 3 mol) in methanol (2.8 L), add acetic acid (150 mL) and a 5% rhodium-on-alumina catalyst (50 g) in a suitable high-pressure reactor.[9][11]

  • Hydrogenation : Pressurize the reactor with hydrogen gas to 50 psi and shake or stir the mixture vigorously at room temperature overnight.[9]

  • Catalyst Removal : Upon reaction completion (monitored by techniques like TLC or HPLC), depressurize the reactor and filter the mixture through a pad of diatomaceous earth to remove the catalyst.[9]

  • Second Hydrogenation (Optional but recommended for high yield) : Add a fresh batch of 5% rhodium-on-alumina catalyst (25 g) to the filtrate and repeat the hydrogenation step for another 24 hours to ensure complete conversion.[9]

  • Final Filtration : Filter the reaction mixture again through diatomaceous earth to remove the second batch of catalyst.[9]

  • Isolation : Concentrate the filtrate under reduced pressure to remove the solvents. The resulting product, this compound, is typically obtained as a white powder. A reported yield for this method is 96.3%.[9]

Isomer Separation and Analysis

High-Performance Liquid Chromatography (HPLC) is a standard technique for the separation and analysis of cis- and trans-isomers of cyclohexanedicarboxylic acids.[12][13]

General Protocol: HPLC Analysis

  • Column Selection : A reverse-phase column (e.g., C18) or a mixed-mode column like Newcrom BH can be effective.[12]

  • Mobile Phase : A simple isocratic mobile phase, often consisting of a mixture of acetonitrile and water with a buffer (e.g., phosphoric acid to suppress ionization), is typically used.[12]

  • Sample Preparation : Dissolve a small amount of the synthesized acid mixture in the mobile phase or a suitable solvent.

  • Detection : UV detection at a low wavelength (e.g., 210 nm) is suitable as the carboxyl group is a weak chromophore.

  • Analysis : The cis and trans isomers will have different retention times, allowing for their separation and quantification.

Workflow Visualization

G cluster_0 Synthesis & Analysis Workflow Start Isophthalic Acid Reaction Catalytic Hydrogenation (Rh/Alumina, H₂, MeOH/AcOH) Start->Reaction Workup Filtration & Solvent Evaporation Reaction->Workup Product Crude Product (Mixture of cis & trans isomers) Workup->Product Separation Isomer Separation (e.g., HPLC, Crystallization) Product->Separation Analysis Spectroscopic Analysis (NMR, IR, MS) Product->Analysis Cis Pure cis-Isomer Separation->Cis Trans Pure trans-Isomer Separation->Trans Cis->Analysis Trans->Analysis

Caption: General workflow for synthesis, separation, and analysis.

References

Thermodynamic Stability of 1,3-Cyclohexanedicarboxylic Acid Conformers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

The conformational landscape of substituted cyclohexanes is a cornerstone of stereochemistry, profoundly influencing molecular properties, reactivity, and biological activity. 1,3-Cyclohexanedicarboxylic acid serves as an exemplary model for understanding the subtle interplay of steric and electronic effects that dictate the thermodynamic stability of its various conformers. This technical guide provides a comprehensive analysis of the conformational equilibria of cis- and trans-1,3-cyclohexanedicarboxylic acid, integrating quantitative data from nuclear magnetic resonance (NMR) spectroscopy and computational chemistry. Detailed experimental and computational protocols are presented to enable the replication and extension of these findings. Furthermore, logical and experimental workflows are visualized using Graphviz to facilitate a clear understanding of the principles and processes involved in conformational analysis.

Introduction: The Significance of Conformational Isomerism

The three-dimensional structure of a molecule is intimately linked to its function. For cyclic molecules like cyclohexane and its derivatives, the puckered nature of the ring gives rise to different spatial arrangements of atoms, known as conformations, that can be interconverted by rotation about single bonds. The most stable of these is the chair conformation, which minimizes both angle and torsional strain.

In substituted cyclohexanes, the substituents can occupy two distinct positions: axial (parallel to the principal axis of the ring) or equatorial (extending from the "equator" of the ring). The relative stability of these conformers is determined by a variety of non-covalent interactions, most notably steric hindrance. The energetic preference of a substituent for the equatorial position is quantified by its "A-value," which represents the Gibbs free energy difference between the axial and equatorial conformers. For a carboxylic acid group (-COOH), the A-value is approximately 1.2 kcal/mol, indicating a preference for the equatorial position to avoid destabilizing 1,3-diaxial interactions.[1]

This guide focuses on the conformational analysis of cis- and trans-1,3-cyclohexanedicarboxylic acid, two diastereomers with distinct conformational behaviors that are influenced by the interplay between the two carboxylic acid groups, as well as their interactions with the solvent environment.

Thermodynamic Principles of Conformational Equilibria

The relative populations of different conformers at equilibrium are governed by their Gibbs free energy (ΔG). The conformer with the lower Gibbs free energy will be more stable and thus more populated. The relationship between the free energy difference (ΔG°) and the equilibrium constant (K_eq) is given by the equation:

ΔG° = -RT ln(K_eq)

where R is the gas constant and T is the temperature in Kelvin.

For this compound, the key conformational equilibria are:

  • Cis Isomer: The cis isomer can exist in two primary chair conformations: one with both carboxylic acid groups in equatorial positions (diequatorial) and another with both in axial positions (diaxial). The diequatorial conformer is generally more stable due to the avoidance of significant 1,3-diaxial steric interactions between the two carboxylic acid groups.[2]

  • Trans Isomer: The trans isomer exists as a pair of enantiomeric conformers, each with one carboxylic acid group in an axial position and the other in an equatorial position. These two conformers are energetically equivalent, and the ring flip interconverts them.

The following diagram illustrates these fundamental conformational equilibria.

G cluster_cis Cis-1,3-Cyclohexanedicarboxylic Acid cluster_trans Trans-1,3-Cyclohexanedicarboxylic Acid Diequatorial Diequatorial Diaxial Diaxial Diequatorial->Diaxial Ring Flip Axial/Equatorial Axial/Equatorial Equatorial/Axial Equatorial/Axial Axial/Equatorial->Equatorial/Axial Ring Flip (Energetically Equivalent) Cis Isomer Cis Isomer Trans Isomer Trans Isomer

Fig. 1: Conformational Equilibria of this compound Isomers.

Quantitative Conformational Analysis: Data Summary

The relative populations of the diequatorial and diaxial conformers of cis-1,3-cyclohexanedicarboxylic acid have been determined experimentally using NMR spectroscopy in different solvents. This data highlights the significant influence of the solvent on the conformational equilibrium.

IsomerSolventConformerPopulation (%)ΔG° (kcal/mol)Reference
cis-1,3-Cyclohexanedicarboxylic acidWaterDiequatorial>90%>1.3
Diaxial<10%
cis-1,3-Cyclohexanedicarboxylic acidDMSODiequatorial>90%>1.3
Diaxial<10%

Note: The ΔG° is estimated from the reported population percentages at ambient temperature.

Experimental and Computational Protocols

A combination of experimental and computational methods is typically employed to provide a comprehensive understanding of conformational stability.

Experimental Protocol: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the populations of conformers in solution. The method relies on the analysis of vicinal proton-proton coupling constants (³JHH), which are sensitive to the dihedral angle between the coupled protons, as described by the Karplus equation.

Objective: To determine the equilibrium constant and Gibbs free energy difference between the diequatorial and diaxial conformers of cis-1,3-cyclohexanedicarboxylic acid.

Materials:

  • cis-1,3-Cyclohexanedicarboxylic acid

  • Deuterated solvent (e.g., D₂O or DMSO-d₆)

  • NMR tubes

  • High-resolution NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation:

    • Prepare a solution of cis-1,3-cyclohexanedicarboxylic acid in the chosen deuterated solvent at a concentration of approximately 10-20 mg/mL.

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Acquire a high-resolution ¹H NMR spectrum at a constant temperature (e.g., 298 K).

    • Ensure a sufficient number of scans to achieve a high signal-to-noise ratio.

    • The spectral width should be adequate to cover all proton signals.

  • Data Analysis:

    • Identify the signals corresponding to the methine protons at the C1 and C3 positions.

    • Measure the vicinal coupling constants (³JHH) for these protons. In the chair conformation, the following approximate coupling constants are expected:

      • ³J_aa (axial-axial) ≈ 10-13 Hz

      • ³J_ae (axial-equatorial) ≈ 2-5 Hz

      • ³J_ee (equatorial-equatorial) ≈ 2-5 Hz

    • The observed coupling constant (J_obs) is a weighted average of the coupling constants for the individual conformers: J_obs = x_ee * J_ee_avg + x_aa * J_aa_avg where x_ee and x_aa are the mole fractions of the diequatorial and diaxial conformers, and J_ee_avg and J_aa_avg are the average coupling constants for the methine protons in the diequatorial and diaxial conformers, respectively.

    • Since J_ee_avg is small, and J_aa_avg is large, the observed coupling constant provides a direct measure of the conformational equilibrium.

    • Calculate the mole fractions of the two conformers (x_ee + x_aa = 1).

    • Determine the equilibrium constant: K_eq = x_ee / x_aa

    • Calculate the Gibbs free energy difference: ΔG° = -RT ln(K_eq)

Computational Protocol: Density Functional Theory (DFT)

Computational chemistry, particularly Density Functional Theory (DFT), provides a theoretical means to calculate the geometries and relative energies of different conformers.

Objective: To calculate the relative Gibbs free energies of the diequatorial and diaxial conformers of cis-1,3-cyclohexanedicarboxylic acid.

Software:

  • A quantum chemistry software package (e.g., Gaussian, ORCA, Spartan).

  • Molecular visualization software (e.g., GaussView, Avogadro).

Procedure:

  • Structure Building:

    • Construct 3D models of the diequatorial and diaxial chair conformers of cis-1,3-cyclohexanedicarboxylic acid.

  • Geometry Optimization:

    • Perform a geometry optimization for each conformer using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d) or a more advanced level of theory like M06-2X/cc-pVTZ for higher accuracy).

    • This step finds the lowest energy structure for each conformer.

  • Frequency Calculation:

    • Perform a frequency calculation on each optimized structure at the same level of theory.

    • Verify that there are no imaginary frequencies, which confirms that the optimized structures are true energy minima.

    • The frequency calculation also provides the zero-point vibrational energy (ZPVE), thermal corrections, and Gibbs free energy.

  • Energy Calculation:

    • Extract the total Gibbs free energy for each conformer.

    • Calculate the relative Gibbs free energy (ΔG°) by taking the difference between the energies of the diaxial and diequatorial conformers: ΔG° = G°(diaxial) - G°(diequatorial)

The following diagram illustrates the integrated workflow for determining conformer stability.

G cluster_exp Experimental Workflow (NMR) cluster_comp Computational Workflow (DFT) Sample Prep Sample Prep NMR Acquisition NMR Acquisition Sample Prep->NMR Acquisition J-Coupling Analysis J-Coupling Analysis NMR Acquisition->J-Coupling Analysis Population Analysis Population Analysis J-Coupling Analysis->Population Analysis Experimental ΔG° Experimental ΔG° Population Analysis->Experimental ΔG° Compare & Conclude Compare & Conclude Experimental ΔG°->Compare & Conclude Build Conformers Build Conformers Geometry Optimization Geometry Optimization Build Conformers->Geometry Optimization Frequency Calculation Frequency Calculation Geometry Optimization->Frequency Calculation Energy Extraction Energy Extraction Frequency Calculation->Energy Extraction Computational ΔG° Computational ΔG° Energy Extraction->Computational ΔG° Computational ΔG°->Compare & Conclude

Fig. 2: Integrated Workflow for Determining Thermodynamic Stability.

Conclusion

The thermodynamic stability of this compound conformers is dictated by a balance of steric and electronic factors, with the solvent environment playing a crucial modulatory role. For the cis isomer, the diequatorial conformer is significantly more stable than the diaxial form in common solvents, a preference that can be both experimentally observed through NMR spectroscopy and accurately predicted using DFT calculations. The trans isomer exists as a pair of energetically equivalent axial/equatorial conformers.

The detailed protocols provided in this guide offer a robust framework for the conformational analysis of substituted cyclohexanes. A thorough understanding of these principles and methodologies is essential for researchers in medicinal chemistry and drug development, as the conformational preferences of molecules can profoundly impact their interactions with biological targets and, ultimately, their therapeutic efficacy.

References

An In-Depth Technical Guide to the Solubility of 1,3-Cyclohexanedicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1,3-cyclohexanedicarboxylic acid in various solvents. It is designed to be a valuable resource for researchers, scientists, and professionals in drug development and polymer chemistry who utilize this compound in their work. This document includes quantitative solubility data, detailed experimental protocols for solubility determination and synthesis, and logical workflow visualizations.

Introduction to this compound

This compound is a dicarboxylic acid with the molecular formula C₈H₁₂O₄. It exists as two stereoisomers: cis and trans. The physical and chemical properties of these isomers, including their solubility, can differ. This compound serves as a valuable building block in the synthesis of various organic molecules, including pharmaceuticals and polymers. Its rigid cyclohexane core provides a scaffold for creating complex molecular architectures.

Solubility of this compound

The solubility of this compound is a critical parameter for its application in various chemical processes, including reaction kinetics, purification, and formulation.

Quantitative Solubility Data

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in the public domain. However, the following data has been reported:

SolventIsomerTemperature (°C)Solubility
Watertrans-(±)2528 g/L[1]
MethanolMixture of cis and transRoom TemperatureSoluble
Qualitative and Estimated Solubility

This compound is generally described as being soluble in polar organic solvents, such as alcohols. To provide further insight into its likely solubility in common organic solvents, the following table presents solubility data for structurally related C5 and C6 dicarboxylic acids (glutaric acid and adipic acid). This data can be used to estimate the solubility behavior of this compound. Dicarboxylic acids with an odd number of carbon atoms, like glutaric acid (C5), tend to have higher solubility than those with an even number, like adipic acid (C6)[2]. As a C8 dicarboxylic acid with a cyclic structure, the solubility of this compound is expected to be influenced by its crystal lattice energy and its interactions with the solvent.

Table of Solubility Data for Related Dicarboxylic Acids

SolventSoluteTemperature (°C)Solubility ( g/100g of solvent)
AcetoneGlutaric Acid2076.4
Adipic Acid257.5
Ethyl AcetateGlutaric Acid2517.6
Adipic Acid252.5
EthanolGlutaric Acid25118
Adipic Acid258.9

This data is provided for comparative purposes to estimate the solubility of this compound.

Experimental Protocols

Determination of Solubility (Gravimetric Method)

This protocol outlines a standard gravimetric method for determining the solubility of this compound in a given solvent.

Materials:

  • This compound

  • Solvent of interest

  • Analytical balance

  • Thermostatically controlled shaker or water bath

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Pre-weighed glass vials

  • Oven

Procedure:

  • Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the solvent in a sealed container.

  • Equilibration: Place the container in a thermostatically controlled shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the mixture to stand at the constant temperature to let the undissolved solid settle.

  • Sample Collection: Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to avoid temperature fluctuations that could cause precipitation or further dissolution.

  • Filtration: Immediately filter the collected supernatant through a syringe filter into a pre-weighed glass vial. The filter should be of a pore size sufficient to remove all undissolved particles (e.g., 0.45 µm).

  • Solvent Evaporation: Place the vial in an oven at a temperature sufficient to evaporate the solvent completely without decomposing the solute. A vacuum oven is recommended to facilitate evaporation at a lower temperature.

  • Drying and Weighing: Once the solvent is completely evaporated, cool the vial in a desiccator and weigh it on an analytical balance. Repeat the drying and weighing process until a constant weight is achieved.

  • Calculation: The solubility is calculated using the following formula:

    Solubility ( g/100g of solvent) = [(Weight of vial + residue) - (Weight of empty vial)] / (Weight of solvent) * 100

    The weight of the solvent can be determined from the initial volume and its density at the experimental temperature.

Synthesis of this compound

A common method for the synthesis of this compound is the catalytic hydrogenation of isophthalic acid.

Materials:

  • Isophthalic acid

  • Methanol

  • 5% Rhodium on alumina catalyst

  • Acetic acid

  • Hydrogen gas

  • Pressure reactor (e.g., Parr shaker)

  • Filtration apparatus (e.g., Buchner funnel with filter paper)

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a pressure reactor, suspend isophthalic acid in methanol.

  • Catalyst and Acid Addition: Add the 5% rhodium on alumina catalyst and a small amount of acetic acid to the suspension.

  • Hydrogenation: Seal the reactor and purge it with hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure (e.g., 50 psi) and agitate the mixture at room temperature. The reaction is typically allowed to proceed overnight.

  • Catalyst Removal: After the reaction is complete, vent the reactor and filter the mixture to remove the catalyst.

  • Solvent Removal: Concentrate the filtrate using a rotary evaporator to remove the methanol.

  • Crystallization and Isolation: The crude this compound will crystallize upon removal of the solvent. The solid product can then be collected by filtration, washed with a small amount of cold solvent, and dried.

Visualizations

Synthesis Workflow of this compound

The following diagram illustrates the key steps in the synthesis of this compound from isophthalic acid.

G cluster_0 Reaction Preparation cluster_1 Hydrogenation cluster_2 Workup and Purification cluster_3 Final Product Isophthalic_Acid Isophthalic Acid Pressure_Reactor Pressure Reactor (H2, 50 psi, RT) Isophthalic_Acid->Pressure_Reactor Methanol Methanol Methanol->Pressure_Reactor Catalyst 5% Rh/Alumina Catalyst->Pressure_Reactor Acetic_Acid Acetic Acid Acetic_Acid->Pressure_Reactor Filtration Filtration Pressure_Reactor->Filtration Reaction Mixture Evaporation Rotary Evaporation Filtration->Evaporation Filtrate Crystallization Crystallization Evaporation->Crystallization Concentrated Solution Final_Product This compound Crystallization->Final_Product

Synthesis of this compound.
Polyester Synthesis Workflow

This compound is a monomer used in the production of polyesters through polycondensation reactions with diols.

G cluster_0 Monomers cluster_1 Polycondensation cluster_2 Byproduct cluster_3 Final Product Dicarboxylic_Acid This compound Reactor Polymerization Reactor (Heat, Catalyst) Dicarboxylic_Acid->Reactor Diol Diol (e.g., Ethylene Glycol) Diol->Reactor Water Water (removed) Reactor->Water Polyester Polyester Reactor->Polyester Esterification

Polyester synthesis from this compound.

References

An In-Depth Technical Guide to 1,3-Cyclohexanedicarboxylic Acid: Commercial Sources, Properties, and Applications for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,3-Cyclohexanedicarboxylic acid, a versatile dicarboxylic acid with significant applications in research and development, particularly in the pharmaceutical and polymer sciences. This document details commercially available sources, key physicochemical properties, and established experimental protocols.

Commercial Availability and Supplier Specifications

This compound is readily available from a variety of commercial chemical suppliers. It is most commonly offered as a mixture of cis and trans isomers. However, the individual isomers are also commercially available for stereospecific applications. Below is a summary of major suppliers and their typical product specifications.

Table 1: Commercial Suppliers of this compound (Mixture of cis and trans isomers)

SupplierProduct NumberPurityCAS NumberMolecular Weight ( g/mol )Melting Point (°C)
Sigma-Aldrich 37543898%3971-31-1172.18132-141[1][2]
TCI America C2186Not specified3971-31-1172.18Not specified
ChemicalBook CB3284566≥99% (HPLC)3971-31-1172.18163-165[1]
Leapchem Not specifiedNot specified3971-31-1172.18Not specified
Smolecule S580631Not specified3971-31-1172.18163-167[3]

Table 2: Commercial Suppliers of cis-1,3-Cyclohexanedicarboxylic Acid

SupplierProduct NumberPurityCAS NumberMolecular Weight ( g/mol )
SynQuest Laboratories 2221-1-0697%2305-31-9172.18
Sigma-Aldrich AldrichCPRNot specified2305-31-9172.18
ChemicalBook Not specified98% min2305-31-9172.18

Table 3: Commercial Suppliers of trans-1,3-Cyclohexanedicarboxylic Acid

SupplierProduct NumberPurityCAS NumberMolecular Weight ( g/mol )Melting Point (°C)
ChemSrc Not specified98.0%2305-30-8172.178150-151
Sigma-Aldrich SY3H3D67A561Not specified2305-30-8172.18Not specified

Physicochemical and Safety Data

A thorough understanding of the physicochemical properties and safety information is crucial for the handling and application of this compound.

Table 4: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₁₂O₄PubChem
Molecular Weight 172.18 g/mol PubChem[4]
Appearance White crystalline solidSmolecule[3]
Melting Point (mixture) 132-141 °CSigma-Aldrich[1][2]
Melting Point (trans) 150-151 °CChemSrc

Table 5: GHS Hazard and Precautionary Statements

Hazard StatementDescription
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation
Precautionary Statement Description
P261Avoid breathing dust/fume/gas/mist/vapors/spray
P280Wear protective gloves/eye protection/face protection
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Data sourced from PubChem.[4]

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Synthesis of this compound via Hydrogenation of Isophthalic Acid

This protocol describes the catalytic hydrogenation of isophthalic acid to produce this compound.[1][5]

Materials:

  • Isophthalic acid (500 g, 3 mol)

  • Methanol (2.8 L)

  • 5% Rhodium on alumina catalyst (50 g initially, with an additional 25 g)

  • Acetic acid (150 mL)

  • Hydrogen gas

  • Diatomaceous earth

  • High-pressure shaker apparatus

Procedure:

  • To a high-pressure reaction vessel, add methanol (2.8 L), isophthalic acid (500 g), 5% rhodium on alumina catalyst (50 g), and acetic acid (150 mL).

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen to 50 psi and shake at room temperature overnight.

  • Upon reaction completion, filter the mixture through a pad of diatomaceous earth to remove the catalyst.

  • To the filtrate, add a fresh 25 g of 5% rhodium on alumina catalyst.

  • Return the mixture to the high-pressure shaker and subject it to a hydrogen atmosphere (50 psi) for an additional 24 hours.

  • After the second hydrogenation step, filter the reaction mixture through a pad of diatomaceous earth.

  • Concentrate the filtrate under reduced pressure to yield this compound as a white powder.

Expected Yield: Approximately 96.3% (493 g).[1]

General Protocol for Polyester Synthesis using a Dicarboxylic Acid

This compound can be utilized as a monomer in the synthesis of polyesters. The following is a general procedure for melt polycondensation.

Materials:

  • This compound

  • A suitable diol (e.g., 1,4-butanediol)

  • Catalyst (e.g., titanium tetrabutoxide, TBT)

  • Reaction vessel with mechanical stirrer and a distillation outlet

  • Heating mantle and vacuum pump

Procedure:

  • Charge the reaction vessel with equimolar amounts of this compound and the chosen diol.

  • Add the catalyst (typically in the ppm range relative to the monomers).

  • Heat the mixture under a nitrogen atmosphere with stirring to initiate the esterification reaction, typically at a temperature range of 180-220°C. Water will be produced and should be distilled off.

  • After the initial esterification (as indicated by the cessation of water distillation), gradually apply a vacuum and increase the temperature (e.g., to 230-260°C) to facilitate the removal of the diol and drive the polymerization to a higher molecular weight.

  • Continue the reaction under high vacuum until the desired melt viscosity is achieved.

  • The resulting polyester can then be extruded and pelletized.

Biological Activity and Potential Signaling Pathways of Derivatives

While direct signaling pathways for this compound are not extensively documented in publicly available literature, its derivatives have been the subject of medicinal chemistry research, revealing various biological activities. For instance, amidrazone derivatives of cyclohexenecarboxylic acid (a closely related structure) have been synthesized and evaluated for their anti-inflammatory and antiproliferative properties.

One study demonstrated that certain amidrazone derivatives can significantly inhibit the secretion of pro-inflammatory cytokines such as TNF-α and IL-6 in mitogen-stimulated peripheral blood mononuclear cells (PBMCs). This suggests a potential interaction with inflammatory signaling cascades. A simplified, hypothetical representation of how such a derivative might interfere with a generic inflammatory signaling pathway is depicted below.

inflammatory_pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Signaling_Cascade Signaling Cascade (e.g., NF-κB) Receptor->Signaling_Cascade Transcription_Factor Transcription Factor Signaling_Cascade->Transcription_Factor Derivative 1,3-CHDA Derivative Derivative->Signaling_Cascade Inhibition Gene_Expression Pro-inflammatory Gene Expression Transcription_Factor->Gene_Expression LPS Inflammatory Stimulus (LPS) LPS->Receptor

Caption: Hypothetical inhibition of an inflammatory signaling pathway by a derivative of this compound.

This diagram illustrates a conceptual workflow where an inflammatory stimulus (like LPS) activates a cell surface receptor, initiating an intracellular signaling cascade (such as the NF-κB pathway). This leads to the activation of transcription factors that promote the expression of pro-inflammatory genes. A derivative of this compound could potentially inhibit one or more steps in this cascade, thereby reducing the inflammatory response.

Experimental Workflow for Biological Activity Screening

The following is a generalized workflow for screening the biological activity of this compound derivatives, focusing on anti-inflammatory potential.

experimental_workflow Start Start Synthesis Synthesize 1,3-CHDA Derivatives Start->Synthesis Characterization Structural Characterization (NMR, MS) Synthesis->Characterization Treatment Treat with Derivatives Characterization->Treatment Cell_Culture Culture PBMCs Stimulation Stimulate with Mitogen (e.g., PHA) Cell_Culture->Stimulation Stimulation->Treatment Incubation Incubate for 24-48h Treatment->Incubation Supernatant_Collection Collect Supernatant Incubation->Supernatant_Collection Cytokine_Assay Measure Cytokines (ELISA) Supernatant_Collection->Cytokine_Assay Data_Analysis Data Analysis (IC50 determination) Cytokine_Assay->Data_Analysis End End Data_Analysis->End

Caption: A generalized workflow for screening the anti-inflammatory activity of this compound derivatives.

This workflow outlines the key steps from the synthesis and characterization of derivatives to their biological evaluation. It includes cell culture, stimulation to induce an inflammatory response, treatment with the synthesized compounds, and subsequent measurement of inflammatory markers to assess their efficacy.

This guide serves as a foundational resource for researchers and professionals working with this compound. The provided information on commercial sources, properties, and experimental protocols is intended to facilitate its effective use in various research and development endeavors.

References

Navigating the Safety Profile of 1,3-Cyclohexanedicarboxylic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and handling of 1,3-Cyclohexanedicarboxylic acid, a compound utilized in various research and development applications. The following sections detail its hazard identification, handling procedures, and emergency responses, ensuring a safe laboratory environment.

Chemical Identification and Physical Properties

This compound is a solid organic compound with the chemical formula C8H12O4.[1][2] It is essential to be aware of its physical and chemical properties for safe handling and storage.

PropertyValueSource
Molecular Formula C8H12O4[1][2]
Molecular Weight 172.18 g/mol [1]
Appearance White powder/solid[3]
Melting Point 132-141 °C[4][5]
Synonyms Cyclohexane-1,3-dicarboxylic acid[1][6]
CAS Number 3971-31-1[1][6]

Hazard Identification and GHS Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as follows:

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation

Source:[1][2][4][5]

Signal Word: Warning[4][5]

Hazard Pictogram:

GHS_Pictogram GHS07: Exclamation Mark a

Caption: GHS pictogram for irritant, skin sensitizer, acute toxicity, narcotic effects, respiratory tract irritation.

Experimental Protocols for Hazard Assessment

Workflow for Hazard Classification:

Hazard_Classification_Workflow substance 1,3-Cyclohexanedicarboxylic acid skin_test OECD TG 404 (Acute Dermal Irritation/Corrosion) substance->skin_test eye_test OECD TG 405 (Acute Eye Irritation/Corrosion) substance->eye_test resp_test Evaluation of Human Experience or Animal Data (e.g., OECD TG 403) substance->resp_test skin_result Result: Causes skin irritation skin_test->skin_result eye_result Result: Causes serious eye irritation eye_test->eye_result resp_result Result: May cause respiratory irritation resp_test->resp_result

Caption: A logical workflow illustrating the types of standardized tests used to determine the hazard classifications for a chemical substance.

First-Aid Measures

In the event of exposure, immediate and appropriate first-aid is crucial.[7]

Exposure RouteFirst-Aid Procedure
Skin Contact Take off immediately all contaminated clothing.[7] Rinse skin with water/shower.[7] If skin irritation occurs, get medical advice/attention.[7]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7] If eye irritation persists, get medical advice/attention.[7]
Inhalation Remove person to fresh air and keep comfortable for breathing.[7] Call a POISON CENTER/doctor if you feel unwell.[7]
Ingestion Immediately make victim drink water (two glasses at most).[7] Consult a physician.[7]

Fire-Fighting Measures

AspectRecommendation
Suitable Extinguishing Media Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6]
Specific Hazards Carbon oxides are formed during combustion.[6]
Protective Equipment Wear self-contained breathing apparatus for firefighting if necessary.[6]

Accidental Release Measures

Proper procedures must be followed to mitigate the risks associated with a spill.

Accidental Release Response Workflow:

Accidental_Release_Workflow start Accidental Release Occurs precautions Personal Precautions: - Use personal protective equipment. - Avoid dust formation. - Ensure adequate ventilation. start->precautions environmental Environmental Precautions: - Do not let product enter drains. precautions->environmental containment Containment and Cleaning Up: - Pick up and arrange disposal without creating dust. - Sweep up and shovel. - Keep in suitable, closed containers for disposal. environmental->containment disposal Dispose of contents/container to an approved waste disposal plant. containment->disposal

Caption: Step-by-step workflow for responding to an accidental release of this compound.

Handling and Storage

AspectRecommendation
Safe Handling Avoid contact with skin and eyes.[6] Avoid formation of dust and aerosols.[6] Provide appropriate exhaust ventilation at places where dust is formed.[6]
Storage Store in a cool place.[6] Keep container tightly closed in a dry and well-ventilated place.[6]
Incompatible Materials Strong oxidizing agents.[6]

Exposure Controls and Personal Protection

To minimize exposure, a combination of engineering controls and personal protective equipment (PPE) should be utilized.

Control ParameterRecommendation
Engineering Controls Handle in accordance with good industrial hygiene and safety practice. Wash hands before breaks and at the end of the workday.[6]
Eye/Face Protection Safety glasses with side-shields.[6]
Skin Protection Handle with gloves.[4][5]
Respiratory Protection Dust mask type N95 (US).[4][5]

Personal Protective Equipment (PPE) Logic Diagram:

PPE_Logic task Working with This compound ppe_required Is there a risk of... task->ppe_required eye_contact Eye Contact? ppe_required->eye_contact Yes skin_contact Skin Contact? ppe_required->skin_contact Yes inhalation Inhalation of Dust? ppe_required->inhalation Yes goggles Wear Safety Glasses with Side-Shields eye_contact->goggles gloves Wear Protective Gloves skin_contact->gloves respirator Use N95 Dust Mask inhalation->respirator

Caption: A decision-making diagram for selecting appropriate Personal Protective Equipment (PPE).

Stability and Reactivity

AspectInformation
Reactivity No data available.
Chemical Stability Stable under recommended storage conditions.[6]
Possibility of Hazardous Reactions No data available.
Conditions to Avoid No data available.
Incompatible Materials Strong oxidizing agents.[6]
Hazardous Decomposition Products Under fire conditions, hazardous decomposition products formed include Carbon oxides.[6]

Toxicological Information

The primary toxicological concerns are related to its irritant properties.

  • Acute Toxicity: No comprehensive data is available.

  • Skin Corrosion/Irritation: Causes skin irritation.[1][2]

  • Serious Eye Damage/Irritation: Causes serious eye irritation.[1][2]

  • Respiratory or Skin Sensitization: No data available.

  • Germ Cell Mutagenicity: No data available.

  • Carcinogenicity: No data available.

  • Reproductive Toxicity: No data available.

  • Specific Target Organ Toxicity - Single Exposure: May cause respiratory irritation.[1]

  • Specific Target Organ Toxicity - Repeated Exposure: No data available.

  • Aspiration Hazard: No data available.

This guide is intended to provide essential safety information for trained professionals. Always refer to the most current Safety Data Sheet (SDS) from your supplier before handling this chemical.

References

Methodological & Application

Application Notes: 1,3-Cyclohexanedicarboxylic Acid in Polyamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,3-Cyclohexanedicarboxylic acid (1,3-CHDA) is a cycloaliphatic dicarboxylic acid that serves as a valuable monomer in the synthesis of high-performance polyamides.[1] Its rigid and non-planar cyclohexane ring structure distinguishes it from common linear aliphatic diacids (e.g., adipic acid) and planar aromatic diacids (e.g., terephthalic acid).[1] The incorporation of this cycloaliphatic moiety into a polymer backbone can impart unique properties, including improved thermal stability, higher glass transition temperatures (Tg), and modified solubility characteristics compared to fully aliphatic polyamides.

The stereochemistry of the 1,3-CHDA monomer, existing as cis and trans isomers, can significantly influence the final properties of the resulting polymer, such as crystallinity and melting temperature (Tm). This allows for the fine-tuning of polymer characteristics by controlling the isomeric ratio of the monomer feed. Polyamides derived from 1,3-CHDA are of interest for applications requiring enhanced thermal performance and dimensional stability, positioning them as potential alternatives to conventional engineering plastics.

Monomer Properties

A summary of the key physical and chemical properties of this compound is presented below.

PropertyValueSource
Molecular Formula C₈H₁₂O₄[1][2]
Molecular Weight 172.18 g/mol [1][2]
Appearance White crystalline solid-
Melting Point 132-141 °C (mixture of cis/trans)
Isomers Exists as cis and trans isomers

Experimental Protocols & Data

The synthesis of polyamides from 1,3-CHDA can be achieved through various polycondensation techniques. Direct amidation by heating the dicarboxylic acid and an amine can be challenging.[1] Therefore, methods that utilize more reactive intermediates or activating agents are often preferred. Below are two detailed protocols for solution and low-temperature polycondensation.

Protocol 1: Direct Solution Polycondensation via Phosphorylation (Yamazaki-Higashi Method)

This method facilitates direct amide bond formation under milder conditions than melt polycondensation, using a phosphite-based activating system. It is suitable for producing polyamides with good solubility and moderate molecular weights.[3][4]

Methodology:

  • Reactor Setup: Equip a three-neck round-bottom flask with a mechanical stirrer, a nitrogen inlet, and a condenser.

  • Reagent Charging: To the flask, add this compound (1.0 mmol), the desired diamine (e.g., hexamethylenediamine, 1.0 mmol), Calcium Chloride (CaCl₂, 0.3 mmol), and Lithium Chloride (LiCl, 0.2 mmol).

  • Solvent Addition: Add 7.0 mL of N-methyl-2-pyrrolidone (NMP) and 0.5 mL of Pyridine (Py) to the flask.

  • Initiation: Add Triphenyl Phosphite (TPP, 2.0 mmol) to the mixture.

  • Polymerization: Heat the reaction mixture to 110°C and stir under a continuous nitrogen flow for 10-15 hours.[3]

  • Isolation: After cooling to room temperature, pour the viscous polymer solution into a 2:3 mixture of distilled water and methanol (H₂O:MeOH).

  • Purification: Stir the resulting suspension to precipitate the polyamide completely. Filter the white polymer precipitate, wash thoroughly with water and methanol to remove residual salts and solvents, and dry under vacuum at 80°C.

Illustrative Synthesis Parameters:

ParameterValue
Dicarboxylic Acid This compound
Diamine Hexamethylenediamine
Stoichiometry 1:1 (Diacid:Diamine)
Solvent NMP/Pyridine
Catalyst/Activator TPP, CaCl₂, LiCl
Temperature 110 °C
Reaction Time 10 - 15 hours
Protocol 2: Low-Temperature Polycondensation via Acid Chloride

This two-step protocol involves converting the dicarboxylic acid to its more reactive diacid chloride derivative, which then readily reacts with a diamine at low temperatures. This method provides excellent control over the polymer's stereochemistry, as isomerization of the cyclohexane ring is avoided.

Methodology:

Step A: Synthesis of 1,3-Cyclohexanedicarbonyl Dichloride

  • In a fume hood, suspend this compound (1.0 eq) in a minimal amount of an inert solvent like chloroform (CHCl₃).

  • Add thionyl chloride (SOCl₂) (approx. 2.2 eq) dropwise to the suspension at room temperature. A catalytic amount of dimethylformamide (DMF) can be added.

  • Gently reflux the mixture for 2-4 hours until the evolution of HCl and SO₂ gas ceases and the solution becomes clear.

  • Remove the excess thionyl chloride and solvent by distillation, followed by vacuum distillation to purify the 1,3-cyclohexanedicarbonyl dichloride product.

Step B: Interfacial Polymerization

  • Prepare an aqueous solution of the chosen diamine (e.g., 1,12-diaminododecane, 1.0 eq) containing an acid scavenger such as sodium hydroxide (NaOH, 2.0 eq).

  • Prepare an organic solution of the 1,3-cyclohexanedicarbonyl dichloride (1.0 eq) in a water-immiscible solvent like chloroform.

  • In a beaker, carefully layer the organic solution on top of the aqueous solution.

  • A film of polyamide will form at the interface. This film can be gently pulled out as a continuous rope, washed with water and acetone, and dried.

  • Alternatively, the two solutions can be combined in a high-speed blender for rapid polymerization. The resulting polymer precipitate is then filtered, washed, and dried.

Polymer Characterization & Properties

The resulting polyamides should be characterized to determine their structure, molecular weight, and thermal properties.

Typical Characterization Techniques:

  • FT-IR Spectroscopy: To confirm the formation of the amide linkage (C=O stretch around 1630-1680 cm⁻¹ and N-H stretch around 3300 cm⁻¹).

  • NMR Spectroscopy (¹H, ¹³C): To verify the polymer structure and determine the cis/trans isomer ratio in the backbone.

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm).[5]

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability and decomposition temperature of the polymer.[5]

  • Viscometry: To estimate the molecular weight of the polymer.

Illustrative Thermal Properties of Cycloaliphatic-Containing Polyamides:

The inclusion of a cycloaliphatic ring is expected to increase the glass transition temperature compared to fully aliphatic analogs.

PropertyIllustrative Value RangeNotes
Glass Transition Temp. (Tg) 140 - 180 °CHigher than linear aliphatic polyamides (e.g., Nylon 6,6 ~50-80°C).[3][5]
Thermal Decomposition Temp. > 350 °CIndicates good thermal stability suitable for engineering applications.[5]
Solubility Soluble in polar aprotic solvents (e.g., DMF, DMAc, NMP)The non-planar structure can disrupt chain packing, improving solubility.[4]

Visualized Workflows

References

Application Notes and Protocols for the Use of 1,3-Cyclohexanedicarboxylic Acid in the Synthesis of Metal-Organic Frameworks (MOFs)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest literature survey, specific metal-organic frameworks (MOFs) synthesized with 1,3-cyclohexanedicarboxylic acid as the primary linker are not extensively reported in peer-reviewed literature. Consequently, the following application notes and protocols are generalized based on the synthesis of MOFs using other flexible alicyclic dicarboxylic acid linkers, such as 1,4-cyclohexanedicarboxylic acid.[1] These protocols provide a representative methodology for researchers interested in exploring the synthesis of novel MOFs with this compound.

Introduction to this compound in MOF Synthesis

This compound (1,3-CHDA) is a non-aromatic, flexible dicarboxylic acid linker that holds potential for the synthesis of novel metal-organic frameworks. Its flexible cyclohexane backbone, in contrast to rigid aromatic linkers, can lead to the formation of dynamic and responsive MOF structures.[1] The stereochemistry of 1,3-CHDA (cis or trans isomers) can also influence the resulting framework topology and properties. The inherent porosity and potential for tunable functionality make MOFs synthesized from such linkers promising candidates for applications in drug delivery, catalysis, and gas storage.[2][3][4]

Potential Applications in Drug Development

The use of flexible linkers like 1,3-CHDA in MOFs can offer unique advantages for drug delivery applications:

  • Controlled Drug Release: The flexible nature of the framework may allow for a "breathing" effect, which can be harnessed for the controlled release of encapsulated drug molecules in response to specific stimuli.[5]

  • Biocompatibility: MOFs synthesized from aliphatic linkers and biocompatible metals (e.g., zinc, iron) are generally considered to have lower toxicity compared to some MOFs made with aromatic linkers and heavy metals.[2]

  • High Drug Loading: The porous nature of MOFs allows for high loading capacities of therapeutic agents, which can be loaded post-synthetically or during the synthesis process.[3][4][6]

Generalized Experimental Protocol: Solvothermal Synthesis of a MOF with a Flexible Dicarboxylic Acid Linker

This protocol describes a general procedure for the solvothermal synthesis of a metal-organic framework using a flexible cycloalkane dicarboxylic acid, such as this compound, and a divalent metal salt.

Materials and Reagents:

  • Divalent metal salt (e.g., Zinc nitrate hexahydrate, Copper(II) nitrate trihydrate)

  • This compound (cis/trans mixture or a specific isomer)

  • Solvent: N,N-Dimethylformamide (DMF) or N,N-Diethylformamide (DEF)

  • Modulator (optional, e.g., acetic acid, benzoic acid)

  • Washing solvent: Methanol or Ethanol

  • Teflon-lined stainless steel autoclave

Procedure:

  • Precursor Solution Preparation:

    • In a 20 mL glass vial, dissolve the divalent metal salt (e.g., 0.5 mmol) in 10 mL of DMF.

    • In a separate 20 mL glass vial, dissolve the this compound linker (0.5 mmol) in 10 mL of DMF. Sonication may be necessary to aid dissolution.[1]

  • Reaction Mixture Assembly:

    • Combine the two solutions in a 50 mL Teflon-lined stainless steel autoclave.

    • If a modulator is used, add it to the reaction mixture (typically 10-50 equivalents with respect to the metal salt).

    • Seal the autoclave tightly.[1]

  • Solvothermal Reaction:

    • Place the sealed autoclave in a preheated oven.

    • Heat the mixture at a constant temperature, typically between 80°C and 150°C, for 24 to 72 hours.[1]

  • Isolation and Purification:

    • After the reaction is complete, allow the autoclave to cool down slowly to room temperature.

    • Collect the crystalline product by filtration or decantation.

    • Wash the collected crystals with fresh DMF (3 x 10 mL) to remove any unreacted starting materials.[1]

  • Activation of the MOF:

    • To remove the solvent molecules from the pores, immerse the crystals in a volatile solvent like methanol or ethanol for 3 days. Decant and replace the solvent every 24 hours.

    • After solvent exchange, dry the product under vacuum at an elevated temperature (e.g., 100-150°C) for 12 hours.[1]

Characterization of the Synthesized MOF

The resulting material should be characterized to confirm its structure, purity, and properties.

  • Powder X-ray Diffraction (PXRD): To confirm the crystallinity and phase purity of the synthesized MOF.

  • Thermogravimetric Analysis (TGA): To determine the thermal stability of the framework and the temperature at which solvent molecules are removed.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the coordination of the carboxylate groups of the linker to the metal centers.

  • Gas Adsorption Analysis (e.g., N₂ at 77 K): To determine the porosity, including the BET surface area and pore volume, of the activated MOF.

Quantitative Data Summary (Hypothetical)

The following table summarizes the expected range of quantitative data for a hypothetical MOF synthesized with this compound, based on data from MOFs with similar flexible linkers.

PropertyExpected RangeSignificance in Drug Development
BET Surface Area 100 - 1500 m²/gA higher surface area generally correlates with a higher drug loading capacity.[1]
Pore Volume 0.1 - 0.8 cm³/gIndicates the total space available for drug encapsulation.[1]
Thermal Stability 250 - 450 °CHigh thermal stability is important for the storage and processing of the drug-loaded MOF.[1]
Drug Loading Capacity 5 - 30 wt%The weight percentage of the drug that can be loaded into the MOF.
Drug Release Time Hours to daysThe duration over which the drug is released, which can be tuned by modifying the MOF structure.

Visualizations

Workflow for MOF Synthesis and Characterization

MOF_Synthesis_Workflow General Workflow for MOF Synthesis and Characterization cluster_synthesis Synthesis cluster_purification Isolation and Activation cluster_characterization Characterization cluster_application Application Precursor_Solution Prepare Metal Salt and 1,3-CHDA Solutions Reaction_Mixture Combine Solutions in Autoclave Precursor_Solution->Reaction_Mixture Solvothermal_Reaction Heat in Oven (80-150°C, 24-72h) Reaction_Mixture->Solvothermal_Reaction Isolation Cool, Filter, and Wash with DMF Solvothermal_Reaction->Isolation Solvent_Exchange Solvent Exchange (Methanol/Ethanol) Isolation->Solvent_Exchange Activation Dry Under Vacuum Solvent_Exchange->Activation Characterization_Methods Characterization Methods Activation->Characterization_Methods PXRD PXRD TGA TGA FTIR FTIR Gas_Adsorption Gas Adsorption Characterization_Methods->PXRD Characterization_Methods->TGA Characterization_Methods->FTIR Characterization_Methods->Gas_Adsorption Drug_Loading Drug Loading Characterization_Methods->Drug_Loading Drug_Release Drug Release Studies Drug_Loading->Drug_Release

Caption: Generalized workflow for the solvothermal synthesis and characterization of a MOF.

Logical Relationship for Drug Delivery Application

Drug_Delivery_Pathway Conceptual Pathway for MOF-based Drug Delivery MOF Porous MOF with 1,3-CHDA Linker Drug_Loaded_MOF Drug-Loaded MOF MOF->Drug_Loaded_MOF Drug Therapeutic Drug Molecule Drug->Drug_Loaded_MOF Administration Administration to Biological System Drug_Loaded_MOF->Administration Target_Site Target Site (e.g., Tumor) Administration->Target_Site Drug_Release Controlled Drug Release Target_Site->Drug_Release Stimulus Stimulus (e.g., pH, Temperature) Stimulus->Drug_Release Therapeutic_Effect Therapeutic Effect Drug_Release->Therapeutic_Effect

Caption: Conceptual pathway for a MOF-based drug delivery system.

References

Application Notes and Protocols for Polymerization of 1,3-Cyclohexanedicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the primary polymerization techniques for 1,3-Cyclohexanedicarboxylic acid (1,3-CHDA). While specific literature and comprehensive quantitative data for homopolymers derived solely from 1,3-CHDA are limited, this document outlines generalized protocols based on established polymerization methodologies for dicarboxylic acids. For comparative purposes, data for polymers synthesized from the more common 1,4-CHDA isomer are included where available.

Introduction

This compound is a cycloaliphatic dicarboxylic acid monomer that can be utilized in the synthesis of polyesters and polyamides. The presence of the cyclohexane ring imparts rigidity and can influence the thermal and mechanical properties of the resulting polymers. The stereochemistry of the cis and trans isomers of 1,3-CHDA can also play a significant role in the final polymer characteristics. Polymerization of 1,3-CHDA can be achieved through several techniques, including melt polycondensation, solution polymerization, and interfacial polymerization.

Polymerization Techniques

Melt Polycondensation

Melt polycondensation is a widely used industrial method for synthesizing polyesters. This technique involves the direct reaction of a dicarboxylic acid with a diol at high temperatures, typically under vacuum to facilitate the removal of the condensation byproduct, such as water.

General Experimental Protocol:

  • Monomer and Catalyst Charging: this compound (1.0 mol), a selected diol (e.g., ethylene glycol, 1,4-butanediol) (1.05 mol, slight excess is common), and a catalyst (e.g., antimony trioxide, titanium tetrabutoxide, 100-300 ppm) are charged into a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser.

  • Esterification: The reaction mixture is heated to a temperature range of 180-220°C under a slow stream of nitrogen. This stage is carried out for 2-4 hours to form ester oligomers, with water being continuously removed.

  • Polycondensation: The temperature is then gradually raised to 220-260°C, and the pressure is slowly reduced to below 1 Torr. This stage is maintained for 3-6 hours to increase the molecular weight of the polymer. The viscosity of the reaction mixture will increase significantly.

  • Polymer Recovery: The reaction is stopped, and the polymer is extruded from the reactor under nitrogen pressure. The resulting polymer can then be pelletized or formed into other desired shapes.

Quantitative Data Summary (Illustrative for Cyclohexanedicarboxylate-based Polyesters)

Note: Data for homopolymers of 1,3-CHDA is scarce. The following table includes representative data for polyesters based on 1,4-CHDA for comparative purposes.

Polymer SystemPolymerization TechniqueMn ( g/mol )Mw ( g/mol )PDITg (°C)Tm (°C)Reference
Poly(butylene trans-1,4-cyclohexanedicarboxylate)Melt Polycondensation57,100131,3302.3--[1]
Poly(propylene trans-1,4-cyclohexanedicarboxylate)Melt Polycondensation46,20083,1601.8--[1]

Experimental Workflow for Melt Polycondensation

MeltPolycondensation cluster_prep Preparation cluster_reaction Reaction cluster_recovery Recovery Monomers 1,3-CHDA + Diol Reactor Reaction Vessel Monomers->Reactor Catalyst Catalyst (e.g., Sb2O3) Catalyst->Reactor Esterification Esterification (180-220°C, N2 atm) - H2O Reactor->Esterification Heat Polycondensation Polycondensation (220-260°C, Vacuum) - Excess Diol Esterification->Polycondensation Increase Temp Reduce Pressure Extrusion Polymer Extrusion Polycondensation->Extrusion FinalPolymer Final Polymer Extrusion->FinalPolymer SolutionPolymerization cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Monomers 1,3-CHDA + Comonomer Reactor Reaction Flask Monomers->Reactor Solvent Inert Solvent (e.g., NMP) Solvent->Reactor Polymerization Polymerization (80-150°C, N2 atm) Reactor->Polymerization Heat Precipitation Precipitation in Non-solvent Polymerization->Precipitation Filtration Filtration & Washing Precipitation->Filtration Drying Vacuum Drying Filtration->Drying FinalPolymer Final Polymer Drying->FinalPolymer InterfacialPolymerization cluster_prep Monomer Preparation cluster_phases Phase Preparation cluster_recovery Polymer Recovery CHDA 1,3-CHDA AcidChloride 1,3-Cyclohexanedicarbonyl Dichloride CHDA->AcidChloride + ThionylChloride SOCl2 ThionylChloride->AcidChloride Reaction OrganicPhase Organic Phase: Acid Chloride in CH2Cl2 AcidChloride->OrganicPhase AqueousPhase Aqueous Phase: Diamine + NaOH in Water Interface Polymerization at Interface AqueousPhase->Interface OrganicPhase->Interface Drawing Continuous Drawing of Polymer Film Interface->Drawing Washing Washing Drawing->Washing Drying Drying Washing->Drying FinalPolymer Final Polyamide Drying->FinalPolymer

References

Application Notes and Protocols for the Esterification of 1,3-Cyclohexanedicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of two common and effective protocols for the esterification of 1,3-cyclohexanedicarboxylic acid: the Fischer-Speier Esterification and the Steglich Esterification. This document includes detailed experimental protocols, a comparison of the two methods, and visual workflows to guide researchers in selecting the most appropriate method for their specific needs, particularly in the context of drug development and organic synthesis.

Introduction

This compound is a dicarboxylic acid containing a cyclohexane ring. Its esters are valuable intermediates in the synthesis of various organic molecules, including polymers, plasticizers, and active pharmaceutical ingredients. The ability to efficiently and selectively form mono- or di-esters of this diacid is crucial for its application in medicinal chemistry and materials science. This document details two robust esterification methods, highlighting their advantages and disadvantages to aid in experimental design.

Comparative Data of Esterification Protocols

The selection of an esterification protocol often depends on the substrate's sensitivity to acid and heat, as well as the desired scale of the reaction. Below is a summary of typical reaction parameters for the Fischer and Steglich esterification of this compound.

ParameterFischer-Speier EsterificationSteglich Esterification
Catalyst Strong acid (e.g., H₂SO₄, p-TsOH)DCC (or EDC) and DMAP
Stoichiometry Acid catalyst (catalytic amount)DCC (≥ 2 eq.), DMAP (catalytic)
Solvent Excess alcohol (serves as solvent) or a non-polar solvent (e.g., Toluene)Aprotic solvent (e.g., CH₂Cl₂, THF)
Temperature Reflux (typically 60-110 °C)[1]0 °C to Room Temperature[2]
Reaction Time 1 - 10 hours[1]1 - 4 hours[2]
Typical Yield Good to quantitative, equilibrium dependent[1]High (often >90%)[2]
Byproducts WaterDicyclohexylurea (DCU)
Substrate Scope Robust for primary and secondary alcohols; tertiary alcohols may undergo elimination[1]Broad, suitable for acid-sensitive substrates and sterically hindered alcohols[3]

Experimental Protocols

Protocol 1: Fischer-Speier Esterification for Diethyl 1,3-Cyclohexanedicarboxylate

This protocol describes the synthesis of the diethyl ester of this compound using a strong acid catalyst. The reaction is driven to completion by using an excess of the alcohol and removing the water byproduct.[1]

Materials:

  • This compound

  • Absolute Ethanol (EtOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Toluene

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a 250 mL round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound (1 eq.).

  • Add a large excess of absolute ethanol (e.g., 10-20 eq.), which also serves as the solvent.

  • Add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq.) dropwise with stirring.

  • If using a co-solvent for azeotropic removal of water, add toluene.

  • Heat the reaction mixture to reflux and collect the water in the Dean-Stark trap.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the excess ethanol using a rotary evaporator.

  • Dilute the residue with diethyl ether or ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude diethyl 1,3-cyclohexanedicarboxylate.

  • Purify the product by vacuum distillation or column chromatography if necessary.

Protocol 2: Steglich Esterification for Dimethyl 1,3-Cyclohexanedicarboxylate

This protocol details a mild esterification method suitable for substrates that are sensitive to acidic conditions, using dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.[2][3]

Materials:

  • This compound

  • Anhydrous Methanol (MeOH)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • 0.5 N Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Ice bath

  • Magnetic stirrer

  • Filtration apparatus

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1 eq.) in anhydrous dichloromethane.

  • Add anhydrous methanol (2.2 eq.) and a catalytic amount of DMAP (0.1-0.2 eq.).

  • Cool the stirred solution to 0 °C in an ice bath.

  • Add a solution of DCC (2.2 eq.) in anhydrous dichloromethane dropwise to the reaction mixture.

  • Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for an additional 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, the precipitated dicyclohexylurea (DCU) is removed by filtration.

  • Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 N HCl, water, and saturated NaHCO₃ solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting dimethyl 1,3-cyclohexanedicarboxylate by column chromatography on silica gel.

Visualizing the Workflows

To better illustrate the experimental processes, the following diagrams were generated using the DOT language.

Fischer_Esterification_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Combine this compound, Excess Alcohol, and Acid Catalyst reflux Heat to Reflux & Remove Water (Dean-Stark) start->reflux monitor Monitor by TLC reflux->monitor cool Cool to RT monitor->cool Reaction Complete evap Evaporate Excess Alcohol cool->evap extract Aqueous Wash evap->extract dry Dry & Concentrate extract->dry purify Distillation or Chromatography dry->purify end Pure Diester purify->end

Fischer-Speier Esterification Workflow

Steglich_Esterification_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Dissolve this compound, Alcohol, and DMAP in Anhydrous Solvent cool_add Cool to 0°C & Add DCC Solution start->cool_add react Stir at RT cool_add->react monitor Monitor by TLC react->monitor filter Filter DCU monitor->filter Reaction Complete wash Aqueous Wash filter->wash dry Dry & Concentrate wash->dry purify Column Chromatography dry->purify end Pure Diester purify->end

Steglich Esterification Workflow

Logical Relationship: Method Selection

The choice between Fischer and Steglich esterification is guided by several factors related to the substrate and desired outcome.

Method_Selection Start Esterification of This compound AcidSensitive Is the substrate acid-sensitive? Start->AcidSensitive StericHindrance Is the alcohol sterically hindered? AcidSensitive->StericHindrance No Steglich Steglich Esterification AcidSensitive->Steglich Yes Scale Reaction Scale? StericHindrance->Scale No StericHindrance->Steglich Yes Fischer Fischer Esterification Scale->Fischer Large Scale (Cost-effective) Scale->Steglich Small to Medium Scale (Mild Conditions)

Decision-making for Esterification

References

Application Notes and Protocols for 1,3-Cyclohexanedicarboxylic Acid Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 1,3-cyclohexanedicarboxylic acid scaffold is a versatile building block in medicinal chemistry, offering a rigid yet three-dimensional cyclohexane core that can be functionalized to interact with various biological targets. Its stereochemistry and the conformational constraints of the cyclohexane ring allow for the precise spatial orientation of substituents, making it an attractive scaffold for the design of enzyme inhibitors and receptor modulators. One particularly promising application of this scaffold is in the development of histone deacetylase (HDAC) inhibitors, a class of epigenetic modulators with significant therapeutic potential in oncology and other diseases. By converting the carboxylic acid moieties into zinc-binding groups, such as hydroxamic acids, these derivatives can effectively chelate the zinc ion within the active site of HDAC enzymes, leading to their inhibition.

Application Notes: this compound Dihydroxamates as HDAC Inhibitors

Histone deacetylases (HDACs) are a class of enzymes that play a critical role in the regulation of gene expression by removing acetyl groups from lysine residues on both histone and non-histone proteins.[1] The deacetylation of histones leads to a more condensed chromatin structure, restricting the access of transcription factors and resulting in transcriptional repression. In various cancers, HDACs are often overexpressed or dysregulated, leading to the silencing of tumor suppressor genes.

HDAC inhibitors (HDACis) can reverse this effect by promoting histone hyperacetylation, which leads to a more relaxed chromatin state and the re-expression of silenced genes. This can induce a range of anti-cancer effects, including cell cycle arrest, differentiation, and apoptosis. Hydroxamic acids are a prominent class of zinc-binding groups incorporated into HDAC inhibitors due to their strong chelation of the active site zinc ion.[2]

Derivatives of this compound, specifically the corresponding dihydroxamates, are being investigated as potential HDAC inhibitors. The cyclohexane ring acts as a scaffold to present the two hydroxamic acid groups in a specific spatial arrangement to interact with the HDAC active site. While specific data for this compound dihydroxamate is limited in publicly available literature, analogous cyclic hydroxamic acids have demonstrated HDAC inhibitory activity. For instance, certain 5-membered cyclic hydroxamic acids have been synthesized and shown to exhibit low micromolar activity against HDACs in HeLa cell extracts.[3][4]

Data Presentation: HDAC Inhibitory Activity

The following table presents illustrative quantitative data for a representative 5-membered cyclic hydroxamic acid derivative (Compound 10c) and a well-established pan-HDAC inhibitor, SAHA (Vorinostat), for comparison.[3][4][5]

CompoundTargetIC50 (µM)Notes
Compound 10c (Illustrative) HDACs (HeLa Extract)Low µM ActivityA 5-membered cyclic hydroxamic acid derivative.[3][4]
SAHA (Vorinostat) Pan-HDAC (Class I, II)Sub-micromolarFDA-approved HDAC inhibitor for cancer therapy.[5]

Mandatory Visualizations

G cluster_0 HDAC Signaling Pathway Histone Histone Proteins Acetylation Acetylation Histone->Acetylation DNA DNA OpenChromatin Open Chromatin (Transcriptionally Active) DNA->OpenChromatin HAT Histone Acetyltransferase (HAT) HAT->Acetylation HDAC Histone Deacetylase (HDAC) Deacetylation Deacetylation HDAC->Deacetylation Acetylation->OpenChromatin Leads to ClosedChromatin Closed Chromatin (Transcriptionally Inactive) Deacetylation->ClosedChromatin Leads to OpenChromatin->Deacetylation GeneExpression Gene Expression (e.g., Tumor Suppressors) OpenChromatin->GeneExpression GeneSilencing Gene Silencing ClosedChromatin->GeneSilencing Derivative 1,3-Cyclohexanedicarboxylic Acid Dihydroxamate Inhibition Inhibition Derivative->Inhibition Inhibition->HDAC

Caption: Signaling pathway of HDAC inhibition.

G cluster_0 Synthesis of this compound Dihydroxamate start 1,3-Cyclohexanedicarboxylic Acid activation Activation (e.g., with SOCl2 or EDC/HOBt) start->activation intermediate Activated Diacid (e.g., Diacyl Chloride) activation->intermediate reaction Reaction with Hydroxylamine intermediate->reaction product 1,3-Cyclohexanedicarboxylic Acid Dihydroxamate reaction->product

Caption: General synthesis workflow.

G cluster_0 Fluorometric HDAC Inhibition Assay Workflow reagents Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitor) plate_prep Plate Preparation (96-well black plate) reagents->plate_prep add_inhibitor Add Test Compound (e.g., Dihydroxamate) plate_prep->add_inhibitor add_enzyme Add HDAC Enzyme add_inhibitor->add_enzyme pre_incubation Pre-incubate (e.g., 15 min at 37°C) add_enzyme->pre_incubation add_substrate Add Fluorogenic Substrate pre_incubation->add_substrate incubation Incubate (e.g., 30 min at 37°C) add_substrate->incubation add_developer Add Developer (Stops reaction, generates signal) incubation->add_developer read_plate Read Fluorescence (Ex/Em appropriate for substrate) add_developer->read_plate data_analysis Data Analysis (Calculate % Inhibition, IC50) read_plate->data_analysis

Caption: Experimental workflow for HDAC inhibition assay.

Experimental Protocols

Protocol 1: Synthesis of cis/trans-N1,N3-dihydroxycyclohexane-1,3-dicarboxamide

This protocol describes a general method for the synthesis of a dihydroxamic acid from the corresponding dicarboxylic acid.

Materials:

  • cis/trans-1,3-Cyclohexanedicarboxylic acid

  • Thionyl chloride (SOCl₂) or a carbodiimide coupling reagent like EDC with HOBt

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • A base such as triethylamine (TEA) or sodium hydroxide (NaOH)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))

  • Methanol

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, reflux condenser, dropping funnel, ice bath

Procedure (using Thionyl Chloride):

  • Activation of Carboxylic Acid:

    • In a round-bottom flask, suspend this compound (1 equivalent) in an excess of thionyl chloride (SOCl₂).

    • Add a catalytic amount of dimethylformamide (DMF).

    • Heat the mixture to reflux for 2-3 hours until the solution becomes clear.

    • Remove the excess SOCl₂ under reduced pressure to obtain the crude diacyl chloride.

  • Preparation of Hydroxylamine Solution:

    • In a separate flask, dissolve hydroxylamine hydrochloride (2.2 equivalents) and a base like triethylamine (2.2 equivalents) or sodium hydroxide in methanol at 0°C.

  • Formation of Dihydroxamic Acid:

    • Dissolve the crude diacyl chloride in an anhydrous solvent like THF.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add the prepared hydroxylamine solution to the diacyl chloride solution with vigorous stirring.

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Work-up and Purification:

    • Quench the reaction by adding water.

    • If a precipitate forms, collect it by filtration. If not, extract the aqueous layer with an organic solvent like ethyl acetate.

    • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to yield the pure cis/trans-N1,N3-dihydroxycyclohexane-1,3-dicarboxamide.

Protocol 2: In Vitro Fluorometric HDAC Inhibition Assay

This protocol outlines a common method to determine the inhibitory activity of a compound against HDAC enzymes.

Materials:

  • Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, HDAC3, or a mixture from HeLa cell nuclear extract)

  • HDAC Assay Buffer

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • Developer solution (containing a stop solution like Trichostatin A and a protease like trypsin)

  • Test compound (e.g., N1,N3-dihydroxycyclohexane-1,3-dicarboxamide) dissolved in DMSO

  • Positive control (e.g., SAHA)

  • 96-well black microplate

  • Microplate reader with fluorescence capabilities

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of the test compound and the positive control (SAHA) in HDAC Assay Buffer. Ensure the final DMSO concentration in the well is below 1%.

    • Dilute the recombinant HDAC enzyme to the desired concentration in cold HDAC Assay Buffer.

    • Prepare the fluorogenic HDAC substrate solution in HDAC Assay Buffer.

  • Reaction Setup:

    • In a 96-well black microplate, add the following to the appropriate wells:

      • HDAC Assay Buffer

      • Test compound at various concentrations (or DMSO for the no-inhibitor control).

      • Positive control (SAHA).

      • Wells for a "no enzyme" control (containing only buffer and substrate).

    • Add the diluted recombinant HDAC enzyme to all wells except the "no enzyme" controls.

  • Enzyme Reaction:

    • Gently mix the plate and pre-incubate at 37°C for 15 minutes.

    • Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.

    • Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Signal Development and Measurement:

    • Stop the reaction and develop the fluorescent signal by adding the Developer solution to each well.

    • Incubate the plate at room temperature for 15 minutes, protected from light.

    • Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths for the substrate (e.g., Ex: 355-360 nm, Em: 460 nm for AMC-based substrates).

  • Data Analysis:

    • Subtract the background fluorescence from the "no enzyme" control wells.

    • Calculate the percentage of HDAC inhibition for each concentration of the test compound relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

References

Application of trans-1,3-Cyclohexanedicarboxylic Acid in Materials Science: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the application of trans-1,3-cyclohexanedicarboxylic acid in materials science, with a focus on its use in the synthesis of high-performance polymers and metal-organic frameworks (MOFs). The incorporation of the rigid and non-planar cycloaliphatic ring of trans-1,3-cyclohexanedicarboxylic acid into polymer backbones imparts significant improvements in thermal stability, mechanical strength, and chemical resistance compared to analogous materials derived from linear dicarboxylic acids.

Application in Polyester Synthesis

trans-1,3-Cyclohexanedicarboxylic acid serves as a crucial building block in the synthesis of polyesters, enhancing their performance characteristics for a variety of applications. The rigid cyclohexane ring structure restricts chain mobility, leading to an increase in the glass transition temperature (Tg) and improved thermal stability of the resulting polyester.

Quantitative Data: Thermal Properties of Polyesters

The following table summarizes the thermal properties of polyesters synthesized from trans-1,4-cyclohexanedicarboxylic acid (a close isomer of the target molecule) and various diols, demonstrating the influence of the cycloaliphatic ring on the material's characteristics.

Diol Co-monomerGlass Transition Temperature (Tg) (°C)Melting Temperature (Tm) (°C)Decomposition Temperature (Td, 5%) (°C)
1,3-Propanediol8->390
1,4-Butanediol-145>390
1,5-Pentanediol-21->390
1,6-Hexanediol-115>390

Note: Data is for polyesters synthesized with trans-1,4-cyclohexanedicarboxylic acid, a structural isomer that provides a strong indication of the expected properties for polyesters based on the trans-1,3-isomer.

Experimental Protocol: Melt Polycondensation for Polyester Synthesis

This protocol outlines a general two-step melt polycondensation method for synthesizing polyesters from a dicarboxylic acid and a diol.

Materials:

  • trans-1,3-Cyclohexanedicarboxylic acid

  • Diol (e.g., 1,4-butanediol)

  • Catalyst (e.g., titanium(IV) butoxide (TBT) or antimony(III) oxide)

  • Stabilizer (e.g., phosphorous acid)

  • High-purity nitrogen gas

  • Chloroform

  • Methanol

Equipment:

  • Reaction vessel with a mechanical stirrer, nitrogen inlet, and condenser

  • Heating mantle with a temperature controller

  • Vacuum pump

  • Glassware for purification

Procedure:

  • Esterification:

    • Charge the reaction vessel with equimolar amounts of trans-1,3-cyclohexanedicarboxylic acid and the chosen diol.

    • Add the catalyst (typically 200-500 ppm) and stabilizer.

    • Purge the reactor with nitrogen to establish an inert atmosphere.

    • Heat the mixture to 180-220°C while stirring.

    • The esterification reaction will produce water as a byproduct, which is removed through the condenser.

    • Continue this step until the theoretical amount of water has been collected.

  • Polycondensation:

    • Increase the temperature to 250-280°C.

    • Gradually apply a vacuum to the system (reducing the pressure to below 1 torr) to facilitate the removal of excess diol and drive the polymerization reaction forward.

    • The viscosity of the molten polymer will increase as the molecular weight increases. This can be monitored by the torque on the mechanical stirrer.

    • Continue the reaction until the desired viscosity is achieved.

  • Purification:

    • Extrude the molten polymer from the reactor under nitrogen pressure.

    • Dissolve the polymer in chloroform and precipitate it in cold methanol to remove unreacted monomers and oligomers.

    • Dry the purified polymer in a vacuum oven.

Application in Polyamide Synthesis

The incorporation of trans-1,3-cyclohexanedicarboxylic acid into polyamides offers a pathway to materials with enhanced thermal stability and mechanical properties. The rigid cycloaliphatic structure disrupts the extensive hydrogen bonding typically found in linear aliphatic polyamides, which can improve solubility and processability while maintaining a high glass transition temperature.

Experimental Protocol: Low-Temperature Solution Polycondensation for Polyamide Synthesis

This protocol describes a general method for synthesizing polyamides from a diacid chloride and a diamine at low temperatures.

Materials:

  • trans-1,3-Cyclohexanedicarboxylic acid

  • Thionyl chloride

  • Aromatic or aliphatic diamine (e.g., hexamethylenediamine)

  • Anhydrous N-methyl-2-pyrrolidone (NMP)

  • Pyridine

  • Methanol

Equipment:

  • Round-bottom flask with a magnetic stirrer and nitrogen inlet

  • Dropping funnel

  • Ice bath

  • Glassware for filtration and washing

Procedure:

  • Synthesis of Diacid Chloride:

    • In a round-bottom flask, react trans-1,3-cyclohexanedicarboxylic acid with an excess of thionyl chloride under reflux until the evolution of gas ceases.

    • Remove the excess thionyl chloride by distillation to obtain the trans-1,3-cyclohexanedicarbonyl chloride.

  • Polymerization:

    • Dissolve the diamine in anhydrous NMP in a flask equipped with a stirrer and nitrogen inlet.

    • Cool the solution in an ice bath.

    • Dissolve the synthesized diacid chloride in a small amount of anhydrous NMP and add it dropwise to the diamine solution with vigorous stirring.

    • After the addition is complete, allow the reaction to continue at room temperature for several hours.

  • Isolation and Purification:

    • Precipitate the polyamide by pouring the reaction mixture into a large volume of methanol.

    • Filter the polymer and wash it thoroughly with methanol and water to remove unreacted monomers and salts.

    • Dry the polyamide under vacuum.

Application in Metal-Organic Framework (MOF) Synthesis

trans-1,3-Cyclohexanedicarboxylic acid can be used as an organic linker to construct metal-organic frameworks (MOFs). The defined stereochemistry and conformational flexibility of the cyclohexane ring can lead to the formation of MOFs with unique network topologies and pore environments, which are of interest for applications in gas storage, separation, and catalysis.

Experimental Protocol: Solvothermal Synthesis of a MOF

This protocol provides a detailed method for the solvothermal synthesis of a MOF using trans-1,4-cyclohexanedicarboxylic acid, a close analog of the target molecule, which illustrates the general procedure.

Materials:

  • Metal salt (e.g., Zinc nitrate hexahydrate, Cu(NO3)2·6H2O)[1]

  • trans-1,4-Cyclohexanedicarboxylic acid[1]

  • Solvent (e.g., N,N-Dimethylformamide (DMF))

  • Washing solvent (e.g., Methanol or Ethanol)

Equipment:

  • Teflon-lined stainless steel autoclave[1]

  • Oven

  • Filtration apparatus

  • Vacuum oven

Procedure:

  • Precursor Solution Preparation:

    • In a beaker, dissolve the metal salt (e.g., 1 mmol) in 10 mL of DMF.[1]

    • In a separate beaker, dissolve the trans-1,4-cyclohexanedicarboxylic acid (e.g., 1 mmol) in 10 mL of DMF. Sonication may be necessary to aid dissolution.[1]

  • Reaction Mixture Assembly:

    • Combine the two solutions in the Teflon liner of the autoclave.[1]

    • Seal the autoclave tightly.[1]

  • Solvothermal Reaction:

    • Place the sealed autoclave in a preheated oven.[1]

    • Heat the mixture at a temperature between 80°C and 150°C for 24 to 72 hours.[1]

  • Isolation and Purification:

    • Allow the autoclave to cool to room temperature.[1]

    • Collect the crystalline product by filtration.[1]

    • Wash the crystals with fresh DMF (3 x 10 mL) and then with methanol (3 x 10 mL).[1]

  • Activation:

    • To remove the solvent molecules from the pores of the MOF, immerse the crystals in fresh methanol for 2-3 days, replacing the methanol daily.[1]

    • Dry the activated MOF under vacuum at an elevated temperature (e.g., 100-150°C) for 12 hours.[1]

Visualizations

Diagrams of Experimental Workflows and Logical Relationships

Polymer_Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Monomers Monomers (trans-1,3-Cyclohexanedicarboxylic Acid + Diol/Diamine) Polymerization Polymerization (Melt or Solution) Monomers->Polymerization Crude_Polymer Crude Polymer Polymerization->Crude_Polymer Precipitation Precipitation in Non-solvent Crude_Polymer->Precipitation Filtration Filtration & Washing Precipitation->Filtration Drying Drying Filtration->Drying Spectroscopy Spectroscopy (NMR, FTIR) Drying->Spectroscopy Thermal_Analysis Thermal Analysis (DSC, TGA) Drying->Thermal_Analysis Mechanical_Testing Mechanical Testing (Tensile, DMA) Drying->Mechanical_Testing

Caption: General workflow for polymer synthesis and characterization.

MOF_Synthesis_Workflow cluster_preparation Preparation cluster_reaction Reaction cluster_workup Work-up cluster_analysis Analysis Precursors Precursors (Metal Salt + Linker) Mixing Mixing in Autoclave Precursors->Mixing Solvent Solvent (e.g., DMF) Solvent->Mixing Solvothermal Solvothermal Reaction Mixing->Solvothermal Isolation Isolation (Filtration) Solvothermal->Isolation Washing Washing Isolation->Washing Activation Activation (Solvent Exchange & Drying) Washing->Activation Characterization Characterization (PXRD, TGA) Activation->Characterization

Caption: General workflow for the solvothermal synthesis of MOFs.

Property_Enhancement cluster_properties Resulting Properties Start Incorporation of trans-1,3-Cyclohexanedicarboxylic Acid RigidRing Introduction of Rigid Cycloaliphatic Ring Start->RigidRing RestrictedMobility Restricted Chain Mobility RigidRing->RestrictedMobility Tg Increased Tg RestrictedMobility->Tg ThermalStability Improved Thermal Stability RestrictedMobility->ThermalStability MechanicalStrength Enhanced Mechanical Strength RestrictedMobility->MechanicalStrength ImprovedProperties Enhanced Material Properties Tg->ImprovedProperties ThermalStability->ImprovedProperties MechanicalStrength->ImprovedProperties

Caption: Logical relationship of property enhancement.

References

Application Notes and Protocols for the Ring-Opening Polymerization of 1,3-Cyclohexanedicarboxylic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the ring-opening polymerization (ROP) of 1,3-cyclohexanedicarboxylic anhydride, a process of significant interest for the synthesis of advanced polyester materials. The resulting polymers, with their tunable thermal and mechanical properties, hold potential for various applications, including in the development of drug delivery systems, biodegradable packaging, and specialty coatings.

Introduction

The ring-opening copolymerization (ROCOP) of cyclic anhydrides with epoxides is a powerful and versatile method for producing well-defined polyesters.[1] This chain-growth polymerization technique offers excellent control over molecular weight and dispersity, and the wide availability of diverse epoxide and anhydride monomers allows for the synthesis of a vast array of polyesters with tailored properties.[2] Polyesters based on cycloaliphatic monomers, such as 1,3-cyclohexanedicarboxylic anhydride, are particularly noteworthy for their enhanced thermal stability, transparency, and mechanical performance compared to some of their linear aliphatic counterparts.[3][4] The incorporation of the cyclohexyl ring into the polymer backbone can improve the glass transition temperature and flexibility of the resulting materials.[3]

Applications

While specific applications for polymers derived directly from the ring-opening polymerization of 1,3-cyclohexanedicarboxylic anhydride are an emerging area of research, the broader class of cycloaliphatic polyesters has shown promise in several fields:

  • Drug Delivery: The biodegradability and biocompatibility of polyesters make them excellent candidates for controlled drug release matrices. The specific properties of polymers from 1,3-cyclohexanedicarboxylic anhydride could be tailored for specific release profiles.

  • Sustainable Packaging: As the demand for environmentally friendly materials grows, biodegradable polyesters are being investigated as alternatives to traditional plastics.[4] Copolymers based on cyclohexanedicarboxylic acid have been explored for flexible packaging applications due to their barrier properties and mechanical strength.[5]

  • Biomedical Devices: The versatility of polyesters allows for their use in a variety of biomedical applications, from sutures to tissue engineering scaffolds.

  • Coatings and Adhesives: The thermal and mechanical properties of these polyesters make them suitable for use in high-performance coatings and adhesives.[3]

Experimental Protocols

The following protocols are representative methods for the ring-opening copolymerization of 1,3-cyclohexanedicarboxylic anhydride with an epoxide, such as cyclohexene oxide. These have been adapted from established procedures for similar cyclic anhydrides.[6]

General Considerations
  • All polymerization reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques to exclude moisture and oxygen, which can interfere with the catalyst and polymerization process.

  • Monomers and solvents should be purified and dried prior to use. Epoxides are typically distilled from calcium hydride, and anhydrides can be purified by recrystallization or sublimation. Solvents are usually dried using a solvent purification system.

Protocol 1: Ring-Opening Copolymerization using a Bimetallic Zinc Catalyst

This protocol is adapted from the use of bimetallic scorpionate zinc catalysts for the ROCOP of cyclohexene oxide and other cyclic anhydrides.[6]

Materials:

  • 1,3-Cyclohexanedicarboxylic anhydride

  • Cyclohexene oxide (CHO)

  • Bimetallic heteroscorpionate acetate zinc complex (catalyst)[6]

  • Bis(triphenylphosphine)iminium chloride (PPNCl) (cocatalyst)

  • Anhydrous toluene

Procedure:

  • In a glovebox, add the bimetallic zinc catalyst (e.g., 1 mol%) and PPNCl (e.g., 2 mol%) to a pre-dried Schlenk flask equipped with a magnetic stir bar.

  • Add 1,3-cyclohexanedicarboxylic anhydride and anhydrous toluene to the flask.

  • Place the flask in an oil bath preheated to 80 °C and stir the mixture.

  • Add cyclohexene oxide to the reaction mixture to initiate the polymerization.

  • Allow the reaction to proceed for 16 hours at 80 °C.

  • After 16 hours, cool the reaction to room temperature and quench by adding a small amount of methanol.

  • Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent, such as cold methanol.

  • Collect the polymer by filtration, wash with fresh methanol, and dry under vacuum to a constant weight.

Protocol 2: Organocatalyzed Ring-Opening Copolymerization

This protocol utilizes a bifunctional organocatalyst, which can offer a metal-free alternative for polymerization.[7]

Materials:

  • 1,3-Cyclohexanedicarboxylic anhydride

  • Cyclohexene oxide (CHO)

  • Bifunctional organocatalyst (e.g., (thio)urea-iminophosphorane catalyst)[7]

  • Anhydrous toluene

Procedure:

  • In a glovebox, add the bifunctional organocatalyst to a pre-dried vial equipped with a magnetic stir bar.

  • Add 1,3-cyclohexanedicarboxylic anhydride and cyclohexene oxide to the vial.

  • Add anhydrous toluene to achieve the desired monomer concentration.

  • Seal the vial and place it in a heating block or oil bath at the desired temperature (e.g., up to 150 °C, depending on the catalyst's thermal stability and desired reaction rate).[7]

  • Monitor the reaction progress by taking aliquots for analysis (e.g., ¹H NMR) to determine monomer conversion.

  • Once the desired conversion is reached, cool the reaction to room temperature.

  • Precipitate the polymer in a suitable non-solvent (e.g., methanol).

  • Isolate the polymer by filtration and dry under vacuum.

Characterization Data

The following table summarizes typical characterization data for polyesters synthesized from the ring-opening copolymerization of cyclic anhydrides and epoxides. The exact values will depend on the specific monomers, catalyst, and reaction conditions used.

ParameterMethodTypical ValuesReference
Molecular Weight (Mn) Gel Permeation Chromatography (GPC)5,000 - 50,000 g/mol [8][9]
Dispersity (Đ) Gel Permeation Chromatography (GPC)1.1 - 1.5[8]
Glass Transition Temperature (Tg) Differential Scanning Calorimetry (DSC)-45 to 159 °C[8][9]
Ester Linkage Selectivity ¹H NMR Spectroscopy>97%[7]

Visualizations

Experimental Workflow

experimental_workflow Figure 1. General Experimental Workflow for ROP prep Preparation of Reactants (Drying and Purification) reaction Polymerization Reaction (Inert Atmosphere) prep->reaction quench Quenching and Precipitation reaction->quench isolation Polymer Isolation and Drying quench->isolation characterization Characterization (GPC, NMR, DSC) isolation->characterization

Caption: Figure 1. General Experimental Workflow for ROP.

Proposed Catalytic Cycle for Bimetallic Catalysis

catalytic_cycle Figure 2. Proposed Catalytic Cycle catalyst Bimetallic Catalyst activated_anhydride Activated Anhydride Complex catalyst->activated_anhydride + Anhydride ring_opened_anhydride Ring-Opened Anhydride activated_anhydride->ring_opened_anhydride Nucleophilic Attack activated_epoxide Activated Epoxide Complex ring_opened_anhydride->activated_epoxide + Epoxide propagating_chain Propagating Polymer Chain activated_epoxide->propagating_chain Ring-Opening propagating_chain->catalyst Chain Propagation + Monomers

Caption: Figure 2. Proposed Catalytic Cycle.

References

Application Notes and Protocols for Solid-Phase Synthesis Utilizing a 1,3-Cyclohexanedicarboxylic Acid Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-phase synthesis (SPS) is a cornerstone of modern drug discovery and development, enabling the rapid and efficient construction of peptides, oligonucleotides, and small molecules. A critical component of this methodology is the choice of a suitable linker, which tethers the nascent molecule to the solid support during synthesis and dictates the conditions for its eventual cleavage. While a variety of linkers are commercially available, the exploration of novel linkers with unique properties remains an active area of research.

This document provides a conceptual framework and a generalized protocol for the use of 1,3-cyclohexanedicarboxylic acid as a bifunctional linker in solid-phase synthesis. It is important to note that while the principles outlined herein are based on established solid-phase organic chemistry, the specific application of this compound as a cleavable linker is not widely documented in peer-reviewed literature. Therefore, the following protocols and data should be considered as a starting point for methods development and will require experimental validation.

The dicarboxylic acid nature of this linker allows for its attachment to an amine-functionalized resin at one carboxyl group, leaving the second carboxyl group available for the immobilization of the desired substrate, typically via an amide or ester bond. The cyclic aliphatic backbone of the linker may confer a degree of rigidity and defined spatial orientation to the synthesized molecule.

Proposed Signaling Pathway and Logic

The underlying principle of using this compound as a linker in solid-phase synthesis is its bifunctional nature, allowing for sequential attachment to a solid support and the molecule of interest. The cleavage strategy would then target the bond formed between the linker and the synthesized molecule.

G Resin Amine-Functionalized Solid Support Linker This compound Resin->Linker Amide Bond Formation ActivatedLinker Activated Linker-Resin Conjugate Linker->ActivatedLinker Activation of Second Carboxyl Group Substrate Molecule of Interest (e.g., Amino Acid) ActivatedLinker->Substrate Immobilization BoundSubstrate Immobilized Substrate Substrate->BoundSubstrate Elongation Solid-Phase Synthesis Cycles BoundSubstrate->Elongation Iterative Synthesis Cleavage Cleavage from Resin BoundSubstrate->Cleavage Elongation->BoundSubstrate Product Final Product in Solution Cleavage->Product

Conceptual workflow for solid-phase synthesis using a this compound linker.

Experimental Protocols

The following are generalized protocols for the use of a this compound linker in solid-phase synthesis. These protocols are based on standard procedures for other dicarboxylic acid linkers and will likely require optimization.

Protocol 1: Attachment of this compound Linker to Aminomethyl Polystyrene Resin
  • Resin Swelling: Swell aminomethyl polystyrene resin (1 g, 1.0 mmol/g loading) in N,N-dimethylformamide (DMF, 10 mL) for 1 hour in a solid-phase synthesis vessel.

  • Linker Solution Preparation: In a separate vial, dissolve a 10-fold excess of this compound (1.72 g, 10 mmol) and a coupling agent such as N,N'-diisopropylcarbodiimide (DIC, 1.55 mL, 10 mmol) in DMF (10 mL).

  • Coupling Reaction: Add the linker solution to the swollen resin. Agitate the mixture at room temperature for 4-12 hours.

  • Washing: Drain the reaction solution and wash the resin sequentially with DMF (3 x 10 mL), dichloromethane (DCM, 3 x 10 mL), and methanol (MeOH, 3 x 10 mL).

  • Drying: Dry the resin under vacuum to a constant weight.

  • Quantification (Optional): The loading of the linker can be estimated by a quantitative ninhydrin test to determine the amount of remaining free amine groups.

Protocol 2: Immobilization of an Fmoc-Protected Amino Acid
  • Resin Swelling: Swell the this compound-functionalized resin (1 g) in DMF (10 mL) for 1 hour.

  • Activation of Linker: To the swollen resin, add a solution of a coupling agent such as 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU, 3.8 g, 10 mmol) and N,N-diisopropylethylamine (DIPEA, 3.4 mL, 20 mmol) in DMF (10 mL). Agitate for 15 minutes.

  • Amino Acid Coupling: Add a solution of the desired Fmoc-protected amino acid (5 mmol) in DMF (5 mL) to the activated resin. Agitate the mixture at room temperature for 2-4 hours.

  • Washing: Drain the reaction solution and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).

  • Capping (Optional): To block any unreacted carboxyl groups on the linker, the resin can be treated with a solution of acetic anhydride and DIPEA in DMF.

  • Drying: Dry the resin under vacuum.

Protocol 3: Peptide Elongation (Standard Fmoc-SPPS)

Subsequent peptide elongation can be carried out using standard Fmoc-SPPS protocols, which involve iterative cycles of:

  • Fmoc Deprotection: Treatment with 20% piperidine in DMF.

  • Washing: Thorough washing with DMF.

  • Amino Acid Coupling: Coupling of the next Fmoc-protected amino acid using a suitable coupling agent (e.g., HATU, HBTU, or DIC/HOBt).

  • Washing: Thorough washing with DMF.

Protocol 4: Cleavage of the Synthesized Peptide

The cleavage of the final product from the this compound linker would depend on the nature of the bond formed during immobilization.

  • For an Amide Linkage: Cleavage would likely require strongly acidic conditions.

    • Wash the peptide-resin with DCM (3 x 10 mL).

    • Add a cleavage cocktail of trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/water (95:2.5:2.5, v/v/v, 10 mL per gram of resin).

    • Agitate at room temperature for 2-4 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to collect the peptide pellet, wash with cold ether, and dry under vacuum.

Data Presentation (Illustrative)

As this is a proposed application, the following tables present hypothetical but realistic quantitative data that would be targeted during methods development.

Table 1: Linker Loading Efficiency

Resin TypeLinkerCoupling MethodTarget Loading (mmol/g)Achieved Loading (mmol/g)
Aminomethyl PolystyreneThis compoundDIC1.00.85
TentaGel NH2This compoundHATU/DIPEA0.40.32

Table 2: First Amino Acid Coupling and Cleavage Yield

Attached Amino AcidCoupling Yield (%)Cleavage CocktailCleavage Time (h)Cleavage Yield (%)Purity (%)
Fmoc-Ala-OH95TFA/TIS/H2O (95:2.5:2.5)28891
Fmoc-Phe-OH92TFA/TIS/H2O (95:2.5:2.5)28589
Fmoc-Gly-OH98TFA/TIS/H2O (95:2.5:2.5)29294

Visualizations

The following diagrams illustrate the key chemical transformations in the proposed solid-phase synthesis workflow.

G cluster_0 Linker Attachment cluster_1 Substrate Immobilization Resin Aminomethyl Resin Coupling1 DIC, DMF Resin->Coupling1 Linker This compound Linker->Coupling1 LinkedResin Linker-Functionalized Resin Coupling1->LinkedResin LinkedResin2 Linker-Functionalized Resin Coupling2 HATU, DIPEA, DMF LinkedResin2->Coupling2 AminoAcid Fmoc-Amino Acid AminoAcid->Coupling2 ImmobilizedAA Immobilized Amino Acid Coupling2->ImmobilizedAA

Attachment and immobilization workflow.

G PeptideResin Peptide on Resin CleavageStep Cleavage PeptideResin->CleavageStep CleavageCocktail TFA/TIS/H2O CleavageCocktail->CleavageStep CrudeProduct Crude Peptide in Solution CleavageStep->CrudeProduct Purification Purification (e.g., HPLC) CrudeProduct->Purification FinalProduct Purified Peptide Purification->FinalProduct

Cleavage and purification workflow.

Conclusion and Future Perspectives

The use of this compound as a linker in solid-phase synthesis presents an intriguing, though currently theoretical, possibility. Its rigid, cyclic structure may offer advantages in certain applications where conformational constraint of the synthesized molecule is desired. The protocols and illustrative data provided herein offer a foundational guide for researchers interested in exploring this novel linker. Key areas for future investigation would include a thorough evaluation of the stability of the linker to various reagents used in solid-phase synthesis, optimization of coupling and cleavage conditions for a diverse range of substrates, and a comparative analysis of its performance against established linkers. Potential side reactions, such as intramolecular cyclization, should also be carefully investigated. Successful validation of this linker could expand the toolkit available to chemists engaged in the synthesis of complex molecules for drug discovery and other applications.

Application Notes and Protocols for the Catalytic Hydrogenation of Isophthalic Acid to 1,3-Cyclohexanedicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The catalytic hydrogenation of isophthalic acid to 1,3-cyclohexanedicarboxylic acid is a significant transformation in organic synthesis, yielding a valuable alicyclic dicarboxylic acid. This product serves as a crucial building block in the production of polymers, resins, and various specialty chemicals. The process involves the reduction of the aromatic ring of isophthalic acid, a reaction that necessitates the use of a catalyst to proceed efficiently under manageable conditions.[1] This document provides detailed application notes and experimental protocols for this conversion, focusing on various catalytic systems and reaction parameters.

Reaction Pathway

The fundamental chemical transformation is the saturation of the benzene ring in isophthalic acid to a cyclohexane ring.

ReactionPathway isophthalic_acid Isophthalic Acid (C₈H₆O₄) cyclohexanedicarboxylic_acid This compound (C₈H₁₂O₄) isophthalic_acid->cyclohexanedicarboxylic_acid Hydrogenation catalyst Catalyst (e.g., Rh, Ru, Pd) + H₂

Caption: Chemical transformation of isophthalic acid.

Catalytic Systems and Data Summary

A variety of heterogeneous catalysts have demonstrated efficacy in the hydrogenation of isophthalic acid. The choice of catalyst and reaction conditions significantly influences the conversion, selectivity, and yield of this compound. Common catalysts include rhodium, ruthenium, and palladium supported on materials like alumina or carbon.[1]

CatalystSupportSolventTemperature (°C)Pressure (psi)Isophthalic Acid Conversion (%)This compound Yield (%)Reference
5% RhodiumAluminaMethanol / Acetic AcidRoom Temperature50>9596.3[2][3]
5% RhodiumCarbonWater1001000-1500--[4]
5% RutheniumCarbonWater150-10099[2]
10% PalladiumCarbonWater150-10099[2]
Platinum Oxide-Acetic Acid2550>9595[2]

Experimental Protocols

Below are detailed protocols for the catalytic hydrogenation of isophthalic acid using different catalytic systems.

Protocol 1: Rhodium on Alumina Catalyzed Hydrogenation

This protocol is adapted from a procedure utilizing a rhodium-on-alumina catalyst in a methanol and acetic acid solvent system at low pressure.[2][3]

Materials:

  • Isophthalic acid

  • 5% Rhodium-on-alumina catalyst

  • Methanol

  • Acetic acid

  • Hydrogen gas

  • Celite or a similar filter aid

  • Parr shaker or a similar hydrogenation apparatus

  • Rotary evaporator

Procedure:

  • Reactor Setup: In a suitable pressure vessel, prepare a suspension of isophthalic acid (e.g., 500 g, 3 mol) in methanol (2.8 L).

  • Catalyst and Acid Addition: To the suspension, add the 5% Rhodium-on-alumina catalyst (50 g) and acetic acid (150 ml).[2][3]

  • Hydrogenation (Initial): Seal the reaction vessel and connect it to a Parr shaker. Purge the system with hydrogen gas. Pressurize the reactor with hydrogen to 50 psi and shake the mixture at room temperature overnight.[2][3]

  • Filtration: After the initial hydrogenation, depressurize the reactor and filter the mixture through a pad of celite to remove the catalyst.[2][3]

  • Re-hydrogenation: To the filtrate, add a fresh portion of 5% Rhodium-on-alumina catalyst (25 g).[2][3]

  • Hydrogenation (Final): Return the solution to the hydrogenation apparatus, pressurize with hydrogen to 50 psi, and shake for an additional 24 hours.[2][3]

  • Work-up: Depressurize the reactor and filter the final reaction mixture through celite to remove the catalyst.

  • Isolation: Concentrate the filtrate under vacuum using a rotary evaporator to yield this compound as a white powder.[2][3]

Protocol 2: Ruthenium on Carbon Catalyzed Hydrogenation

This protocol describes the use of a ruthenium-on-carbon catalyst in an aqueous medium.[2]

Materials:

  • Isophthalic acid

  • 5% Ruthenium-carbon catalyst

  • Water

  • Hydrogen gas

  • Nitrogen gas

  • Autoclave with a stirrer

  • Filtration apparatus

Procedure:

  • Reactor Charging: Charge a stainless steel autoclave (e.g., 50 L) with isophthalic acid (10 kg), water (30 kg), and a 5% ruthenium-carbon catalyst (0.3 kg).[2]

  • Purging: Seal the autoclave and purge it once with nitrogen gas, followed by three purges with hydrogen gas.[2]

  • Hydrogenation: The specific temperature and pressure for this scale are not detailed in the snippet, but typical conditions for similar reactions suggest elevated temperatures and pressures.

  • Work-up: After the reaction is complete, cool the autoclave, vent the excess hydrogen, and filter the reaction mixture to remove the catalyst.

  • Isolation: The aqueous solution containing the product can be further processed, for instance, by crystallization, to isolate the this compound.

Protocol 3: Palladium on Carbon Catalyzed Hydrogenation

This protocol utilizes a palladium-on-carbon catalyst in water at an elevated temperature.[2]

Materials:

  • Isophthalic acid

  • 10% Palladium-on-carbon (Pd/C) catalyst

  • Water

  • Nitrogen gas

  • Stainless steel autoclave with a stirrer

  • High-performance liquid chromatography (HPLC) system for analysis

Procedure:

  • Reactor Charging: In a 100 mL stainless steel autoclave equipped with a stirrer, place isophthalic acid (25.1 g), a 10% Pd/C catalyst (2.8 g), and water (100 mL).[2]

  • Purging: Purge the autoclave with nitrogen gas three times at 5 MPa.[2]

  • Heating and Hydrogenation: Heat the mixture to 150°C. The specific hydrogen pressure is not mentioned in the snippet but would be applied at this stage.

  • Analysis: After the reaction, the filtrate can be neutralized with a 5N aqueous HCl solution and analyzed by HPLC to determine the conversion and yield.[2] The reported conversion of isophthalic acid was 100%, with a 99% yield of this compound.[2]

Experimental Workflow Diagram

The following diagram illustrates a general workflow for the catalytic hydrogenation of isophthalic acid.

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Analysis A Charge Reactor: Isophthalic Acid, Solvent, Catalyst B Seal and Purge Reactor A->B C Pressurize with H₂ B->C D Heat and Stir C->D E Monitor Reaction Progress D->E F Cool and Depressurize E->F G Filter to Remove Catalyst F->G H Isolate Product (e.g., Crystallization, Evaporation) G->H I Analyze Product (e.g., HPLC, NMR, MP) H->I

Caption: General experimental workflow.

Conclusion

The catalytic hydrogenation of isophthalic acid to this compound is a well-established and efficient process. The choice of catalyst, whether rhodium, ruthenium, or palladium-based, along with the optimization of reaction parameters such as solvent, temperature, and pressure, allows for high yields and conversions. The protocols provided herein offer a starting point for researchers to successfully perform this valuable chemical transformation. Careful handling of flammable hydrogen gas and pyrophoric catalysts is paramount for the safe execution of these procedures.

References

Application Notes and Protocols for the Biocatalytic Synthesis of Chiral 1,3-Cyclohexanedicarboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chiral 1,3-cyclohexanedicarboxylic acid derivatives are valuable building blocks in the synthesis of pharmaceuticals and other biologically active molecules. The precise stereochemistry of these compounds is often critical for their desired therapeutic effects. This document provides detailed application notes and protocols for the biocatalytic synthesis of enantiomerically enriched this compound derivatives, primarily through the enzymatic desymmetrization of a prochiral diester using Candida antarctica lipase B (CALB). This method offers a green and efficient alternative to traditional chemical synthesis, often resulting in high yields and excellent enantioselectivity under mild reaction conditions.

Introduction

The demand for enantiomerically pure compounds in the pharmaceutical industry is driven by the fact that different enantiomers of a chiral drug can exhibit significantly different pharmacological activities, with one enantiomer often being responsible for the therapeutic effect while the other may be inactive or even cause adverse effects. Biocatalysis, the use of enzymes to catalyze chemical reactions, has emerged as a powerful tool for the synthesis of chiral molecules due to the inherent stereoselectivity of enzymes.

This application note focuses on the use of lipases, particularly the robust and versatile Candida antarctica lipase B (CALB), for the synthesis of chiral this compound derivatives. The primary strategy discussed is the enantioselective hydrolysis of a prochiral diester, dimethyl cis-1,3-cyclohexanedicarboxylate, to yield a chiral monoester. This process, known as desymmetrization, can theoretically achieve a 100% yield of the desired chiral product.

Principle of the Method

The enzymatic desymmetrization of meso-compounds is an efficient strategy for producing chiral molecules. In this case, the prochiral substrate, dimethyl cis-1,3-cyclohexanedicarboxylate, possesses a plane of symmetry. The enzyme, CALB, selectively catalyzes the hydrolysis of one of the two ester groups, leading to the formation of a single enantiomer of the corresponding monoacid. The high enantioselectivity of the enzyme results in a product with high optical purity.

Materials and Reagents

  • Substrate: Dimethyl cis-1,3-cyclohexanedicarboxylate

  • Enzyme: Immobilized Candida antarctica lipase B (e.g., Novozym® 435)

  • Buffer: Potassium phosphate buffer (50 mM, pH 7.0)

  • Organic Solvent (optional, for biphasic system): Methyl tert-butyl ether (MTBE) or Toluene

  • Base for pH control: Sodium hydroxide (NaOH) solution (0.1 M)

  • Extraction Solvents: Ethyl acetate, Diethyl ether

  • Drying Agent: Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Chromatography: Silica gel for column chromatography

  • Analytical Standards: Racemic monoester of this compound

Experimental Protocols

Protocol 1: Enzymatic Desymmetrization of Dimethyl cis-1,3-Cyclohexanedicarboxylate

This protocol details the lipase-catalyzed hydrolysis of the diester to the chiral monoester.

1. Enzyme Preparation:

  • If using a fresh batch of immobilized CALB (Novozym® 435), it can typically be used directly.
  • For reused enzyme, wash with a suitable organic solvent (e.g., tert-butanol) and dry under vacuum before use.

2. Reaction Setup:

  • To a round-bottom flask, add dimethyl cis-1,3-cyclohexanedicarboxylate (1 equivalent).
  • Add potassium phosphate buffer (50 mM, pH 7.0) to achieve a substrate concentration of approximately 50-100 g/L.
  • Add immobilized Candida antarctica lipase B (typically 10-20% by weight of the substrate).
  • The reaction can be performed in a biphasic system by adding an equal volume of an organic solvent like MTBE, which can sometimes improve reaction rates and selectivity.
  • Stir the mixture at a constant temperature, typically between 30°C and 40°C.

3. Reaction Monitoring:

  • Monitor the progress of the reaction by taking small aliquots at regular intervals.
  • The consumption of the diester and the formation of the monoester can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
  • Maintain the pH of the reaction mixture at 7.0 by the controlled addition of a 0.1 M NaOH solution using a pH-stat or by manual titration. The consumption of NaOH is directly proportional to the formation of the carboxylic acid.

4. Work-up and Product Isolation:

  • Once the reaction has reached the desired conversion (ideally close to 100%), stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with water and solvent and stored for reuse.
  • Cool the reaction mixture to 0-5°C and acidify to pH 2-3 with 1 M HCl.
  • Extract the product from the aqueous phase with a suitable organic solvent (e.g., ethyl acetate or diethyl ether) three times.
  • Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
  • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude chiral monoester.

5. Purification:

  • The crude product can be purified by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent.

Protocol 2: Determination of Enantiomeric Excess (ee)

The enantiomeric excess of the chiral monoester can be determined using chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).[1]

1. Sample Preparation:

  • Derivatize the carboxylic acid group of the monoester to a methyl ester using a reagent like diazomethane or trimethylsilyldiazomethane for GC analysis. This step may not be necessary for all chiral HPLC columns.

2. Chiral HPLC/GC Analysis:

  • Use a suitable chiral stationary phase column (e.g., a cyclodextrin-based column for GC or a polysaccharide-based column for HPLC).
  • Develop a separation method by optimizing the mobile phase (for HPLC) or the temperature program (for GC) to achieve baseline separation of the two enantiomers.
  • Inject a sample of the racemic monoester to determine the retention times of both enantiomers.
  • Inject the synthesized product and calculate the enantiomeric excess using the peak areas of the two enantiomers:
  • ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

Data Presentation

The following table summarizes typical quantitative data obtained from the biocatalytic desymmetrization of related meso-dicarboxylates, which can serve as a benchmark for the synthesis of chiral this compound derivatives.

EnzymeSubstrateProductYield (%)ee (%)Reference
Rhodococcus erythropolis AJ270meso-1,3-Cyclohexanedicarboxamide(1S,3R)-3-Carbamoyl-cyclohexanecarboxylic acid81-95>99.5[2]
Candida antarctica lipase Bmeso-1,3-Cyclohexane diol diacetate(1R,3S)-3-Acetoxy-1-cyclohexanol97>99[3]

Visualizations

Biocatalytic Desymmetrization Workflow

Biocatalytic_Desymmetrization_Workflow cluster_reaction Enzymatic Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Substrate Dimethyl cis-1,3-Cyclohexanedicarboxylate (Prochiral Diester) ReactionVessel Reaction (Buffer, 30-40°C, pH 7.0) Substrate->ReactionVessel Enzyme Immobilized CALB (Novozym® 435) Enzyme->ReactionVessel Product Chiral Monoester ReactionVessel->Product Filtration Filter Enzyme Product->Filtration Acidification Acidify (pH 2-3) Filtration->Acidification Extraction Extract with Organic Solvent Acidification->Extraction Purification Column Chromatography Extraction->Purification FinalProduct Enantiopure Monoester Purification->FinalProduct Analysis Chiral HPLC/GC FinalProduct->Analysis ee_Determination Determine ee (%) Analysis->ee_Determination

Caption: Workflow for the biocatalytic synthesis of chiral this compound monoester.

Logical Relationship of Key Components

Logical_Relationship ProchiralSubstrate meso-Diester Reaction Enantioselective Hydrolysis ProchiralSubstrate->Reaction Enzyme Lipase (CALB) Enzyme->Reaction ChiralProduct Chiral Monoester Reaction->ChiralProduct High_ee High Enantiomeric Excess (>99%) ChiralProduct->High_ee Application Pharmaceutical Intermediate ChiralProduct->Application

References

Application Notes and Protocols: 1,3-Cyclohexanedicarboxylic Acid as a Cross-linking Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Cyclohexanedicarboxylic acid is a versatile dicarboxylic acid that can be employed as a cross-linking agent for various polymers, particularly those containing hydroxyl or amine functional groups.[1] Its cyclic structure can impart unique properties to the resulting cross-linked materials, such as improved thermal stability and mechanical strength. This document provides detailed application notes and experimental protocols for the use of this compound in cross-linking polymers, with a focus on hydrogel formation for potential applications in drug delivery and biomaterials.

Physicochemical Properties of this compound

A clear understanding of the properties of this compound is essential for its effective application as a cross-linking agent.

PropertyValueReference
Molecular Formula C₈H₁₂O₄[2]
Molecular Weight 172.18 g/mol [2]
Appearance White powder (mixture of cis and trans isomers)[3]
Melting Point 132-141 °C (mixture of cis and trans isomers)[3]
CAS Number 3971-31-1 (mixture of cis and trans isomers)[2][3]

Principle of Cross-linking

The primary mechanism for cross-linking polymers with this compound is through an esterification reaction . This involves the formation of ester bonds between the carboxylic acid groups of the cross-linker and the hydroxyl (-OH) groups of polymers like polyvinyl alcohol (PVA) or the amino (-NH₂) groups of polymers like chitosan.[1][4][5] This process is typically facilitated by heat and sometimes an acid catalyst. The formation of these covalent cross-links transforms a system of individual polymer chains into a three-dimensional network, resulting in the formation of a hydrogel or a more rigid material with altered physicochemical properties.[6]

Crosslinking_Mechanism cluster_reactants Reactants cluster_process Process cluster_product Product Polymer Polymer Chain (-OH or -NH₂ groups) Heat Heat / Catalyst Polymer->Heat Crosslinker This compound (HOOC-R-COOH) Crosslinker->Heat Network Cross-linked Polymer Network (Ester or Amide Bonds) Heat->Network

Caption: General mechanism of polymer cross-linking with this compound.

Applications in Drug Development

The formation of hydrogels using this compound as a cross-linker offers significant potential in drug delivery. These cross-linked networks can encapsulate therapeutic agents and control their release. The properties of the hydrogel, such as swelling behavior and degradation rate, which influence drug release kinetics, can be tailored by adjusting the degree of cross-linking.

Experimental Protocols

The following are generalized protocols for the cross-linking of Polyvinyl Alcohol (PVA) and Chitosan. Researchers should optimize these protocols for their specific polymer and desired material properties.

Protocol 1: Cross-linking of Polyvinyl Alcohol (PVA) to form a Hydrogel Film

This protocol is based on established methods for cross-linking PVA with other dicarboxylic acids.[4][5][6]

Materials:

  • Polyvinyl alcohol (PVA)

  • This compound (mixture of cis and trans isomers)

  • Deionized water

  • Petri dishes

Equipment:

  • Magnetic stirrer with hot plate

  • Drying oven

  • pH meter

Procedure:

  • Preparation of PVA Solution:

    • Dissolve a specific amount of PVA (e.g., 5-10% w/v) in deionized water by heating and stirring at approximately 90°C until the solution is clear.

    • Allow the solution to cool to room temperature.

  • Incorporation of Cross-linking Agent:

    • Prepare a stock solution of this compound in deionized water.

    • Add the desired amount of the this compound solution to the PVA solution under continuous stirring. The molar ratio of dicarboxylic acid to PVA monomer units can be varied to control the cross-linking density.

  • Casting and Drying:

    • Pour the mixture into petri dishes to a uniform thickness.

    • Dry the films in an oven at a moderate temperature (e.g., 50-60°C) until all the water has evaporated.

  • Curing (Cross-linking Reaction):

    • Increase the oven temperature to induce the esterification reaction. A temperature range of 120-150°C for 1-2 hours is a typical starting point. The optimal temperature and time should be determined experimentally.

  • Characterization:

    • The resulting cross-linked PVA films can be characterized for their swelling behavior, mechanical properties, and thermal stability.

PVA_Crosslinking_Workflow A Prepare PVA Solution (Dissolve PVA in water with heat) B Add this compound (Mix with PVA solution) A->B C Cast the Mixture (Pour into petri dishes) B->C D Dry the Film (Oven at 50-60°C) C->D E Cure the Film (Heat at 120-150°C to induce cross-linking) D->E F Characterize the Cross-linked Film (Swelling, mechanical, thermal properties) E->F

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,3-Cyclohexanedicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 1,3-Cyclohexanedicarboxylic acid.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Low or No Product Formation

  • Q1: I am experiencing a very low yield or no formation of this compound. What are the potential causes and how can I troubleshoot this?

    A1: Low or no product yield in the synthesis of this compound, typically achieved through the hydrogenation of isophthalic acid, can stem from several factors. Here is a systematic guide to troubleshooting this issue:

    • Catalyst Activity: The activity of the hydrogenation catalyst (e.g., Rh/C, Ru/C, Pd/C) is paramount.

      • Troubleshooting:

        • Ensure the catalyst is fresh or has been stored under appropriate inert conditions to prevent deactivation.

        • Increase the catalyst loading. For instance, in some protocols, a second charge of fresh catalyst is added to drive the reaction to completion.[1]

        • Consider the choice of catalyst. While rhodium and ruthenium catalysts are commonly cited, palladium on carbon can also be effective under specific conditions.[2][3]

    • Incomplete Hydrogenation: The aromatic ring of isophthalic acid may not be fully reduced.

      • Troubleshooting:

        • Increase the hydrogen pressure to the recommended levels for your specific catalyst and substrate concentration (e.g., 50 psi, or higher in some protocols up to 1,200 psig).[1][4]

        • Extend the reaction time. Monitor the reaction progress using techniques like TLC, GC, or HPLC to ensure it has gone to completion.

        • Optimize the reaction temperature. While room temperature can be sufficient, some procedures may require elevated temperatures.[4]

    • Reaction Conditions: Suboptimal reaction conditions can significantly hinder the synthesis.

      • Troubleshooting:

        • Solvent: Ensure the appropriate solvent is used. Methanol is a common choice, sometimes with the addition of acetic acid.[1] For the hydrogenation of the disodium salt of isophthalic acid, water is used.[4]

        • pH: When using the disodium salt of isophthalic acid, the pH of the solution is critical. The final pH after acidification should be carefully controlled to ensure precipitation of the desired product.[4]

    • Starting Material Quality: The purity of the isophthalic acid can affect the reaction.

      • Troubleshooting:

        • Use high-purity isophthalic acid. Impurities can sometimes poison the catalyst.

2. Issues with Isomer Control and Purification

  • Q2: My final product is a mixture of cis- and trans-isomers. How can I control the stereochemistry or separate the isomers?

    A2: The synthesis of this compound typically results in a mixture of cis- and trans-isomers. Controlling the exact ratio during the hydrogenation can be challenging, but several post-synthesis methods can be employed for separation and enrichment of a specific isomer.

    • Separation of Isomers:

      • Fractional Crystallization: This is a common method for separating cis- and trans-isomers. The different solubilities of the isomers in a particular solvent system can be exploited to selectively crystallize one isomer.

      • Formation of a Cyclic Anhydride: The cis-isomer can be selectively converted to its cyclic anhydride. A mixture of cis- and trans-1,3-Cyclohexanedicarboxylic acid can be treated with a dehydrating agent like acetic anhydride. The cis-isomer readily forms the anhydride, which can then be separated. Subsequent hydrolysis of the purified anhydride will yield the pure cis-isomer.[5]

    • Enzymatic Resolution: For obtaining optically active single isomers, enzymatic methods are highly effective.

      • Methodology: A meso cis-1,3-diester can be selectively hydrolyzed by a lipase to yield an optically active monoester with high enantiomeric excess.[5] This method is particularly useful in pharmaceutical applications where specific stereoisomers are required.

3. Side Reactions and Impurity Formation

  • Q3: I have identified impurities in my final product. What are the likely side reactions and how can I minimize them?

    A3: The formation of byproducts can complicate purification and reduce the overall yield. Here are some common side reactions and strategies to mitigate them:

    • Incomplete Hydrogenation: The presence of partially hydrogenated intermediates, such as cyclohexenecarboxylic acid derivatives, can be a source of impurity.

      • Mitigation: As discussed in Q1, optimizing reaction conditions (catalyst loading, hydrogen pressure, reaction time) is crucial to ensure complete saturation of the aromatic ring.[6]

    • Reduction of Carboxylic Acid Groups: Under harsh hydrogenation conditions (very high temperatures and pressures), the carboxylic acid groups can be reduced to alcohols, leading to the formation of cyclohexanedimethanol.

      • Mitigation: Maintain moderate reaction temperatures and pressures. The selectivity of the catalyst also plays a role.

    • Decarboxylation: At elevated temperatures, decarboxylation of the product can occur, leading to the formation of cyclohexanecarboxylic acid.

      • Mitigation: Careful control of the reaction temperature is essential to avoid this side reaction.[6]

Data Presentation: Comparison of Synthesis Conditions

ParameterMethod 1: Hydrogenation of Isophthalic AcidMethod 2: Hydrogenation of Disodium Isophthalate
Starting Material Isophthalic AcidDisodium salt of isophthalic acid
Catalyst 5% Rhodium on aluminaRuthenium on carbon support
Solvent Methanol with acetic acidWater
Hydrogen Pressure 50 psi500 - 1,200 psig[4]
Temperature Room Temperature165 °C[4]
Typical Yield 96.3%[1]>85% (preferably >95%)[4]
Work-up Filtration, concentrationAcidification, crystallization[4]

Experimental Protocols

Method 1: Hydrogenation of Isophthalic Acid

This protocol is adapted from a literature procedure for the synthesis of this compound.[1]

  • Reaction Setup: To a suspension of isophthalic acid (500 g, 3 mol) in methanol (2.8 L), add 5% rhodium on alumina catalyst (50 g) and acetic acid (150 mL).

  • Hydrogenation: Place the reaction mixture under a hydrogen atmosphere (50 psi) and shake at room temperature overnight.

  • Catalyst Filtration: Upon completion, filter the mixture through a pad of diatomaceous earth to remove the catalyst.

  • Second Hydrogenation (Optional): To the filtrate, add a fresh portion of 5% rhodium on alumina catalyst (25 g) and shake the mixture under a hydrogen atmosphere (50 psi) for another 24 hours to ensure complete conversion.

  • Final Filtration: Filter the final reaction mixture through a pad of diatomaceous earth.

  • Isolation: Concentrate the filtrate under reduced pressure to yield this compound as a white powder.

Method 2: Hydrogenation of Disodium Isophthalate

This protocol is based on a patented continuous process.[4]

  • Salt Preparation: Prepare an aqueous solution of the disodium salt of isophthalic acid by combining isophthalic acid with an aqueous solution of sodium hydroxide. The preferred concentration is around 16% of the disodium salt.[4]

  • Hydrogenation: Continuously pass the solution through a packed column containing a ruthenium on carbon support catalyst in the presence of hydrogen.

  • Acidification: Contact the resulting solution of the disodium salt of this compound with sulfuric or hydrochloric acid to a final pH of approximately 2.6.[4]

  • Crystallization: Recover the this compound by crystallization. This is preferably done continuously in a crystallizer, cooling the solution from about 110 °C to 20-65 °C.[4]

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_workup Work-up & Purification Start Isophthalic Acid Reaction Hydrogenation (Catalyst, H2, Solvent) Start->Reaction Filtration Catalyst Filtration Reaction->Filtration Concentration Solvent Removal Filtration->Concentration Crystallization Crystallization Concentration->Crystallization FinalProduct This compound (cis/trans mixture) Crystallization->FinalProduct

Caption: A generalized workflow for the synthesis of this compound.

Isomer_Separation cluster_anhydride Anhydride Formation cluster_crystallization Fractional Crystallization start cis/trans Mixture of This compound anhydride React with Acetic Anhydride start->anhydride fractional_crystallization Fractional Crystallization start->fractional_crystallization separation Separation of Anhydride anhydride->separation hydrolysis Hydrolysis of Anhydride separation->hydrolysis cis_product Pure cis-Isomer hydrolysis->cis_product separated_isomers Separated cis and trans Isomers fractional_crystallization->separated_isomers

Caption: Logical relationship for the separation of cis and trans isomers.

Troubleshooting_Yield start Low Yield? catalyst Check Catalyst Activity start->catalyst hydrogenation Verify Complete Hydrogenation start->hydrogenation conditions Optimize Reaction Conditions start->conditions solution1 Use fresh catalyst Increase loading catalyst->solution1 solution2 Increase H2 pressure Extend reaction time hydrogenation->solution2 solution3 Adjust T, solvent, pH conditions->solution3

Caption: A troubleshooting guide for low product yield.

References

Controlling stereoselectivity in 1,3-Cyclohexanedicarboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 1,3-Cyclohexanedicarboxylic Acid

Welcome to the technical support center for the synthesis of this compound. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in controlling the stereoselectivity of this important chemical compound.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: The most prevalent method is the catalytic hydrogenation of isophthalic acid. This method is advantageous due to the availability of the starting material and the relative simplicity of the procedure. The choice of catalyst and reaction conditions plays a crucial role in determining the stereochemical outcome, specifically the ratio of cis to trans isomers.

Q2: How can I selectively synthesize the cis-1,3-cyclohexanedicarboxylic acid isomer?

A2: The cis isomer is generally favored under conditions of kinetic control. This typically involves using a platinum-based catalyst, such as platinum oxide (Adam's catalyst), at low hydrogen pressures and relatively low temperatures. These conditions minimize the potential for isomerization to the more thermodynamically stable trans isomer.

Q3: What is the best approach for obtaining the trans-1,3-cyclohexanedicarboxylic acid isomer?

A3: The trans isomer is the more thermodynamically stable product. Its formation is favored by conditions that allow for equilibrium to be reached. This can be achieved by:

  • Using higher reaction temperatures during hydrogenation.

  • Employing catalysts that promote isomerization, such as palladium or rhodium at elevated temperatures.

  • Isomerizing a mixture of the acids (or the cis isomer) by heating in the presence of a strong acid or a reagent like thionyl chloride.

Q4: I have a mixture of cis and trans isomers. How can I separate them?

A4: Separation of cis and trans isomers of this compound can be challenging due to their similar physical properties. Common laboratory techniques include:

  • Fractional Crystallization: This method exploits subtle differences in the solubility of the two isomers in a given solvent. It often requires multiple recrystallization steps to achieve high purity.

  • Derivatization followed by Chromatography: The di-acid can be converted to its diester derivative (e.g., dimethyl ester), which may be more amenable to separation by column chromatography. Following separation, the ester is hydrolyzed back to the acid.

Troubleshooting Guides

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive or poisoned catalyst. 2. Insufficient hydrogen pressure. 3. Reaction temperature is too low. 4. Poor quality of starting material (isophthalic acid).1. Use fresh catalyst or regenerate the existing catalyst if possible. Ensure the reaction setup is free of contaminants that could poison the catalyst (e.g., sulfur compounds). 2. Check for leaks in the hydrogenation apparatus and ensure the pressure is maintained at the desired level throughout the reaction. 3. Gradually increase the reaction temperature, but be mindful of the effect on stereoselectivity. 4. Use purified isophthalic acid.
Poor Stereoselectivity (Obtaining a 1:1 Mixture of Isomers) 1. Reaction conditions are intermediate between kinetic and thermodynamic control. 2. The chosen catalyst is not sufficiently selective.1. For the cis isomer, ensure low temperature and pressure. For the trans isomer, use higher temperatures or allow for a longer reaction time to reach equilibrium. 2. For cis selectivity, PtO₂ is generally preferred. For trans selectivity, Rh or Pd catalysts at higher temperatures can be more effective.
Difficulty in Isolating the Product 1. The product is highly soluble in the reaction solvent. 2. The product has oiled out instead of crystallizing.1. After the reaction, cool the mixture slowly and for an extended period to encourage crystallization. If necessary, reduce the solvent volume by evaporation. 2. Try adding a co-solvent in which the product is less soluble to induce crystallization. Scratching the inside of the flask with a glass rod can also help initiate crystallization.
Inconsistent Diastereomeric Ratios Between Batches 1. Variations in catalyst activity. 2. Inconsistent reaction temperature or pressure. 3. Differences in reaction time.1. Use the same batch of catalyst for a series of reactions, or carefully standardize the catalyst activity. 2. Use precise temperature and pressure control systems. 3. Standardize the reaction time, especially for kinetically controlled reactions.

Quantitative Data on Stereoselectivity

The stereochemical outcome of the hydrogenation of isophthalic acid is highly dependent on the reaction conditions. The following table summarizes expected outcomes based on different catalytic systems.

CatalystTemperature (°C)Hydrogen Pressure (psi)Predominant IsomerExpected Diastereomeric Ratio (cis:trans)
5% Rh/Alumina120-140750-850cis~70:30
Platinum Oxide (PtO₂)25-5050-60cis>80:20
5% Pd/Carbon180-200600-700trans<30:70
5% Ru/Carbon150-170800-1000Mixture~50:50

Note: The diastereomeric ratios are approximate and can vary based on the specific reaction solvent, substrate concentration, and catalyst batch.

Experimental Protocols

Protocol 1: Synthesis of cis-1,3-Cyclohexanedicarboxylic Acid

This protocol is designed to favor the formation of the cis isomer under kinetic control.

  • Reaction Setup:

    • To a high-pressure reaction vessel, add isophthalic acid (10 g, 0.06 mol), glacial acetic acid (100 mL), and platinum oxide (0.5 g).

  • Hydrogenation:

    • Seal the vessel and purge with nitrogen, followed by hydrogen.

    • Pressurize the vessel with hydrogen to 50-60 psi.

    • Stir the mixture vigorously at room temperature (25°C) for 12-18 hours, or until hydrogen uptake ceases.

  • Work-up and Isolation:

    • Carefully vent the hydrogen and purge the vessel with nitrogen.

    • Remove the catalyst by filtration through a pad of Celite.

    • Evaporate the acetic acid under reduced pressure.

    • Recrystallize the crude product from water to yield cis-1,3-cyclohexanedicarboxylic acid.

Protocol 2: Synthesis of trans-1,3-Cyclohexanedicarboxylic Acid via Isomerization

This protocol starts with a mixture of isomers (or the purified cis isomer) and favors the formation of the more stable trans isomer.

  • Reaction Setup:

    • In a round-bottom flask equipped with a reflux condenser, place a mixture of cis- and trans-1,3-cyclohexanedicarboxylic acid (10 g).

    • Add 50 mL of 6 M hydrochloric acid.

  • Isomerization:

    • Heat the mixture to reflux and maintain for 4-6 hours.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature, then in an ice bath to induce crystallization.

    • Collect the solid product by vacuum filtration and wash with cold water.

    • Recrystallize the product from a minimal amount of hot water to obtain pure trans-1,3-cyclohexanedicarboxylic acid.

Visualizations

experimental_workflow cluster_start Starting Material cluster_synthesis Synthesis cluster_isomers Initial Product cluster_separation Separation/Isomerization cluster_final Final Products start Isophthalic Acid hydrogenation Catalytic Hydrogenation start->hydrogenation mixture Mixture of cis/trans Isomers hydrogenation->mixture separation Fractional Crystallization or Derivatization/Chromatography mixture->separation isomerization Acid-Catalyzed Isomerization mixture->isomerization cis_product cis-1,3-Cyclohexanedicarboxylic Acid separation->cis_product trans_product trans-1,3-Cyclohexanedicarboxylic Acid separation->trans_product isomerization->trans_product

Caption: General experimental workflow for the synthesis and separation of this compound isomers.

stereoselectivity_control cluster_kinetic Kinetic Control cluster_thermodynamic Thermodynamic Control control Control of Stereoselectivity low_temp Low Temperature control->low_temp Conditions high_temp High Temperature control->high_temp Conditions cis_isomer Favors cis-Isomer low_temp->cis_isomer low_pressure Low H2 Pressure low_pressure->cis_isomer pt_catalyst PtO2 Catalyst pt_catalyst->cis_isomer trans_isomer Favors trans-Isomer high_temp->trans_isomer long_reaction Long Reaction Time / Acid Treatment long_reaction->trans_isomer pd_rh_catalyst Pd or Rh Catalyst pd_rh_catalyst->trans_isomer

Caption: Factors influencing the stereochemical outcome in the synthesis of this compound.

Technical Support Center: Synthesis of 1,3-Cyclohexanedicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1,3-cyclohexanedicarboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and industrially significant method is the catalytic hydrogenation of isophthalic acid. This process typically involves the use of a heterogeneous catalyst, such as rhodium on alumina or ruthenium on carbon, in a solvent under hydrogen pressure.

Q2: What are the expected cis/trans isomer ratios in the final product?

A2: The synthesis of this compound generally results in a mixture of cis and trans isomers. The final ratio is influenced by the choice of catalyst and the reaction conditions. For some applications, the isomers may need to be separated, or the mixture can be isomerized to favor the desired isomer.

Q3: What are the key factors influencing the yield and purity of the product?

A3: The primary factors that affect the yield and purity of this compound are the choice of catalyst, reaction temperature, hydrogen pressure, reaction time, solvent, and the purity of the starting isophthalic acid.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored by periodically taking small aliquots of the reaction mixture and analyzing them using techniques like High-Performance Liquid Chromatography (HPLC). This allows for the quantification of the remaining isophthalic acid and the formation of this compound.

Troubleshooting Guide

Issue 1: Low Yield of this compound

Possible Causes and Solutions

  • Cause: Incomplete reaction.

    • Solution:

      • Increase Reaction Time: Ensure the reaction is running for a sufficient duration. Monitor the reaction progress to determine the optimal time.

      • Increase Hydrogen Pressure: Higher hydrogen pressure can enhance the rate of hydrogenation.

      • Increase Reaction Temperature: Elevating the temperature can speed up the reaction; however, be aware that excessively high temperatures can lead to side reactions.[1]

  • Cause: Catalyst deactivation or poisoning.

    • Solution:

      • Use Fresh Catalyst: Ensure the catalyst is active. If reusing catalyst, consider regeneration procedures or using a fresh batch.

      • Purify Starting Materials: Impurities in the isophthalic acid or solvent can poison the catalyst.

  • Cause: Poor catalyst selection.

    • Solution:

      • Catalyst Screening: Different catalysts exhibit varying activities and selectivities. For instance, palladium on carbon (Pd/C) can provide high selectivity to the desired product.[1] Consider screening different catalysts such as Rh/Alumina, Ru/C, or Pd/C to find the most effective one for your setup.

Issue 2: Presence of Impurities and Byproducts

Possible Causes and Solutions

  • Cause: Over-hydrogenation (hydrogenolysis) of the desired product.

    • Solution:

      • Optimize Reaction Temperature: Higher temperatures can promote the formation of byproducts like 3-methyl cyclohexane carboxylic acid and 1,3-dimethyl cyclohexane.[1] Lowering the temperature can improve selectivity.[1]

      • Select a Milder Catalyst: Ruthenium-based catalysts at higher temperatures are known to cause over-hydrogenation.[1] Palladium on carbon is often more selective for the hydrogenation of the aromatic ring without further reduction of the carboxylic acid groups.[1]

  • Cause: Impurities in the starting material.

    • Solution:

      • Purify Crude Isophthalic Acid: Crude isophthalic acid can contain impurities such as 3-carboxybenzaldehyde (3CBA), which can be reduced to m-toluic acid during hydrogenation.[2] Purification of the starting material is recommended.

  • Cause: Formation of colored impurities.

    • Solution:

      • Identify and Remove Impurities: Yellow discoloration can be caused by impurities like dicarboxylic fluorenones and tricarboxylic biphenyls.[3] Purification of the crude isophthalic acid feedstock is crucial.[3]

Issue 3: Difficulty in Product Isolation and Purification

Possible Causes and Solutions

  • Cause: Co-precipitation of byproducts with the desired product.

    • Solution:

      • Fractional Crystallization: Utilize differences in solubility of the product and byproducts in a given solvent system to achieve separation through fractional crystallization.

      • pH Adjustment: In some processes, the product is isolated as a disodium salt, which can be crystallized and then acidified to yield the pure dicarboxylic acid.[4]

  • Cause: Product is a mixture of cis and trans isomers.

    • Solution:

      • Isomerization: If a specific isomer is required, the mixture can be subjected to an isomerization process.

      • Chromatographic Separation: For analytical or small-scale preparations, isomers can be separated using chromatographic techniques.

Data Presentation

Table 1: Comparison of Catalysts for Isophthalic Acid Hydrogenation

CatalystTemperaturePressureSelectivity to this compoundMajor ByproductsReference
5% Ru/C493 KNot SpecifiedLow1,3-dimethyl cyclohexane, cyclohexane carboxylic acid, cyclohexyl methanol, 3-methyl cyclohexane carboxylic acid[1]
5% Ru/C453 KNot Specified94%3-methyl cyclohexane carboxylic acid (6%)[1]
5% Pd/C493 KNot Specified100%None observed[1]

Experimental Protocols

Protocol 1: Synthesis using Rhodium on Alumina Catalyst

This protocol is adapted from a literature procedure for the hydrogenation of isophthalic acid.

Materials:

  • Isophthalic acid

  • Methanol

  • 5% Rhodium on alumina catalyst

  • Acetic acid

  • Hydrogen gas

  • Celite or another filter aid

Procedure:

  • To a suspension of isophthalic acid (500 g, 3 mol) in methanol (2.8 L), add 5% Rhodium-on-alumina catalyst (50 g) and acetic acid (150 ml).

  • Pressurize the reaction vessel with hydrogen to 50 psi.

  • Stir the reaction mixture at room temperature overnight.

  • Depressurize the vessel and filter the mixture through a pad of celite to remove the catalyst.

  • To the filtrate, add a fresh portion of 5% Rhodium-on-alumina catalyst (25 g).

  • Re-pressurize the vessel with hydrogen to 50 psi and stir for another 24 hours.

  • Filter the reaction mixture through celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain this compound. A typical yield is around 96.3%.[3]

Protocol 2: Continuous Hydrogenation using Ruthenium on Carbon Catalyst

This process is based on a patented continuous method.[4]

Materials:

  • Isophthalic acid

  • Sodium hydroxide

  • Water

  • Ruthenium on carbon catalyst

  • Hydrogen gas

  • Sulfuric or hydrochloric acid

Procedure:

  • Prepare an aqueous solution of the disodium salt of isophthalic acid. A preferred concentration is around 16%.[4]

  • Continuously pump the solution through a packed column containing a ruthenium on carbon catalyst in the presence of hydrogen.

  • The resulting aqueous solution of the disodium salt of this compound is then continuously mixed with sulfuric or hydrochloric acid in a stirred vessel to a pH of approximately 2.6.[4]

  • The this compound is then recovered by crystallization. This continuous process can achieve yields of 95% or higher.[4]

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up start Start reactants Mix Isophthalic Acid, Solvent, and Catalyst start->reactants hydrogenation Hydrogenate under Pressure reactants->hydrogenation monitoring Monitor Reaction Progress (e.g., HPLC) hydrogenation->monitoring monitoring->hydrogenation Incomplete? filtration1 Filter to Remove Catalyst monitoring->filtration1 Complete? concentration Concentrate Filtrate filtration1->concentration crystallization Crystallize Product concentration->crystallization filtration2 Filter and Dry Product crystallization->filtration2 end End Product filtration2->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield start Low Yield Observed check_completeness Is the reaction complete? start->check_completeness increase_time_pressure Increase reaction time or H2 pressure check_completeness->increase_time_pressure No check_catalyst Is the catalyst active? check_completeness->check_catalyst Yes increase_time_pressure->start use_fresh_catalyst Use fresh or regenerated catalyst check_catalyst->use_fresh_catalyst No check_temp Is the temperature optimal? check_catalyst->check_temp Yes use_fresh_catalyst->start adjust_temp Adjust temperature (avoiding side reactions) check_temp->adjust_temp No consider_catalyst_type Consider a different catalyst (e.g., Pd/C for selectivity) check_temp->consider_catalyst_type Yes adjust_temp->start

References

Troubleshooting low molecular weight in 1,3-CHDA based polyesters

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,3-cyclohexanedicarboxylic acid (1,3-CHDA) based polyesters. The following information addresses common issues, particularly the challenge of achieving a high molecular weight in synthesized polyesters.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My 1,3-CHDA based polyester synthesis is resulting in a low molecular weight polymer. What are the most common causes?

Low molecular weight in polycondensation reactions is a frequent issue that can stem from several factors throughout the experimental process. The primary culprits are often related to:

  • Monomer Impurity: Impurities in either the 1,3-CHDA or the diol monomer can terminate the growing polymer chains, leading to a lower molecular weight.[1][2]

  • Stoichiometric Imbalance: A precise 1:1 molar ratio of the diacid (1,3-CHDA) to the diol is critical for achieving high molecular weight in polycondensation reactions. An excess of either monomer will lead to chain termination, limiting the final molecular weight of the polymer.[1][3][4]

  • Inefficient Removal of Byproducts: The removal of condensation byproducts, typically water, is crucial for shifting the reaction equilibrium towards polymer formation.[1][5][6] Inadequate vacuum or a leak in the reaction setup can hinder this process.

  • Suboptimal Reaction Conditions: The polymerization process requires sufficient time at optimal temperatures to achieve high molecular weight.[1][3] Temperatures that are too low will result in a slow reaction rate, while excessively high temperatures can cause thermal degradation of the polymer.[1][7]

  • Catalyst Inefficiency: The type and concentration of the catalyst significantly impact the reaction kinetics.[1][8] An inactive or inappropriate catalyst will not effectively promote the polymerization reaction.

Here is a logical workflow for troubleshooting low molecular weight:

TroubleshootingWorkflow Start Low Molecular Weight Observed CheckPurity Verify Monomer Purity (1,3-CHDA & Diol) Start->CheckPurity CheckStoichiometry Confirm 1:1 Molar Ratio CheckPurity->CheckStoichiometry CheckByproductRemoval Evaluate Byproduct Removal (e.g., Water Distillation) CheckStoichiometry->CheckByproductRemoval CheckConditions Review Reaction Conditions (Temp., Time, Vacuum) CheckByproductRemoval->CheckConditions CheckCatalyst Assess Catalyst Activity & Concentration CheckConditions->CheckCatalyst Solution High Molecular Weight Achieved CheckCatalyst->Solution If Active & Correct Conc.

Caption: Troubleshooting workflow for low molecular weight polymer.

Q2: How critical is the molar ratio of 1,3-CHDA to the diol?

A precise 1:1 molar ratio of the diacid to the diol functional groups is crucial for achieving a high degree of polymerization and, consequently, a high molecular weight.[3][4] Any deviation from this equimolar ratio will result in an excess of one type of functional group, leading to the termination of polymer chains and limiting the final molecular weight.[1][3]

StoichiometryEffect cluster_balanced Balanced Stoichiometry (1:1 Ratio) cluster_imbalanced Imbalanced Stoichiometry (Excess of one monomer) Balanced Diacid + Diol High_MW High Molecular Weight Polyester Balanced->High_MW Polymerization Imbalanced Diacid + Diol (Excess) Low_MW Low Molecular Weight Polyester Imbalanced->Low_MW Chain Termination

Caption: Effect of stoichiometry on polyester molecular weight.

Q3: What are the recommended reaction temperatures and times for 1,3-CHDA polyester synthesis?

Optimal reaction conditions are critical. The polymerization is typically a two-stage process:

  • Esterification: This initial stage is usually carried out at temperatures between 180-220°C.[1] During this phase, the monomers react to form oligomers, and the majority of the water byproduct is removed. This stage can last for 4-8 hours.[1]

  • Polycondensation: To build high molecular weight chains, the temperature is increased to 220-280°C, and a high vacuum (e.g., <1 mbar) is applied.[1][6] This stage facilitates the removal of the remaining water and volatile diols, driving the equilibrium towards the formation of a high molecular weight polymer. This can take an additional 8-16 hours.[1]

StageTemperature Range (°C)Time (hours)Pressure
Esterification 180 - 2204 - 8Atmospheric (with N₂ sweep)
Polycondensation 220 - 2808 - 16High Vacuum (<1 mbar)

Note: These are general guidelines. The optimal conditions may vary depending on the specific diol used and the catalyst system.

Q4: Which catalysts are suitable for 1,3-CHDA polyesterification, and at what concentration?

A variety of catalysts can be used for polyester synthesis. The choice of catalyst can significantly influence the reaction rate and the final properties of the polymer.

Catalyst TypeExamplesTypical Concentration (mol% relative to diacid)Notes
Titanium-based Tetrabutyl titanate (TBT)0.01 - 0.1Highly effective, but can sometimes lead to discoloration at high temperatures.[1]
Tin-based Tin(II) octoate0.01 - 0.05Common for polyesters, but can have toxicity concerns for biomedical applications.
Antimony-based Antimony(III) oxide0.02 - 0.05Often used in industrial PET synthesis.[9][10]
Acid Catalysts p-Toluene sulfonic acid (p-TSA)0.1 - 0.5Can be effective but may cause side reactions or degradation at high temperatures.[11]

Recommendation: Start with a lower catalyst concentration and optimize based on the reaction progress and desired polymer properties. Ensure the catalyst is fresh and handled under inert conditions if it is sensitive to air or moisture.

Q5: I am observing discoloration (yellowing or browning) in my final polymer. What could be the cause?

Discoloration is often a sign of thermal degradation.[1] This can occur if the reaction temperature is too high or if the reaction is held at an elevated temperature for an extended period. The presence of oxygen can also contribute to degradation and discoloration.

Troubleshooting Steps:

  • Reduce Reaction Temperature: If possible, lower the polycondensation temperature while ensuring efficient byproduct removal.

  • Minimize Reaction Time: Avoid unnecessarily long reaction times at high temperatures.

  • Ensure an Inert Atmosphere: Maintain a continuous, gentle stream of an inert gas like nitrogen throughout the reaction, especially during the initial heating phase, to prevent oxidation.

  • Catalyst Concentration: An excessively high catalyst concentration can sometimes promote side reactions that lead to discoloration.[8]

Experimental Protocols

General Protocol for Melt Polycondensation of 1,3-CHDA based Polyesters

  • Reactor Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser connected to a vacuum pump.

  • Charging Monomers and Catalyst: Equimolar amounts of 1,3-CHDA and a suitable diol are added to the flask. The catalyst (e.g., 0.05 mol% tetrabutyl titanate) is then introduced.[1]

  • Esterification: The reaction mixture is heated to 180-220°C under a gentle stream of nitrogen. Water is distilled off as the reaction proceeds. This stage is typically carried out for 4-8 hours.[1]

  • Polycondensation: The temperature is gradually increased to 220-280°C, and a high vacuum (e.g., <0.1 mbar) is applied for another 8-16 hours to facilitate the removal of the remaining water and increase the molecular weight.[1] The progress can be monitored by the increase in the melt viscosity (e.g., torque on the mechanical stirrer).

  • Recovery: The reactor is cooled to room temperature under a nitrogen atmosphere, and the resulting polymer is collected.

Monomer Purification (Recrystallization)

Impurities in monomers can act as chain stoppers, so purification is often a necessary step.

  • Solvent Selection: Choose a solvent in which the monomer (e.g., 1,3-CHDA) is soluble at elevated temperatures but sparingly soluble at room temperature.

  • Dissolution: Dissolve the monomer in the minimum amount of boiling solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the purified monomer under vacuum to remove any residual solvent.

References

Technical Support Center: Thermal Degradation of Polymers Containing 1,3-Cyclohexanedicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with polymers containing 1,3-Cyclohexanedicarboxylic Acid (1,3-CHDA). This resource provides troubleshooting guidance and answers to frequently asked questions to assist with your experimental work on the thermal degradation of these materials.

Frequently Asked Questions (FAQs)

Q1: What is the typical thermal stability of polyesters containing this compound?

A1: Polyesters containing cycloaliphatic units, such as this compound, generally exhibit high thermal stability. The inclusion of the cycloaliphatic ring structure tends to enhance thermal resilience compared to their linear aliphatic counterparts. For instance, polyesters based on the similar 1,4-cyclohexanedicarboxylic acid show excellent thermal stability, with weight loss often commencing at temperatures between 385 and 395 °C.[1] While specific degradation temperatures for 1,3-CHDA polyesters are less commonly reported, they are expected to be in a comparable range, significantly higher than many linear aliphatic polyesters.

Q2: How does the stereochemistry (cis/trans isomerism) of the this compound monomer affect the thermal properties of the resulting polyester?

A2: The cis/trans isomerism of the cyclohexanedicarboxylic acid monomer can significantly influence the thermal properties of the resulting polyester. The trans isomer generally leads to a more linear and rigid polymer chain, which can pack more efficiently, resulting in higher crystallinity, melting temperatures, and potentially enhanced thermal stability. Conversely, the cis isomer introduces a kink in the polymer backbone, disrupting chain packing and leading to more amorphous polymers with lower melting points and potentially different degradation profiles. For polyesters based on 1,4-cyclohexanedicarboxylic acid, a higher trans-isomer content has been shown to increase the glass transition temperature and melting temperature.[2] While specific studies on the 1,3-isomer are limited, a similar trend can be anticipated.

Q3: What are the expected primary degradation mechanisms for polyesters containing this compound?

A3: The primary thermal degradation mechanism for aliphatic polyesters, including those with cycloaliphatic units, is typically a random scission of the ester linkages.[3] This process is often initiated by a β-hydrogen transfer reaction, leading to the formation of carboxyl and vinyl end groups. Secondary reactions can then occur depending on the nature of these end groups and the overall polymer structure.

Q4: What are the common volatile products generated during the thermal degradation of these polyesters?

A4: The volatile products from the thermal degradation of aliphatic polyesters can be complex and depend on the specific polymer structure and degradation conditions. Common products include carbon dioxide, water, aldehydes, and various hydrocarbons. For aliphatic polyesters, the decomposition of acid end-groups can lead to the formation of carbon dioxide and cyclic ketones, while olefinic end-groups can break down into aldehydes, dienes, and cyclic ethers. Analysis of these products is typically carried out using techniques like Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS) or Thermogravimetric Analysis coupled with Fourier Transform Infrared Spectroscopy (TGA-FTIR).

Troubleshooting Guides

This section addresses common issues encountered during the thermal analysis of polymers containing this compound.

Thermogravimetric Analysis (TGA) Troubleshooting
Observed Issue Potential Cause(s) Recommended Solution(s)
Inconsistent onset of degradation temperature (Tonset) between runs. 1. Inconsistent sample mass or packing in the TGA pan.2. Variation in the heating rate.3. Contamination of the sample or TGA instrument.1. Use a consistent, small sample mass (typically 5-10 mg) and ensure it is evenly spread in the pan.2. Verify and maintain a consistent heating rate for all experiments.3. Clean the TGA sample holder and furnace between runs. Ensure the sample is pure.
Unexpectedly low degradation temperature. 1. Presence of residual catalyst or impurities from synthesis.2. Oxidative degradation due to air leaks in the system.3. Hydrolysis due to moisture in the sample or purge gas.1. Ensure the polymer is thoroughly purified after synthesis to remove any catalysts or unreacted monomers.2. Check for leaks in the TGA system and ensure a consistent flow of high-purity inert gas (e.g., nitrogen, argon).3. Dry the sample thoroughly before analysis and use a dry purge gas.
Multiple, poorly resolved degradation steps. 1. Complex degradation mechanism with overlapping reactions.2. Presence of a blend or copolymer with different thermal stabilities.1. Use a slower heating rate to improve the resolution of the degradation steps.2. If analyzing a copolymer, correlate the degradation steps with the thermal stability of the individual components.
Residue at the end of the experiment in an inert atmosphere. 1. Formation of thermally stable char.2. Presence of inorganic fillers or additives.1. Note the percentage of char residue as part of the material's thermal properties.2. If fillers are not expected, investigate potential sources of contamination.
Differential Scanning Calorimetry (DSC) Troubleshooting
Observed Issue Potential Cause(s) Recommended Solution(s)
Broad or weak glass transition (Tg). 1. Low amorphous content in a semi-crystalline polymer.2. Slow heating rate.3. Sample not fully dried.1. Use a faster heating rate (e.g., 20 °C/min) to enhance the Tg signal.2. Ensure the sample is completely dry before the DSC run.
Multiple melting peaks. 1. Presence of different crystal structures or polymorphs.2. Recrystallization and melting during the heating scan.1. Vary the heating and cooling rates to investigate the thermal history dependence of the melting behavior.2. Use a slower heating rate to see if the lower temperature peak disappears, which would indicate recrystallization.
No observable melting peak in a suspected semi-crystalline polymer. 1. Very low degree of crystallinity.2. The polymer degraded before melting.1. Attempt to induce crystallinity by annealing the sample at a temperature between the Tg and the expected melting point.2. Check the TGA data to confirm the degradation temperature. If it is below the expected melting point, DSC may not be suitable for determining the melting behavior.

Data Presentation

Table 1: Comparative Thermal Properties of Polyesters

PolymerGlass Transition Temperature (Tg) (°C)Melting Temperature (Tm) (°C)Onset Degradation Temperature (Tonset, 5% weight loss) (°C)
Poly(butylene trans-1,4-cyclohexanedicarboxylate)--~385-395
Poly(ethylene terephthalate) (PET)~75~260~380
Poly(butylene terephthalate) (PBT)~45~225~350
Poly(alkylene 1,3-cyclohexanedicarboxylate)Data not readily available in literatureData not readily available in literatureExpected to be in a similar range to 1,4-isomer based polyesters

Note: The data for polyesters containing this compound is not extensively reported in the literature. The values for the 1,4-isomer and other common polyesters are provided for comparison.

Experimental Protocols

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and degradation profile of a polymer containing this compound.

Methodology:

  • Sample Preparation: Ensure the polymer sample is dry and in a powder or film form.

  • Instrument Setup:

    • Calibrate the TGA instrument for temperature and mass.

    • Place a 5-10 mg sample into a clean, tared TGA pan (typically alumina or platinum).

  • Experimental Conditions:

    • Purge Gas: High-purity nitrogen or argon at a flow rate of 20-50 mL/min to maintain an inert atmosphere.

    • Heating Program:

      • Equilibrate at a low temperature (e.g., 30 °C) for 5 minutes.

      • Ramp the temperature from 30 °C to 600 °C at a constant heating rate (e.g., 10 °C/min or 20 °C/min).

  • Data Analysis:

    • Plot the percentage of weight loss as a function of temperature.

    • Determine the onset of degradation temperature (Tonset), typically defined as the temperature at which 5% weight loss occurs.

    • Identify the temperature of maximum degradation rate (Tmax) from the peak of the derivative of the TGA curve (DTG curve).

    • Note the percentage of char residue at the end of the experiment.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)

Objective: To identify the volatile and semi-volatile products of thermal degradation.

Methodology:

  • Sample Preparation: A small amount of the polymer sample (typically 0.1-1.0 mg) is placed in a pyrolysis sample cup.

  • Instrument Setup:

    • The pyrolyzer is interfaced with a GC/MS system.

    • Pyrolysis Temperature: A specific temperature is chosen based on the TGA data, typically at or slightly above the Tmax, or a programmed pyrolysis can be used.

    • GC Column: A capillary column suitable for separating a wide range of organic compounds (e.g., a 5% phenyl-methylpolysiloxane column) is used.

    • GC Oven Program: A temperature program is set to separate the pyrolysis products, for example, holding at 50 °C for 2 minutes, then ramping to 280 °C at 10 °C/min.

    • MS Detector: The mass spectrometer is set to scan a wide mass range (e.g., m/z 35-550) in electron ionization (EI) mode.

  • Data Analysis:

    • The separated compounds are identified by comparing their mass spectra with a library of known compounds (e.g., NIST library).

    • The relative abundance of each degradation product can be determined from the peak areas in the chromatogram.

Mandatory Visualizations

Experimental_Workflow cluster_synthesis Polymer Synthesis cluster_characterization Thermal Degradation Analysis Monomers 1,3-CHDA + Diol Polycondensation Melt or Solution Polycondensation Monomers->Polycondensation Purification Purification Polycondensation->Purification TGA Thermogravimetric Analysis (TGA) Purification->TGA Determine Thermal Stability DSC Differential Scanning Calorimetry (DSC) Purification->DSC Determine Thermal Transitions (Tg, Tm) PyGCMS Pyrolysis-GC/MS Purification->PyGCMS Identify Degradation Products TGA_FTIR TGA-FTIR Purification->TGA_FTIR Identify Gaseous Degradation Products TGA->PyGCMS Inform Pyrolysis Temperature

Caption: Experimental workflow for the synthesis and thermal degradation analysis of polymers.

TGA_Troubleshooting_Logic Start Inconsistent TGA Results? Check_Sample Check Sample: - Mass Consistent? - Packed Uniformly? - Pure? Start->Check_Sample Yes Analyze Analyze Data for Complex Degradation Start->Analyze No Check_Instrument Check Instrument: - Heating Rate Correct? - No Air Leaks? - System Clean? Check_Sample->Check_Instrument Check_Gas Check Purge Gas: - High Purity? - Dry? Check_Instrument->Check_Gas Rerun Rerun Experiment Check_Gas->Rerun

Caption: Logic diagram for troubleshooting inconsistent TGA results.

References

Technical Support Center: 1,3-Cyclohexanedicarboxylic Acid (1,3-CHDA) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the synthesis of 1,3-Cyclohexanedicarboxylic Acid (1,3-CHDA), with a focus on controlling the cis/trans isomer ratio.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound (1,3-CHDA)?

A1: The most prevalent method for synthesizing 1,3-CHDA is the catalytic hydrogenation of isophthalic acid.[1][2] This process typically involves reacting isophthalic acid with hydrogen gas in the presence of a metal catalyst.

Q2: What are the typical catalysts used for the hydrogenation of isophthalic acid to 1,3-CHDA?

A2: Common catalysts for this reaction include Ruthenium on carbon (Ru/C), Palladium on carbon (Pd/C), and Rhodium on alumina (Rh/Alumina).[1][2] The choice of catalyst can significantly impact the reaction's selectivity and the formation of byproducts. For instance, 5% Pd/C catalyst has been shown to be highly selective, yielding this compound as the sole product with 100% conversion of isophthalic acid.[1]

Q3: What is the significance of the cis/trans isomer ratio in 1,3-CHDA?

A3: The cis and trans isomers of 1,3-CHDA have different physical and chemical properties. The trans isomer generally has greater molecular symmetry, leading to a higher melting point and lower solubility compared to the cis isomer.[3] This difference in stereochemistry is crucial in applications such as polymer synthesis, where the isomer ratio can influence the properties of the final material.

Q4: What is the thermodynamically stable isomer ratio for cyclohexanedicarboxylic acids?

A4: For the related 1,4-cyclohexanedicarboxylic acid, the thermodynamically stable cis/trans ratio is approximately 34/66.[4] While specific data for 1,3-CHDA is not as readily available, it is expected to follow a similar trend where the trans isomer is thermodynamically more stable.

Troubleshooting Guide

Q5: My synthesis resulted in a low yield of 1,3-CHDA. What are the possible causes and solutions?

A5: Low yields can be attributed to several factors:

  • Suboptimal Catalyst Activity: The catalyst may be poisoned or deactivated. Ensure the catalyst is fresh and handled under appropriate inert conditions.

  • Incomplete Reaction: The reaction time may be too short, or the hydrogen pressure may be too low. Consider increasing the reaction time or hydrogen pressure within safe operational limits.

  • Hydrogenolysis (Over-reduction): At higher temperatures, especially with catalysts like Ru/C, over-reduction can occur, leading to byproducts such as 3-methyl cyclohexane carboxylic acid or 1,3-dimethyl cyclohexane.[1] Lowering the reaction temperature can help minimize these side reactions. For example, hydrogenation of isophthalic acid with 5% Ru/C at 453 K showed a 94% selectivity to this compound, whereas at 493 K, significant hydrogenolysis was observed.[1]

Q6: The cis/trans ratio of my 1,3-CHDA product is not what I expected. How can I control the isomer ratio?

A6: The cis/trans ratio is primarily influenced by the reaction temperature and the presence of acidic conditions.

  • Temperature Control: Higher reaction temperatures can lead to isomerization, favoring the formation of the more thermodynamically stable trans isomer.[4] To obtain a higher proportion of the kinetically favored cis isomer, it is generally advisable to conduct the reaction at lower temperatures.

  • Acid-Catalyzed Isomerization: Carboxylic acids themselves can catalyze the isomerization from the cis to the trans isomer.[4] The presence of strong acids can accelerate this process. Careful control of the reaction medium's acidity is therefore important.

Q7: I am observing unexpected byproducts in my final product. How can I improve the selectivity of the reaction?

A7: The formation of byproducts is often related to the choice of catalyst and the reaction temperature.

  • Catalyst Selection: As mentioned, 5% Pd/C is a highly selective catalyst for the hydrogenation of isophthalic acid to 1,3-CHDA, with minimal byproduct formation.[1] If you are using a more active but less selective catalyst like Ru/C, consider switching to Pd/C.

  • Temperature Optimization: High temperatures can promote side reactions. Reducing the reaction temperature can significantly improve the selectivity towards the desired product.[1]

Q8: How can I separate the cis and trans isomers of 1,3-CHDA?

A8: The separation of cis and trans isomers can be challenging. Due to their different physical properties, techniques such as fractional crystallization can be employed. The trans isomer, being more symmetrical, often has a higher melting point and lower solubility, which can be exploited for separation.[3] Additionally, derivatization to their corresponding esters followed by separation techniques like chromatography is another potential method.

Data Presentation

Table 1: Impact of Reaction Parameters on 1,3-CHDA Synthesis (Illustrative Data)

ParameterCondition 1Condition 2Condition 3Expected Outcome
Catalyst 5% Pd/C5% Ru/C5% Rh/AluminaPd/C offers high selectivity. Ru/C is very active but may lead to over-reduction.
Temperature 453 K493 KRoom Temp.Higher temperatures favor the trans isomer and can increase byproduct formation.
Hydrogen Pressure 600 psi700 psi>700 psiHigher pressure generally increases reaction rate but must be controlled to avoid over-reduction.
Solvent Methanol/Acetic AcidWaterDioxaneThe solvent can influence catalyst activity and product solubility.
Resulting cis/trans Ratio (Hypothetical) 60:4040:6070:30Lower temperatures tend to favor the cis isomer.

Experimental Protocols

Protocol 1: Synthesis of 1,3-CHDA via Hydrogenation of Isophthalic Acid

  • Reaction Setup: In a high-pressure autoclave, add isophthalic acid (e.g., 500 g, 3 mol), methanol (2.8 L), and a catalyst such as 5% rhodium/alumina (50 g).

  • Acidification: Add acetic acid (150 mL) to the suspension.[2]

  • Hydrogenation: Seal the autoclave and purge with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen to the desired pressure (e.g., 600-700 psi).

  • Reaction: Heat the mixture to the target temperature (e.g., 453 K) and stir vigorously for a specified duration (e.g., 4-6 hours).

  • Cooling and Filtration: After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen. Filter the reaction mixture to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product. The product can be further purified by recrystallization.

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Hydrogenation Reaction cluster_workup Product Isolation cluster_analysis Analysis reagents Isophthalic Acid, Catalyst, Solvent autoclave Charge Autoclave reagents->autoclave hydrogenation Pressurize with H2 Heat and Stir autoclave->hydrogenation cooling Cool and Vent hydrogenation->cooling filtration Filter Catalyst cooling->filtration concentration Concentrate Filtrate filtration->concentration purification Recrystallization concentration->purification analysis Determine cis/trans Ratio (e.g., NMR, GC) purification->analysis parameter_influence cluster_params Reaction Parameters cluster_outcomes Reaction Outcomes temp Temperature ratio cis/trans Ratio temp->ratio Higher T favors trans selectivity Selectivity temp->selectivity Higher T may decrease catalyst Catalyst Type yield Yield catalyst->yield Activity dependent catalyst->selectivity Pd/C highly selective pressure H2 Pressure pressure->yield Higher P increases rate time Reaction Time time->yield Longer time increases conversion

References

Validation & Comparative

A Comparative Guide to Polyesters: 1,3-Cyclohexanedicarboxylic Acid vs. Adipic Acid

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the performance characteristics of polyesters derived from 1,3-cyclohexanedicarboxylic acid and adipic acid, offering insights for researchers and scientists in material science and drug development.

The selection of diacid monomers is a critical determinant of the final properties of polyesters, influencing their thermal stability, mechanical strength, and biodegradability. This guide provides a comprehensive comparison of polyesters synthesized from two distinct diacids: this compound (1,3-CHDA), a cycloaliphatic monomer, and adipic acid, a linear aliphatic monomer. This analysis is supported by available experimental data to assist professionals in making informed decisions for their specific applications.

Performance Comparison at a Glance

Polyesters derived from adipic acid are well-characterized by their flexibility, low glass transition temperatures, and established biodegradability. In contrast, polyesters incorporating 1,3-CHDA are expected to exhibit a more rigid polymer backbone due to the presence of the cyclohexane ring, leading to enhanced thermal and mechanical properties, positioning them as an intermediate between purely aliphatic and aromatic polyesters.

PropertyPolyester from this compound (Representative)Polyester from Adipic Acid (Poly(ethylene adipate) - PEA)
Thermal Properties
Glass Transition Temperature (Tg)Higher than linear aliphatic polyesters-50 °C[1]
Melting Temperature (Tm)Dependent on diol and crystallinity55 °C[1]
Mechanical Properties
Tensile StrengthExpected to be higher than PEA10 - 13.2 MPa[1]
Tensile ModulusExpected to be higher than PEA240 - 312.8 MPa[1]
Elongation at BreakExpected to be lower than PEA362.1%[1]
Biodegradability
Generally considered biodegradable, rate is structure-dependentReadily biodegradable by various mechanisms[1]

In-Depth Analysis of Polyester Properties

Thermal Stability

Polyesters based on adipic acid, such as poly(ethylene adipate) (PEA), typically exhibit low glass transition temperatures (Tg) and melting points (Tm), characteristic of flexible aliphatic polyesters. The Tg of PEA is reported to be around -50°C, with a melting point of approximately 55°C[1].

Mechanical Performance

The mechanical properties of adipic acid-based polyesters like PEA are characterized by low tensile strength and modulus, but high elongation at break, indicative of a flexible and ductile material. For PEA, reported tensile strength values are in the range of 10-13.2 MPa, with a tensile modulus of 240-312.8 MPa and an elongation at break of 362.1%[1].

The introduction of the 1,3-CHDA monomer is expected to enhance the mechanical strength and stiffness of the resulting polyester. The rigid cyclohexane ring would contribute to a higher tensile strength and modulus, albeit likely at the expense of reduced elongation at break. This would result in a more rigid and less flexible material compared to adipic acid-based polyesters, a desirable characteristic for applications requiring structural integrity.

Biodegradability

Adipic acid-based polyesters are well-known for their biodegradability, which proceeds through the hydrolysis of ester linkages, often facilitated by microbial enzymes[1]. The linear and flexible nature of the polymer chains allows for easier access by water and enzymes, promoting degradation.

The biodegradability of polyesters containing cycloaliphatic structures like 1,3-CHDA is also recognized, although the rate and mechanism can be influenced by the rigidity and steric hindrance of the cyclic monomer. While aliphatic polyesters are generally biodegradable, the introduction of cyclic structures can sometimes slow down the degradation process compared to their linear analogs. However, they are still considered more biodegradable than aromatic polyesters[2][3]. The specific degradation profile of a 1,3-CHDA based polyester would depend on various factors including the specific diol used, the degree of crystallinity, and the environmental conditions.

Experimental Protocols

Synthesis of Adipic Acid-Based Polyester (Poly(ethylene adipate))

A common method for synthesizing poly(ethylene adipate) is through a two-stage melt polycondensation reaction.

Stage 1: Esterification

  • Adipic acid and an excess of ethylene glycol (e.g., a 1:1.2 molar ratio) are charged into a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser.

  • A catalyst, such as stannous octoate or titanium tetrabutoxide, is added to the mixture.

  • The temperature is gradually raised to 180-200°C under a slow stream of nitrogen to facilitate the esterification reaction and the removal of water as a byproduct. This stage is continued until the majority of the theoretical amount of water is collected.

Stage 2: Polycondensation

  • The temperature is then increased to 220-240°C.

  • A vacuum is gradually applied (reducing the pressure to below 1 mmHg) to remove the excess ethylene glycol and further drive the polymerization reaction to achieve a high molecular weight polymer.

  • The reaction is monitored by the increase in the viscosity of the melt and is typically continued for several hours until the desired molecular weight is achieved.

  • The resulting polyester is then extruded from the reactor and cooled.

Synthesis of this compound-Based Polyester

A similar two-stage melt polycondensation process can be employed for the synthesis of polyesters from this compound.

Stage 1: Esterification

  • This compound and a diol (e.g., 1,4-butanediol or ethylene glycol) in a slight molar excess are added to a reaction vessel.

  • An esterification catalyst is introduced into the mixture.

  • The reaction mixture is heated to approximately 190-210°C under a nitrogen atmosphere to initiate the esterification and distill off the water formed.

Stage 2: Polycondensation

  • Following the initial esterification, the temperature is raised to 230-250°C.

  • A high vacuum is applied to the system to facilitate the removal of the excess diol and promote the growth of high molecular weight polymer chains.

  • The progress of the reaction is tracked by measuring the torque of the stirrer, which correlates with the melt viscosity. The reaction is terminated once a stable high viscosity is reached.

  • The polymer is then discharged from the reactor.

Logical Workflow for Monomer Comparison in Polyester Synthesis

The following diagram illustrates the logical workflow for comparing the influence of this compound and Adipic acid on the final properties of polyesters.

G cluster_monomers Diacid Monomers cluster_synthesis Polyester Synthesis cluster_polyesters Resulting Polyesters cluster_properties Performance Properties Adipic_Acid Adipic Acid (Linear Aliphatic) Polycondensation Polycondensation (with Diol) Adipic_Acid->Polycondensation CHDA_1_3 This compound (Cycloaliphatic) CHDA_1_3->Polycondensation Adipic_Polyester Adipic Acid-Based Polyester Polycondensation->Adipic_Polyester CHDA_Polyester 1,3-CHDA-Based Polyester Polycondensation->CHDA_Polyester Thermal Thermal Stability Adipic_Polyester->Thermal Lower Tg, Tm Mechanical Mechanical Strength Adipic_Polyester->Mechanical Flexible, Lower Strength Biodegradability Biodegradability Adipic_Polyester->Biodegradability Readily Biodegradable CHDA_Polyester->Thermal Higher Tg, Tm CHDA_Polyester->Mechanical Rigid, Higher Strength CHDA_Polyester->Biodegradability Biodegradable (Rate Varies)

Caption: Monomer structure dictates polyester properties.

Conclusion

References

A Comparative Guide to Analytical Methods for the Characterization of 1,3-Cyclohexanedicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of common analytical methods for the characterization of 1,3-Cyclohexanedicarboxylic acid, targeting researchers, scientists, and professionals in drug development. We will explore chromatographic, spectroscopic, and other analytical techniques, presenting quantitative data, detailed experimental protocols, and workflow visualizations to aid in method selection and application.

Introduction to this compound

This compound (C₈H₁₂O₄) is a dicarboxylic acid that exists as cis and trans geometric isomers.[1] Its molecular weight is 172.18 g/mol .[2][3][4][5] The characterization and separation of these isomers are crucial as their distinct stereochemistry influences the properties of materials synthesized from them, such as polyesters, polyamides, and metal-organic frameworks (MOFs).[1] A multi-faceted analytical approach is typically required for comprehensive characterization, encompassing purity assessment, isomer separation, structural elucidation, and solid-state analysis.

A logical workflow for the comprehensive characterization of this compound is presented below. This workflow outlines the sequential application of various analytical techniques to move from basic purity assessment to detailed structural confirmation.

G cluster_0 Initial Analysis cluster_1 Separation & Quantification cluster_2 Structural Elucidation cluster_3 Definitive Structure Initial_Sample 1,3-Cyclohexanedicarboxylic Acid Sample Purity_MP Purity & Melting Point (DSC/MP Apparatus) Initial_Sample->Purity_MP HPLC Isomer Separation (HPLC) Purity_MP->HPLC GC Purity Analysis (GC after Derivatization) Purity_MP->GC IR IR Spectroscopy (FTIR) Purity_MP->IR NMR NMR Spectroscopy (¹H, ¹³C) HPLC->NMR MS Mass Spectrometry (LC-MS / GC-MS) GC->MS XRay X-ray Crystallography NMR->XRay

Fig 1. Experimental workflow for characterization.

Chromatographic Techniques

Chromatography is essential for separating the cis and trans isomers of this compound and assessing the sample's purity.[1]

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly versatile and widely used method for analyzing non-volatile compounds like dicarboxylic acids.[1] Reversed-phase (RP-HPLC) is the most common approach, separating isomers based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.[1]

Comparative Data for HPLC Methods

ParameterMethod A: Reversed-PhaseMethod B: Mixed-Mode
Column C18 (e.g., Agilent Zorbax)[1][6]Mixed-Mode (e.g., Newcrom BH)[1]
Mobile Phase Acetonitrile/Water or Methanol/Water[1]Acetonitrile/Water with buffer[7]
Modifier 0.1% Phosphoric Acid or Formic Acid[1][8][9]Phosphoric Acid[8][9]
Detection UV at 200-210 nm[1]UV[7] or Mass Spectrometry (MS)[6]
Flow Rate 0.5 - 1.5 mL/min[1]~1.0 mL/min[6]
Advantage Standard, widely available columns.Enhanced separation of isomers.[1]

Experimental Protocol: Reversed-Phase HPLC

  • System Preparation : Prepare an HPLC system equipped with a UV detector.

  • Column : Install a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[6]

  • Mobile Phase Preparation : Prepare a mobile phase consisting of a mixture of acetonitrile and water, modified with 0.1% phosphoric acid to suppress the ionization of the carboxyl groups.[1] For MS compatibility, replace phosphoric acid with formic acid.[8][9] The ratio (e.g., 60:40 v/v) may need optimization.[6] Filter the mobile phase through a 0.45 µm filter.[6]

  • Sample Preparation : Dissolve a precisely weighed amount of this compound in the mobile phase to a known concentration.

  • Analysis : Set the flow rate to 1.0 mL/min and the column temperature to ambient.[6] Set the UV detector to 210 nm.[1] Inject the sample (e.g., 20 µL).[6]

  • Data Acquisition : Record the chromatogram and determine the retention times and peak areas for each isomer.

Gas Chromatography (GC)

Direct analysis of dicarboxylic acids by GC is challenging due to their low volatility and high polarity.[1] Therefore, a derivatization step is necessary to convert the carboxylic acid groups into more volatile esters or silyl ethers.[1]

Comparative Data for GC Methods

ParameterMethod: Silylation
Derivatization Reagent N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA)[1]
Column Nonpolar capillary column (e.g., DB-5ms)
Injector Temperature 250 °C
Oven Program Initial temp 100°C, ramp to 280°C
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)
Carrier Gas Helium or Hydrogen
Advantage High resolution and sensitivity, especially when coupled with MS.

Experimental Protocol: GC with Silylation

  • Derivatization : In a sealed vial, dissolve ~1 mg of the sample in 100 µL of a suitable solvent (e.g., pyridine). Add 100 µL of BSTFA.[1] Heat the mixture at 60-70°C for 30 minutes to ensure complete conversion to the trimethylsilyl (TMS) esters.[1]

  • System Preparation : Prepare a GC system equipped with an FID or MS detector.

  • Analysis : Inject 1 µL of the derivatized sample into the GC.

  • Data Acquisition : Record the chromatogram to determine the purity and isomer ratio based on the peak areas of the derivatized products.

Spectroscopic Techniques

Spectroscopic methods are indispensable for the structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure, including the connectivity of atoms and the stereochemistry of the molecule. Both ¹H and ¹³C NMR are routinely used.

Experimental Protocol: NMR Analysis

  • Sample Preparation : Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., Deuterium Oxide - D₂O, or Chloroform-d - CDCl₃) in an NMR tube.

  • Data Acquisition : Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 300 or 600 MHz).[2][10]

  • Data Analysis : Process the spectra to determine chemical shifts, coupling constants, and peak integrations, which are then used to confirm the chemical structure and the cis/trans configuration.

Mass Spectrometry (MS)

MS is used to determine the molecular weight and fragmentation patterns of the analyte. It is often coupled with a chromatographic technique like GC-MS or LC-MS for enhanced sensitivity and specificity, especially in complex matrices.[1]

Typical GC-MS Data

ParameterValue
Ionization Mode Electron Ionization (EI)
m/z Top Peak 81[4]
m/z 2nd Highest 41[4]
m/z 3rd Highest 108[4]

Experimental Protocol: GC-MS Analysis

  • Sample Preparation : Prepare the sample as described in the GC protocol (including derivatization).

  • Analysis : The derivatized sample is separated on the GC column, and the eluting components are directly introduced into the ion source of the mass spectrometer.

  • Data Acquisition : Acquire mass spectra across the chromatographic peaks. The resulting mass spectrum will show the molecular ion of the derivatized compound and characteristic fragment ions, confirming the identity and structure.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule. For this compound, it is used to confirm the presence of the carboxylic acid group.

Experimental Protocol: FTIR Analysis (KBr Wafer)

  • Sample Preparation : Mix a small amount of the solid sample (~1 mg) with ~100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder.

  • Pellet Formation : Press the powder in a die under high pressure to form a transparent or translucent pellet.

  • Analysis : Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum.

  • Data Analysis : Identify the characteristic absorption bands for the O-H stretch (broad, ~2500-3300 cm⁻¹) and the C=O stretch (~1700 cm⁻¹) of the carboxylic acid.

Other Characterization Methods

X-ray Crystallography

For crystalline samples, single-crystal X-ray crystallography provides unambiguous determination of the molecular structure in the solid state.[1] This technique is the gold standard for confirming the cis or trans stereochemistry and revealing details about intermolecular interactions, such as hydrogen bonding.[1]

Melting Point Analysis

The melting point is a fundamental physical property used to assess the purity of a compound. A sharp melting point range typically indicates high purity. For a mixture of cis and trans isomers of this compound, the melting point is reported to be in the range of 132-141 °C.[3][5]

Summary Comparison of Analytical Methods

MethodInformation ProvidedSample PrepThroughputKey Advantage
HPLC Isomer separation, quantification, puritySimple dissolutionHighExcellent for quantitative analysis of isomers.[1]
GC Purity, isomer ratioDerivatization requiredMediumHigh resolution for volatile derivatives.[1]
NMR Detailed molecular structure, stereochemistrySimple dissolutionLowUnambiguous structure elucidation.
MS Molecular weight, structural fragmentsVaries (often coupled)HighHigh sensitivity and specificity.[1]
IR Functional groupsSimple (KBr or ATR)Very HighQuick confirmation of functional groups.
X-ray Absolute 3D structure, stereochemistryCrystal growingVery LowDefinitive structural information.[1]
Melting Point Purity assessmentMinimalHighSimple and rapid purity check.[3][5]

References

Distinguishing Isomers of 1,3-Cyclohexanedicarboxylic Acid via NMR Spectroscopy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules, offering nuanced insights into stereochemistry. This guide provides a detailed comparison of the ¹H NMR spectral features that differentiate the cis and trans isomers of 1,3-Cyclohexanedicarboxylic acid, supported by experimental data and protocols.

Core Distinctions in NMR Spectra

The primary distinction between the cis and trans isomers of this compound in ¹H NMR spectroscopy arises from their differing conformational preferences, which in turn affect the chemical shifts and proton-proton coupling constants.[1][2] The cyclohexane ring exists in a dynamic equilibrium of chair conformations. The orientation of the carboxylic acid groups (axial vs. equatorial) is the key determinant of the resulting NMR spectrum.

For cis-1,3-Cyclohexanedicarboxylic acid, the most stable conformation is the diequatorial form, which minimizes steric hindrance.[3] In contrast, the trans isomer exists with one carboxylic acid group in an axial position and the other in an equatorial position.[3] These conformational differences lead to distinct chemical environments for the ring protons, particularly the methine protons at C1 and C3.

Quantitative NMR Data Comparison

The following table summarizes the key ¹H NMR spectral data for the cis and trans isomers of this compound. Note that chemical shifts can vary depending on the solvent and pH. The data presented here is derived from experimental and computed values reported in the literature.

IsomerProtonChemical Shift (δ) ppmMultiplicityCoupling Constants (J) Hz
cisH1, H3~2.5 - 2.8Triplet of triplets (tt)J ≈ 11-12 Hz (axial-axial), J ≈ 3-4 Hz (axial-equatorial)
Other ring protons~1.2 - 2.2Multiplets
transH1, H3~2.9 - 3.2MultipletComplex coupling patterns
Other ring protons~1.3 - 2.3Multiplets

Note: Specific chemical shifts and coupling constants can vary based on solvent, concentration, and pH. The provided values are approximate and intended for comparative purposes.

Experimental Protocols

Sample Preparation:

  • Dissolve approximately 5-10 mg of the this compound isomer in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition:

  • Acquire ¹H NMR spectra on a spectrometer operating at a frequency of 300 MHz or higher.

  • Typical acquisition parameters include:

    • Number of scans: 16-64

    • Spectral width: ~10-12 ppm

    • Relaxation delay: 1-5 seconds

    • Acquisition time: 2-4 seconds

  • The temperature should be maintained at a constant value, typically 298 K.

Data Analysis:

  • Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) to improve the signal-to-noise ratio.

  • Perform a Fourier transform to obtain the frequency-domain spectrum.

  • Phase and baseline correct the spectrum.

  • Reference the chemical shifts to a suitable internal standard (e.g., TMS at 0 ppm or the residual solvent peak).

  • Integrate the signals to determine the relative number of protons.

  • Analyze the multiplicities and measure the coupling constants of the signals. For complex spectra, simulation software like gNMR can be used for iterative analysis.[2]

Logical Workflow for Isomer Differentiation

The following diagram illustrates the logical workflow for distinguishing between the cis and trans isomers of this compound using NMR spectroscopy.

G cluster_0 NMR Analysis Workflow A Prepare Sample of this compound B Acquire 1H NMR Spectrum A->B C Process and Analyze Spectrum (Chemical Shifts, Coupling Constants, Multiplicities) B->C D Observe Methine Proton (H1, H3) Signal C->D E Triplet of triplets with large J(ax-ax) ~11-12 Hz D->E  If... F Complex multiplet with smaller or less defined J couplings D->F  If... G Identify as cis-Isomer E->G H Identify as trans-Isomer F->H

Caption: Workflow for isomer identification using ¹H NMR.

Signaling Pathways and Conformational Analysis

The observed differences in the NMR spectra are a direct consequence of the conformational equilibrium of the cyclohexane ring.

  • cis-Isomer: The diequatorial conformation is highly favored. The methine protons at C1 and C3 are axial. This axial orientation leads to large axial-axial couplings (J ≈ 11-12 Hz) with the adjacent axial protons and smaller axial-equatorial couplings (J ≈ 3-4 Hz), resulting in a characteristic "triplet of triplets" multiplicity for the H1 and H3 signals.

  • trans-Isomer: This isomer has one axial and one equatorial carboxylic acid group. The methine proton attached to the carbon with the equatorial carboxyl group is axial, while the methine proton on the carbon with the axial carboxyl group is equatorial. This leads to more complex and often overlapping multiplets in the ¹H NMR spectrum, as the coupling constants will be a mix of axial-axial, axial-equatorial, and equatorial-equatorial interactions. The rate of chair-flipping can also influence the appearance of the spectrum.

By carefully analyzing the chemical shifts and, more importantly, the coupling constants and multiplicities of the methine protons, a clear distinction between the cis and trans isomers of this compound can be established.

References

A Comparative Guide to the Chromatographic Separation of Cis- and Trans-1,3-Cyclohexanedicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficient separation and quantification of geometric isomers are critical in pharmaceutical development and chemical synthesis. Cis- and trans-1,3-cyclohexanedicarboxylic acid, as diastereomers, often exhibit different physical, chemical, and biological properties. Therefore, their accurate separation is paramount for characterization, quality control, and the synthesis of pure isomeric products. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC) for the separation of these isomers, complete with supporting experimental protocols and data.

Method Comparison at a Glance

The choice of chromatographic technique for separating cis- and trans-1,3-cyclohexanedicarboxylic acid depends on factors such as the desired resolution, analysis time, sample volatility, and available instrumentation. Below is a summary of the performance characteristics of each method.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Supercritical Fluid Chromatography (SFC)
Stationary Phase Reversed-phase C18 or specialized mixed-mode columnsCapillary columns (e.g., DB-5ms, HP-5MS)Chiral or achiral stationary phases
Mobile Phase Acetonitrile/Water with acid modifierInert carrier gas (e.g., Helium)Supercritical CO2 with a co-solvent (e.g., Methanol)
Derivatization Not typically requiredRequired (e.g., methylation)Not typically required
Detection UV, Refractive Index (RI), Mass Spectrometry (MS)Mass Spectrometry (MS), Flame Ionization Detector (FID)UV, MS
Typical Run Time 10-20 minutes15-30 minutes5-15 minutes
Resolution Good to ExcellentExcellentExcellent
Throughput ModerateModerate to HighHigh
Key Advantage Robust and widely availableHigh resolution and sensitivity with MSFast separations and reduced solvent consumption

Experimental Protocols

Detailed methodologies for each chromatographic technique are provided below. These protocols are designed to serve as a starting point for method development and can be optimized to meet specific analytical requirements.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is a versatile technique for the separation of the cis and trans isomers of 1,3-cyclohexanedicarboxylic acid without the need for derivatization.

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and UV or MS detector.

Chromatographic Conditions:

  • Column: Newcrom BH, 4.6 x 150 mm, 5 µm (or a similar mixed-mode or C18 column). A C18 column can retain and separate these polar organic acids, especially with a highly aqueous mobile phase.[1]

  • Mobile Phase: Isocratic elution with 90% Water and 10% Acetonitrile, with 0.1% Sulfuric Acid as a buffer.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 200 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Expected Results: This method is expected to provide good resolution between the cis and trans isomers, with the trans isomer typically eluting before the cis isomer due to its more linear structure leading to weaker interaction with the stationary phase in reversed-phase chromatography.

Gas Chromatography (GC)

Due to the low volatility of dicarboxylic acids, derivatization is necessary to convert them into more volatile esters prior to GC analysis. Methylation is a common and effective derivatization strategy.

1. Derivatization: Methyl Ester Formation

  • Reagent: Trimethyloxonium tetrafluoroborate or BF3 in methanol.

  • Procedure:

    • To 1 mg of the acid mixture in a vial, add 1 mL of BF3-methanol solution.

    • Heat the mixture at 60 °C for 30 minutes.

    • Cool the vial, add 1 mL of hexane and 1 mL of water, and vortex.

    • Allow the layers to separate and collect the upper hexane layer containing the methyl esters.

    • Dry the hexane extract over anhydrous sodium sulfate.

2. GC-MS Analysis

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

Chromatographic Conditions:

  • Column: DB-5ms or HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness).[2]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[2]

  • Inlet Temperature: 250 °C.[2]

  • Injection Mode: Split (e.g., 20:1 ratio).

  • Oven Temperature Program: Initial temperature of 70 °C, hold for 2 minutes; ramp at 10 °C/min to 250 °C, hold for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[2]

    • Mass Range: m/z 40-400.[2]

    • Ion Source Temperature: 230 °C.[2]

    • Transfer Line Temperature: 280 °C.[2]

Expected Results: The derivatized cis and trans isomers are expected to be well-resolved, often with the cis isomer eluting slightly earlier than the trans isomer. The mass spectrometer will provide definitive identification of each peak.

Supercritical Fluid Chromatography (SFC)

SFC is a powerful technique for the separation of diastereomers, offering fast analysis times and reduced environmental impact due to the use of supercritical CO2 as the primary mobile phase.[3]

Instrumentation:

  • SFC system with a pump for CO2 and a co-solvent pump, an autosampler, a column oven, a back-pressure regulator, and a UV or MS detector.

Chromatographic Conditions:

  • Column: Chiral stationary phases (e.g., cellulose or amylose-based) or achiral stationary phases like silica or diol columns.

  • Mobile Phase: Supercritical CO2 with 5-20% Methanol as a co-solvent.

  • Flow Rate: 2-4 mL/min.

  • Back Pressure: 150 bar.

  • Column Temperature: 40 °C.

  • Detection: UV at 210 nm.

  • Injection Volume: 5 µL.

Sample Preparation:

  • Dissolve the sample in the co-solvent (e.g., Methanol) to a concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter.

Expected Results: SFC is anticipated to provide excellent and rapid separation of the cis and trans isomers. The high efficiency of SFC often leads to sharp peaks and high resolution.

Experimental Workflows

The following diagrams illustrate the typical experimental workflows for each chromatographic technique.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Dissolution Dissolve in Mobile Phase Filtration Filter (0.45 µm) Dissolution->Filtration Injection Inject Sample Filtration->Injection Separation C18 or Mixed-Mode Column Injection->Separation Detection UV or MS Detection Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification

HPLC Experimental Workflow

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Derivatization Derivatization (Methylation) Extraction Liquid-Liquid Extraction Derivatization->Extraction Injection Inject Sample Extraction->Injection Separation Capillary GC Column Injection->Separation Detection Mass Spectrometry Detection Separation->Detection Chromatogram Generate Total Ion Chromatogram (TIC) Detection->Chromatogram Identification Mass Spectral Identification Chromatogram->Identification

GC-MS Experimental Workflow

SFC_Workflow cluster_prep Sample Preparation cluster_analysis SFC Analysis cluster_data Data Processing Dissolution Dissolve in Co-solvent Filtration Filter (0.45 µm) Dissolution->Filtration Injection Inject Sample Filtration->Injection Separation Chiral or Achiral SFC Column Injection->Separation Detection UV or MS Detection Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification

SFC Experimental Workflow

Conclusion

The separation of cis- and trans-1,3-cyclohexanedicarboxylic acid can be effectively achieved using HPLC, GC, and SFC.

  • HPLC offers a straightforward approach without the need for derivatization, making it a robust and reliable method for routine analysis.

  • GC-MS , following derivatization, provides excellent resolution and definitive peak identification, which is advantageous for complex matrices and trace-level analysis.

  • SFC stands out for its high-speed separation capabilities and reduced solvent consumption, making it an ideal choice for high-throughput screening and preparative separations.

The selection of the optimal technique will depend on the specific requirements of the analysis, including the need for speed, resolution, and the nature of the sample matrix. The provided protocols serve as a solid foundation for developing and validating a suitable analytical method for the separation of these important geometric isomers.

References

A Comparative Guide to the Thermal Properties of Polyesters Derived from Different Dicarboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thermal properties of polyesters are of paramount importance in determining their processing conditions, material performance, and ultimate applications, from drug delivery systems to high-performance plastics. The choice of dicarboxylic acid monomer is a critical determinant of the thermal characteristics of the resulting polyester. This guide provides a comparative thermal analysis of polyesters synthesized from a range of dicarboxylic acids, supported by experimental data from peer-reviewed studies.

Executive Summary

The structure of the dicarboxylic acid—whether it is aliphatic or aromatic, its chain length, and the presence of different functional groups—profoundly influences the glass transition temperature (Tg), melting temperature (Tm), and thermal decomposition temperature (Td) of the corresponding polyester. Generally, aromatic dicarboxylic acids impart greater rigidity to the polymer backbone, leading to higher thermal stability compared to their aliphatic counterparts.[1][2] Conversely, increasing the chain length of aliphatic dicarboxylic acids can affect crystallinity and melting behavior.[3] This guide will delve into these structure-property relationships with a focus on comparative data.

Comparative Thermal Analysis Data

The following table summarizes the key thermal properties of various polyesters derived from different dicarboxylic acids. The data has been compiled from multiple research sources to provide a comparative overview. It is important to note that these values can vary based on the specific diol used in the polymerization, the polymer's molecular weight, and the analytical conditions.

Dicarboxylic AcidDiolPolyesterGlass Transition Temp. (Tg) (°C)Melting Temp. (Tm) (°C)Decomposition Temp. (Td) (°C)
Terephthalic Acid (Aromatic)1,3-PropanediolPoly(propylene terephthalate) (PPT)~65-80~228>350
2,6-Naphthalenedicarboxylic Acid (Aromatic)1,3-PropanediolPoly(propylene 2,6-naphthalate) (PPN)~120~245>400
4,4'-Biphenyldicarboxylic Acid (Aromatic)1,3-PropanediolPoly(propylene 4,4'-biphenyl dicarboxylate) (PPBP)~88Amorphous>400[4]
Adipic Acid (Aliphatic)1,4-ButanediolPoly(butylene adipate) (PBA)~-60~50-60~350
Succinic Acid (Aliphatic)1,4-ButanediolPoly(butylene succinate) (PBS)~-32~112-115~350[3]
2,5-Furandicarboxylic Acid (Bio-based Aromatic)Ethylene GlycolPoly(ethylene 2,5-furandicarboxylate) (PEF)~85-90~210-220~350-400[5][6]

Experimental Protocols

The thermal data presented in this guide are primarily obtained through Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). These techniques provide quantitative insights into the material's physical and chemical changes as a function of temperature.[7]

Differential Scanning Calorimetry (DSC)

DSC is employed to measure the heat flow associated with thermal transitions in a material.[7] It is the standard method for determining the glass transition temperature (Tg) and melting temperature (Tm).

Typical DSC Protocol:

  • Sample Preparation: A small amount of the polyester sample (typically 5-10 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

  • First Heating Scan: The sample is heated from ambient temperature to a temperature above its expected melting point at a controlled rate, commonly 10 °C/min. This step is to erase the thermal history of the sample.[8]

  • Cooling Scan: The sample is then cooled at a controlled rate (e.g., 10 °C/min) to a temperature well below its glass transition temperature.[8]

  • Second Heating Scan: A second heating scan is performed, again at a rate of 10 °C/min, to a temperature above the melting point.[8]

  • Data Analysis: The glass transition temperature (Tg) is determined from the second heating scan as the midpoint of the stepwise change in the heat flow curve. The melting temperature (Tm) is identified as the peak temperature of the endothermic melting event.[7]

Thermogravimetric Analysis (TGA)

TGA is used to measure the change in mass of a sample as a function of temperature, providing information on its thermal stability and decomposition profile.[9]

Typical TGA Protocol:

  • Sample Preparation: A small sample of the polyester (typically 5-10 mg) is placed in a TGA pan (e.g., alumina or platinum).

  • Atmosphere: The analysis is typically conducted under an inert nitrogen atmosphere to prevent oxidative degradation.[9]

  • Heating Program: The sample is heated at a constant rate, for instance, 10 °C/min or 20 °C/min, over a wide temperature range (e.g., from room temperature to 600 °C).[9]

  • Data Analysis: The decomposition temperature (Td) is often reported as the temperature at which a specific percentage of weight loss occurs (e.g., T5% for 5% weight loss) or as the peak of the derivative weight loss curve (DTG), which indicates the point of maximum decomposition rate.[3]

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the logical workflow for the comparative thermal analysis of polyesters and a conceptual representation of how dicarboxylic acid structure influences thermal properties.

G cluster_synthesis Polyester Synthesis cluster_analysis Thermal Analysis cluster_data Data Acquisition & Comparison DA1 Dicarboxylic Acid A Polymerization Polycondensation DA1->Polymerization DA2 Dicarboxylic Acid B Diol Diol Diol->Polymerization PolyesterA Polyester A Polymerization->PolyesterA PolyesterB Polyester B DSC DSC Analysis PolyesterA->DSC TGA TGA Analysis PolyesterA->TGA Tg_Tm Determine Tg & Tm DSC->Tg_Tm Td Determine Td TGA->Td Comparison Comparative Analysis Tg_Tm->Comparison Td->Comparison

Caption: Experimental workflow for comparative thermal analysis of polyesters.

G cluster_structure Dicarboxylic Acid Structure cluster_properties Resulting Polyester Properties Aromatic Aromatic (e.g., Terephthalic Acid) High_Tg_Tm Higher Tg & Tm Increased Rigidity Aromatic->High_Tg_Tm imparts High_Td Higher Thermal Stability Aromatic->High_Td leads to Aliphatic Aliphatic (e.g., Adipic Acid) Low_Tg_Tm Lower Tg & Tm Increased Flexibility Aliphatic->Low_Tg_Tm imparts

Caption: Influence of dicarboxylic acid structure on thermal properties.

References

A Comparative Guide to the X-ray Crystallography of 1,3-Cyclohexanedicarboxylic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Isomerism in 1,3-Cyclohexanedicarboxylic Acid

This compound (C₈H₁₂O₄) exists as two primary geometric isomers: cis and trans. The spatial arrangement of the two carboxylic acid groups relative to the cyclohexane ring dictates the overall molecular symmetry, conformation, and intermolecular interactions, which in turn govern their crystal packing.

  • cis-1,3-Cyclohexanedicarboxylic acid: Both carboxylic acid groups are on the same side of the cyclohexane ring. This configuration can adopt a chair conformation where the substituents are either in axial-equatorial or diaxial/diequatorial positions.

  • trans-1,3-Cyclohexanedicarboxylic acid: The carboxylic acid groups are on opposite sides of the cyclohexane ring. In a chair conformation, this typically results in one axial and one equatorial substituent. The trans isomer is generally considered to be more thermodynamically stable due to reduced steric hindrance.[1]

The distinct stereochemistry of these isomers is expected to lead to different crystal symmetries and packing arrangements, driven primarily by the formation of hydrogen bonding networks between the carboxylic acid groups.

Comparative Crystallographic Data

A direct comparison of the crystal structures of the cis and trans isomers of this compound requires access to their crystallographic information files (CIFs). Despite extensive searches of crystallographic databases, the full datasets for the pure isomers could not be retrieved. A co-crystal structure involving cis-1,3-cyclohexanedicarboxylic acid has been reported (CCDC 1579775), indicating its ability to form crystalline materials suitable for X-ray diffraction analysis.

For a complete comparison, the following crystallographic parameters would be essential:

Parametercis-1,3-Cyclohexanedicarboxylic Acidtrans-1,3-Cyclohexanedicarboxylic AcidSignificance of Comparison
Crystal System Data not availableData not availableIndicates the fundamental symmetry of the crystal lattice.
Space Group Data not availableData not availableDefines the symmetry operations within the unit cell.
Unit Cell Dimensions (a, b, c, α, β, γ) Data not availableData not availableProvides the size and shape of the repeating unit of the crystal.
Volume of Unit Cell (V) Data not availableData not availableRelates to the density of the crystal packing.
Molecules per Unit Cell (Z) Data not availableData not availableNumber of molecules in the repeating unit.
Calculated Density (ρ) Data not availableData not availableA measure of how tightly the molecules are packed.
Hydrogen Bond Geometry Data not availableData not availableDetails of the key intermolecular interactions governing the crystal packing.
Conformation of Cyclohexane Ring Data not availableData not availableElucidates the preferred solid-state conformation of each isomer.

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the crystal structure of small molecules like the isomers of this compound follows a well-established protocol.

1. Crystal Growth:

  • High-purity samples of the cis and trans isomers are required.

  • Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution, slow cooling of a hot saturated solution, or vapor diffusion.

  • A variety of solvents should be screened to find conditions that yield well-formed, single crystals of appropriate size (typically 0.1-0.5 mm in each dimension).

2. Crystal Mounting:

  • A suitable single crystal is selected under a microscope.

  • The crystal is mounted on a goniometer head, often using a cryoprotectant to prevent ice formation during data collection at low temperatures.

3. Data Collection:

  • The mounted crystal is placed on a single-crystal X-ray diffractometer.

  • The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.

  • The diffractometer directs a monochromatic X-ray beam onto the crystal.

  • As the crystal is rotated, a series of diffraction images are collected by a detector.

4. Data Processing:

  • The collected diffraction images are processed to determine the unit cell parameters and the intensities of the diffraction spots.

  • The data is corrected for various experimental factors (e.g., absorption, background scattering).

5. Structure Solution and Refinement:

  • The positions of the atoms in the crystal lattice are determined from the diffraction data using direct methods or Patterson methods.

  • The initial structural model is refined against the experimental data to improve the fit between the calculated and observed diffraction patterns. This process yields the final atomic coordinates, bond lengths, bond angles, and other structural parameters.

6. Data Validation and Deposition:

  • The final crystal structure is validated to ensure its quality and chemical sense.

  • The crystallographic data is typically deposited in a public database such as the Cambridge Crystallographic Data Centre (CCDC) to make it available to the scientific community.

Visualizing the Isomeric Relationship and Crystallographic Workflow

The following diagrams illustrate the relationship between the isomers and the general workflow of X-ray crystallography.

Isomer_Relationship Relationship between this compound Isomers Isophthalic_Acid Isophthalic Acid Hydrogenation Catalytic Hydrogenation Isophthalic_Acid->Hydrogenation Mixture Mixture of cis and trans This compound Hydrogenation->Mixture Separation Isomer Separation (e.g., Crystallization, Chromatography) Mixture->Separation Cis_Isomer cis-1,3-Cyclohexanedicarboxylic Acid Separation->Cis_Isomer Trans_Isomer trans-1,3-Cyclohexanedicarboxylic Acid Separation->Trans_Isomer

Caption: Synthesis and separation of this compound isomers.

Crystallography_Workflow General Workflow for Single-Crystal X-ray Crystallography Start Pure Isomer Sample Crystal_Growth Single Crystal Growth Start->Crystal_Growth Data_Collection X-ray Data Collection Crystal_Growth->Data_Collection Structure_Solution Structure Solution Data_Collection->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Validation and Analysis Structure_Refinement->Validation CIF Crystallographic Information File (CIF) Validation->CIF

Caption: Key stages in the determination of a crystal structure.

References

A Comparative Analysis of the Mechanical Properties of Polymers Incorporating 1,3-CHDA and 1,4-CHDA

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers, Scientists, and Drug Development Professionals

The isomeric structure of diacid monomers plays a pivotal role in dictating the final mechanical and thermal properties of polyesters and polyamides. This guide provides a comparative overview of polymers synthesized with two cycloaliphatic isomers: 1,3-cyclohexanedicarboxylic acid (1,3-CHDA) and 1,4-cyclohexanedicarboxylic acid (1,4-CHDA). While extensive data is available for polymers derived from 1,4-CHDA, particularly concerning the influence of its cis and trans isomers, there is a notable scarcity of direct comparative quantitative data for polymers based on 1,3-CHDA. This guide summarizes the available information and offers a qualitative comparison based on fundamental polymer science principles.

Influence of Isomeric Structure on Polymer Properties

The spatial arrangement of the carboxylic acid groups on the cyclohexane ring significantly impacts chain packing, crystallinity, and intermolecular interactions, which in turn govern the mechanical performance of the resulting polymer.

  • 1,4-CHDA: The para-positioning of the carboxyl groups in 1,4-CHDA allows for a more linear and regular polymer chain structure, especially with the trans isomer. This linearity facilitates efficient chain packing and the development of semi-crystalline domains, which generally leads to higher tensile strength, modulus, and thermal stability.[1] The cis isomer introduces a kink in the polymer backbone, disrupting chain packing and leading to more amorphous polymers with lower melting points and increased flexibility.[1]

  • 1,3-CHDA: The meta-positioning of the carboxyl groups in 1,3-CHDA results in a less linear, more asymmetrical polymer chain. This inherent irregularity is expected to hinder crystallization, leading to predominantly amorphous polymers. Amorphous polymers typically exhibit lower tensile strength and modulus but higher elongation at break and greater flexibility compared to their semi-crystalline counterparts.

Quantitative Data on Mechanical Properties

A direct quantitative comparison of the mechanical properties of homopolymers derived from 1,3-CHDA and 1,4-CHDA is challenging due to the limited availability of published data for 1,3-CHDA based polymers. The following table presents typical mechanical properties for polyesters synthesized with 1,4-CHDA.

Table 1: Mechanical Properties of Polyesters Based on 1,4-CHDA

PropertyPoly(butylene 1,4-cyclohexanedicarboxylate) (PBC) with high trans-1,4-CHDAPoly(butylene lauric dicarboxylate-co-butylene 1,4-cyclohexanedicarboxylate) (PBLC) with varying 1,4-CHDA content
Tensile Modulus (MPa) ~9440 - 94
Tensile Strength (MPa) ~145 - 14
Elongation at Break (%) ~64050 - >1400

Note: The data for PBC is from a study on copolyesters where it is presented as a reference.[2] The properties of copolyesters can vary significantly with the comonomer ratio.[2]

Due to the lack of specific data for 1,3-CHDA homopolymers, a direct numerical comparison is not possible at this time. However, based on the structural differences, it is hypothesized that polyesters derived from 1,3-CHDA would generally exhibit lower tensile modulus and strength, and higher elongation at break compared to their high trans-1,4-CHDA counterparts.

Experimental Protocols

The synthesis and mechanical characterization of these polymers typically follow established methodologies.

Polyester Synthesis via Melt Polycondensation

A common method for synthesizing polyesters from CHDA and a diol (e.g., 1,4-butanediol) is a two-stage melt polycondensation process.

1. Esterification:

  • The dicarboxylic acid (1,3-CHDA or 1,4-CHDA) and a molar excess of the diol are charged into a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a distillation column.

  • A catalyst, such as titanium(IV) butoxide (TBT), is added.

  • The mixture is heated under a nitrogen atmosphere to a temperature of 180-220°C with continuous stirring.

  • The water formed during the esterification reaction is continuously removed by distillation.

2. Polycondensation:

  • Once the theoretical amount of water has been collected, the temperature is gradually increased to 240-260°C.

  • A vacuum is slowly applied to facilitate the removal of the excess diol and further drive the polymerization reaction.

  • The reaction is monitored by the increase in the melt viscosity (indicated by the torque on the stirrer) and continued until the desired molecular weight is achieved.

  • The resulting polymer is then extruded and pelletized.

Mechanical Testing

The mechanical properties of the synthesized polyesters are typically determined according to standardized test methods.

  • Tensile Testing: Performed according to ASTM D638 or ISO 527 standards.[3][4][5][6][7][8][9][10][11]

    • Specimen Preparation: Dog-bone shaped specimens are prepared by injection molding or by machining from compression-molded plaques.

    • Procedure: Specimens are conditioned under controlled temperature and humidity before testing. The test is conducted on a universal testing machine at a constant crosshead speed. The applied force and the elongation of the specimen are recorded to generate a stress-strain curve.

    • Properties Measured: Tensile modulus (a measure of stiffness), tensile strength at yield and break (the stress the material can withstand before permanent deformation and fracture, respectively), and elongation at break (a measure of ductility).

Visualizing the Structure-Property Relationship

The following diagrams illustrate the logical relationship between the isomeric structure of the CHDA monomer and the expected polymer properties, as well as a general workflow for the synthesis and characterization process.

G Influence of CHDA Isomer on Polymer Properties cluster_monomer Monomer Isomer cluster_structure Polymer Chain Structure cluster_properties Resulting Polymer Properties 1,3-CHDA 1,3-CHDA Asymmetric/Irregular Asymmetric/Irregular 1,3-CHDA->Asymmetric/Irregular 1,4-CHDA (trans) 1,4-CHDA (trans) Linear/Regular Linear/Regular 1,4-CHDA (trans)->Linear/Regular 1,4-CHDA (cis) 1,4-CHDA (cis) Kinked Kinked 1,4-CHDA (cis)->Kinked Amorphous, Flexible, Lower Strength Amorphous, Flexible, Lower Strength Asymmetric/Irregular->Amorphous, Flexible, Lower Strength Semi-crystalline, Rigid, Higher Strength Semi-crystalline, Rigid, Higher Strength Linear/Regular->Semi-crystalline, Rigid, Higher Strength Amorphous, Flexible Amorphous, Flexible Kinked->Amorphous, Flexible G Experimental Workflow for Polyester Synthesis and Characterization Monomers (CHDA, Diol) Monomers (CHDA, Diol) Melt Polycondensation Melt Polycondensation Monomers (CHDA, Diol)->Melt Polycondensation Polymer Resin Polymer Resin Melt Polycondensation->Polymer Resin Specimen Preparation Specimen Preparation Polymer Resin->Specimen Preparation Mechanical Testing (e.g., Tensile) Mechanical Testing (e.g., Tensile) Specimen Preparation->Mechanical Testing (e.g., Tensile) Data Analysis Data Analysis Mechanical Testing (e.g., Tensile)->Data Analysis Property Comparison Property Comparison Data Analysis->Property Comparison

References

Mass Spectrometry Analysis: A Comparative Guide to the Fragmentation of 1,3-Cyclohexanedicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Dicarboxylic Acid Fragmentation Patterns

This guide provides a comparative analysis of the mass spectrometry fragmentation patterns of 1,3-Cyclohexanedicarboxylic acid and its structural isomer, 1,4-Cyclohexanedicarboxylic acid, alongside a linear counterpart, Adipic acid. Understanding the distinct fragmentation behaviors of these dicarboxylic acids is crucial for their unambiguous identification and characterization in complex matrices, a common challenge in metabolomics, environmental analysis, and pharmaceutical research. The data presented herein is supported by established experimental protocols to ensure reproducibility.

Comparative Fragmentation Data

The electron ionization (EI) mass spectra of this compound and its comparators reveal characteristic fragmentation patterns that allow for their differentiation. The following tables summarize the key mass-to-charge ratios (m/z) and their proposed fragment structures.

Table 1: Mass Spectral Data for this compound (C₈H₁₂O₄, Molecular Weight: 172.18 g/mol ) [1]

m/zRelative IntensityProposed Fragment IonFragmentation Pathway
172Low / Not Observed[M]⁺Molecular Ion
154Minor[M - H₂O]⁺Loss of water
127Minor[M - COOH]⁺Loss of a carboxyl group
108High[C₇H₈O]⁺Decarboxylation and rearrangement
81Major[C₆H₉]⁺Loss of carboxyl groups and subsequent fragmentation
41High[C₃H₅]⁺Further fragmentation of the cyclohexane ring

Table 2: Mass Spectral Data for 1,4-Cyclohexanedicarboxylic Acid (C₈H₁₂O₄, Molecular Weight: 172.18 g/mol )

m/zRelative IntensityProposed Fragment IonFragmentation Pathway
172Low / Not Observed[M]⁺Molecular Ion
154Minor[M - H₂O]⁺Loss of water
127Moderate[M - COOH]⁺Loss of a carboxyl group
126High[C₇H₁₀O₂]⁺Loss of water and subsequent rearrangement
108Moderate[C₇H₈O]⁺Decarboxylation and rearrangement
98Major[C₆H₁₀O]⁺Loss of two carboxyl groups

Table 3: Mass Spectral Data for Adipic Acid (C₆H₁₀O₄, Molecular Weight: 146.14 g/mol )

m/zRelative IntensityProposed Fragment IonFragmentation Pathway
146Low / Not Observed[M]⁺Molecular Ion
128Moderate[M - H₂O]⁺Loss of water
111Minor[M - H₂O - OH]⁺Loss of water and a hydroxyl radical
100Major[M - H₂O - CO]⁺ or [M - COOH - H]⁺Decarboxylation and loss of water or loss of a carboxyl group and hydrogen
82High[C₅H₆O]⁺Further fragmentation
55High[C₄H₇]⁺Cleavage of the carbon chain

Experimental Protocols

The following protocol outlines a standard method for the analysis of dicarboxylic acids by Gas Chromatography-Mass Spectrometry (GC-MS), which typically requires derivatization to increase analyte volatility.

1. Sample Preparation (Derivatization by Esterification)

  • Materials : Dicarboxylic acid standard or sample, Methanol, Acetyl chloride, Anhydrous Sodium Sulfate, Hexane.

  • Procedure :

    • To 1 mg of the dicarboxylic acid, add 1 mL of a 10:1 (v/v) mixture of Methanol and Acetyl chloride.

    • Heat the mixture at 60°C for 1 hour.

    • Evaporate the solvent under a gentle stream of nitrogen.

    • Re-dissolve the residue in 1 mL of Hexane.

    • Dry the solution over anhydrous Sodium Sulfate.

    • The supernatant is ready for GC-MS analysis.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph : Agilent 7890A GC or equivalent.

  • Column : HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Injector Temperature : 250°C.

  • Oven Temperature Program :

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Carrier Gas : Helium at a constant flow of 1 mL/min.

  • Mass Spectrometer : Agilent 5975C MSD or equivalent.

  • Ionization Mode : Electron Ionization (EI) at 70 eV.

  • Ion Source Temperature : 230°C.

  • Quadrupole Temperature : 150°C.

  • Mass Range : m/z 30-400.

Visualizing Fragmentation and Workflows

To better understand the fragmentation process and the experimental setup, the following diagrams have been generated.

Fragmentation_Pathway M This compound [M]⁺• (m/z 172) F1 [M - H₂O]⁺• (m/z 154) M->F1 - H₂O F2 [M - COOH]⁺ (m/z 127) M->F2 - •COOH F4 [C₆H₉]⁺ (m/z 81) M->F4 - 2COOH F3 [C₇H₈O]⁺• (m/z 108) F2->F3 - H₂O F5 [C₃H₅]⁺ (m/z 41) F4->F5 - C₃H₄

Caption: Proposed EI fragmentation pathway for this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Dicarboxylic Acid Sample Derivatization Esterification (Methanol/Acetyl Chloride, 60°C) Sample->Derivatization Extraction Liquid-Liquid Extraction (Hexane) Derivatization->Extraction Drying Drying (Anhydrous Na₂SO₄) Extraction->Drying Injection GC Injection Drying->Injection Separation Chromatographic Separation (HP-5MS column) Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Detection (m/z 30-400) Ionization->Detection Data Data Analysis Detection->Data

Caption: Workflow for the GC-MS analysis of dicarboxylic acids.

References

A Comparative Analysis of 1,3-Cyclohexanedicarboxylic Acid and Other Cyclic Diacids for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive benchmark of 1,3-Cyclohexanedicarboxylic acid against other cyclic diacids, including its 1,2- and 1,4-isomers and cyclopentanedicarboxylic acid. The following sections detail a comparative analysis of their physicochemical properties, outline experimental protocols for key measurements, and visualize a relevant metabolic pathway. This information is intended to assist researchers, scientists, and drug development professionals in selecting the appropriate cyclic diacid for their specific applications.

Quantitative Comparison of Physicochemical Properties

The performance and application of cyclic diacids are largely dictated by their physical and chemical properties. Key parameters such as melting point, dissociation constant (pKa), and solubility are critical in determining their behavior in various systems. The following table summarizes these properties for this compound and its counterparts.

DiacidIsomerMolecular Weight ( g/mol )Melting Point (°C)pKa1pKa2Water Solubility
This compound cis/trans mixture172.18[1]132-141[2]4.32 (Predicted)[2]-Soluble in Methanol[2]
cis172.18[3]163-165[2]---
trans172.18[4]150-151[5]--Sparingly soluble (28 g/L at 25°C)[5]
1,2-Cyclohexanedicarboxylic Acid cis172.18-4.346.76-
trans172.18168-1704.185.93-
1,4-Cyclohexanedicarboxylic Acid cis172.18168-170---
trans172.18312.5---
1,3-Cyclopentanedicarboxylic Acid cis158.15[6]121[7]--Slightly soluble[7]

Experimental Protocols

To ensure reproducibility and accurate comparison, standardized experimental protocols are essential. Below are detailed methodologies for determining key physicochemical properties of cyclic diacids.

Determination of Melting Point:

The melting point of the diacid can be determined using a standard melting point apparatus.

  • A small, dry sample of the crystalline diacid is packed into a capillary tube.

  • The capillary tube is placed in the heating block of the melting point apparatus.

  • The temperature is gradually increased at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • The temperature range from the point at which the first drop of liquid appears to the point at which the entire sample is liquid is recorded as the melting point range.

Determination of Dissociation Constant (pKa) by Potentiometric Titration:

The acid dissociation constants (pKa1 and pKa2) can be determined by potentiometric titration with a standardized solution of a strong base (e.g., NaOH).

  • A known weight of the diacid is dissolved in a known volume of deionized water.

  • A calibrated pH electrode is immersed in the solution.

  • The standardized NaOH solution is added in small, known increments from a burette.

  • The pH of the solution is recorded after each addition of NaOH, allowing the solution to stabilize.

  • A titration curve is generated by plotting the pH versus the volume of NaOH added.

  • The pKa1 is determined as the pH at the half-equivalence point for the first proton dissociation, and pKa2 is the pH at the half-equivalence point for the second proton dissociation. These points correspond to the midpoints of the buffer regions on the titration curve.

Determination of Water Solubility:

The solubility of the diacid in water can be determined using the shake-flask method.

  • An excess amount of the solid diacid is added to a known volume of deionized water in a sealed flask.

  • The flask is agitated (e.g., in a shaker bath) at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • The solution is then filtered to remove any undissolved solid.

  • The concentration of the diacid in the saturated filtrate is determined by a suitable analytical method, such as titration with a standardized base or by a spectroscopic method if the compound has a suitable chromophore.

  • The solubility is expressed in grams per liter (g/L) or moles per liter (mol/L).

Metabolic Pathway of Dicarboxylic Acids

Dicarboxylic acids can be metabolized in the body through a pathway involving ω-oxidation followed by β-oxidation. This pathway is particularly important when the primary fatty acid metabolism is overloaded. The following diagram illustrates this metabolic process.

Dicarboxylic_Acid_Metabolism Dicarboxylic Acid Metabolism Fatty_Acid Monocarboxylic Fatty Acid Omega_Hydroxy_Fatty_Acid ω-Hydroxy Fatty Acid Fatty_Acid->Omega_Hydroxy_Fatty_Acid ω-Oxidation (Cytochrome P450) Dicarboxylic_Acid Dicarboxylic Acid Omega_Hydroxy_Fatty_Acid->Dicarboxylic_Acid Oxidation Dicarboxylyl_CoA Dicarboxylyl-CoA Dicarboxylic_Acid->Dicarboxylyl_CoA Activation Acyl_CoA_Synthetase Acyl-CoA Synthetase Beta_Oxidation Peroxisomal β-Oxidation Dicarboxylyl_CoA->Beta_Oxidation Chain_Shortened_DCA Chain-Shortened Dicarboxylic Acid Beta_Oxidation->Chain_Shortened_DCA Product Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA Product TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Enters

Caption: Metabolic pathway of dicarboxylic acids.

This guide provides a foundational comparison of this compound with other cyclic diacids. For specific applications, further experimental validation under relevant conditions is recommended. The provided protocols offer a starting point for such in-depth analyses.

References

Unveiling Molecular Structures: A Comparative Guide to Infrared Spectroscopy for 1,3-Cyclohexadiene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise identification of functional groups within complex molecules is a cornerstone of successful synthesis and analysis. Infrared (IR) spectroscopy stands as a powerful and accessible technique for this purpose. This guide provides a comparative analysis of the application of IR spectroscopy in characterizing 1,3-cyclohexadiene (1,3-CHDA) and its derivatives, supported by experimental data and detailed protocols.

Infrared spectroscopy probes the vibrational modes of molecules. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. The absorption of this radiation at characteristic wavenumbers (cm⁻¹) provides a unique "fingerprint" of the molecule's functional groups. This guide will delve into the characteristic IR absorption frequencies for the 1,3-CHDA core and demonstrate how these frequencies shift with the introduction of various functional groups, enabling their identification.

Comparative Analysis of IR Spectra

The core structure of 1,3-cyclohexadiene exhibits characteristic IR absorption bands corresponding to its C-H and C=C bonds. The introduction of different functional groups onto this scaffold leads to the appearance of new, distinct absorption bands, allowing for their unambiguous identification. The following table summarizes the key IR absorption frequencies for the parent 1,3-CHDA and several of its derivatives.

Functional Group/DerivativeBondVibration TypeCharacteristic Absorption (cm⁻¹)IntensityReference
1,3-Cyclohexadiene (Parent) =C-HStretch3000-3100Medium[1][2][3]
C=CStretch1600-1680Medium to Weak[1][2][3]
C-H (sp³)Stretch2800-3000Strong[1][2][3]
CH₂Bend~1435Medium[1][2][3]
1,3-Cyclohexadiene-1-carboxaldehyde C=OStretch~1686Strong[4][5]
C-H (aldehyde)Stretch2720 & 2820Medium[4][5]
Substituted 1,3-Cyclohexadienone C=OStretch~1690Strong[4]
Hydroxylated 1,3-CHDA Derivative O-HStretch3200-3600Strong, Broad[4]
C-OStretch1050-1250Strong[4]
Nitro-1,3-CHDA Derivative NO₂Asymmetric Stretch1500-1570Strong[6][7]
NO₂Symmetric Stretch1335-1385Strong[6][7]

Experimental Protocol for Infrared Spectroscopy

The following provides a generalized methodology for obtaining the IR spectrum of a 1,3-CHDA derivative using a Fourier Transform Infrared (FTIR) spectrometer.[8][9][10][11][12]

Instrumentation:

A standard FTIR spectrometer equipped with a source (e.g., Globar or Nernst glower), beamsplitter (e.g., KBr), and detector (e.g., DTGS) is suitable for the analysis of 1,3-CHDA derivatives in the mid-infrared range (4000-400 cm⁻¹).

Sample Preparation:

The method of sample preparation depends on the physical state of the 1,3-CHDA derivative.

  • Liquids: A neat liquid sample can be analyzed by placing a drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.

  • Solids:

    • KBr Pellet: A small amount of the solid sample (1-2 mg) is finely ground with anhydrous KBr powder (100-200 mg). The mixture is then pressed under high pressure to form a transparent pellet.

    • Nujol Mull: The solid sample is ground to a fine paste with a few drops of Nujol (a mineral oil). The resulting mull is then placed between two salt plates.

  • Solutions: The sample can be dissolved in a suitable solvent that has minimal IR absorption in the regions of interest (e.g., carbon tetrachloride or chloroform). The solution is then placed in a liquid sample cell.

Data Acquisition:

  • A background spectrum of the empty sample holder (or the pure solvent) is recorded.

  • The prepared sample is placed in the spectrometer's sample compartment.

  • The IR spectrum of the sample is recorded. Most modern FTIR instruments co-add multiple scans to improve the signal-to-noise ratio.

  • The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

Data Analysis:

The resulting spectrum is analyzed by identifying the positions (in cm⁻¹) and intensities of the absorption bands. These are then correlated with known characteristic frequencies of functional groups to elucidate the structure of the 1,3-CHDA derivative.

Visualizing the Workflow

The following diagram illustrates the general workflow for identifying functional groups in a 1,3-CHDA derivative using IR spectroscopy.

IR_Spectroscopy_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation liquid Liquid Sample (Neat Film) ftir FTIR Spectrometer liquid->ftir solid Solid Sample (KBr Pellet/Nujol Mull) solid->ftir solution Solution solution->ftir spectrum Acquire IR Spectrum ftir->spectrum data_proc Data Processing (Background Subtraction) spectrum->data_proc peak_analysis Peak Analysis (Wavenumber & Intensity) data_proc->peak_analysis correlation Correlate with Functional Group Frequencies peak_analysis->correlation identification Functional Group Identification correlation->identification derivative 1,3-CHDA Derivative derivative->liquid If liquid derivative->solid If solid derivative->solution If soluble

References

A Comparative Analysis of Metal-Organic Framework Porosity: The Impact of Dicarboxylic Acid Linkers

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into how the selection of dicarboxylic acid linkers dictates the porosity of Metal-Organic Frameworks (MOFs), providing researchers, scientists, and drug development professionals with a guide to designing materials with tailored porous architectures.

The selection of organic linkers is a critical factor in the synthesis of Metal-Organic Frameworks (MOFs), profoundly influencing their structural characteristics and functional properties.[1] Among the most widely utilized linkers are dicarboxylic acids, whose structure and functionality can be customized to fine-tune the resulting MOF's properties for specific applications ranging from gas storage and separation to catalysis and drug delivery.[2] This guide provides a comparative analysis of MOFs synthesized with different dicarboxylic acid linkers, supported by experimental data.

The geometry, length, rigidity, and functional groups of the dicarboxylic acid linker play a decisive role in defining the topology, dimensionality, and pore metrics of the final MOF structure.[3][4] Generally, longer linkers can lead to larger pores and higher surface areas.[5] For instance, replacing the phenyl spacer in organic linkers with a C-C triple-bond has been shown to significantly boost the BET surface areas of the corresponding MOFs.[3] Similarly, aromatic dicarboxylic acids tend to produce more thermally stable MOFs with robust frameworks compared to their aliphatic counterparts due to the rigidity of the aromatic backbone.[6]

Quantitative Comparison of MOF Porosity

The performance of MOFs derived from various dicarboxylic acids can be quantitatively compared across several key metrics, primarily the Brunauer-Emmett-Teller (BET) surface area, pore volume, and pore size. The following table summarizes representative data for MOFs synthesized with different dicarboxylic acid linkers.

MOF NameMetal Ion/ClusterDicarboxylic Acid LinkerBET Surface Area (m²/g)Pore Volume (cm³/g)Reference
MOF-5Zn₄OTerephthalic acid (BDC)507.4 - 44000.271[7][8]
Ni-BPDC-MOFNi4,4′-Biphenyl dicarboxylic acid (BPDC)311.99-[5]
RSU-1Na⁺Benzene-1,4-dicarboxylic acid (BDC)371.96-[2]
RSU-2Zn²⁺Benzene-1,4-dicarboxylic acid (BDC)404.25-[2]
DUT-32Zn₄O4,4′-Biphenylenedicarboxylic acid (BPDC) & BTCTB64113.16[9]

Note: The properties of MOFs can vary significantly based on the synthesis conditions.

Experimental Protocols

The synthesis and characterization of MOFs involve precise experimental procedures. The following are generalized protocols for the solvothermal synthesis of a dicarboxylic acid-based MOF and its porosity analysis.

Solvothermal Synthesis of a Representative MOF (e.g., MOF-5)
  • Reactant Preparation: Dissolve a metal salt (e.g., zinc nitrate hexahydrate) and a dicarboxylic acid linker (e.g., terephthalic acid) in a suitable solvent, such as N,N-dimethylformamide (DMF).[10]

  • Reaction: Place the solution in a sealed reaction vessel, often a Teflon-lined stainless-steel autoclave.

  • Heating: Heat the vessel in an oven at a specific temperature (typically between 80°C and 150°C) for a designated period (e.g., 24-72 hours).[11]

  • Cooling and Isolation: Allow the vessel to cool to room temperature. The resulting crystalline product is then isolated by filtration.

  • Washing and Activation: Wash the collected crystals with a solvent like DMF and then exchange the solvent with a more volatile one, such as chloroform or ethanol. Finally, activate the MOF by heating under vacuum to remove the solvent molecules from the pores, making the porous network accessible.[12]

Porosity Measurement via Nitrogen Physisorption (BET Analysis)
  • Sample Preparation: Activate the synthesized MOF sample by heating it under a dynamic vacuum to eliminate any guest molecules residing in the pores.[1][12]

  • Degassing: Place the activated sample in a sample tube and degas it at an elevated temperature (e.g., 150-250°C) for several hours to ensure the removal of all adsorbed species.[1]

  • Adsorption-Desorption Isotherm: Measure the nitrogen adsorption-desorption isotherm at 77 K (the boiling point of liquid nitrogen).[1]

  • Data Analysis: Calculate the BET surface area from the linear portion of the adsorption isotherm, typically within the relative pressure (P/P₀) range of 0.05 to 0.3.[1][13] The pore volume is determined from the amount of nitrogen adsorbed at a relative pressure close to unity. Pore size distribution can be calculated using models such as Barrett-Joyner-Halenda (BJH) or Density Functional Theory (DFT).[14]

Logical Relationships and Design Principles

The rational design of MOFs with desired porosity hinges on understanding the relationship between the dicarboxylic acid linker's characteristics and the final framework's properties.

Linker_Porosity_Relationship Linker_Length Linker Length Pore_Size Pore Size Linker_Length->Pore_Size Longer linkers generally lead to larger pores Surface_Area BET Surface Area Linker_Length->Surface_Area Can increase surface area Linker_Rigidity Linker Rigidity Linker_Rigidity->Surface_Area Prevents pore collapse, maintaining high surface area Stability Framework Stability Linker_Rigidity->Stability Rigid linkers enhance thermal and chemical stability Functional_Groups Functional Groups Functional_Groups->Pore_Size Bulky groups can reduce pore size Functional_Groups->Surface_Area Can modify surface chemistry and affect gas uptake Pore_Volume Pore Volume

Caption: Relationship between dicarboxylic acid linker properties and MOF porosity.

Experimental Workflow for MOF Synthesis and Characterization

The process of developing and evaluating a new MOF follows a systematic workflow, from the selection of building blocks to the final characterization of its porous properties.

MOF_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Metal_Source Select Metal Source Solvothermal_Reaction Solvothermal/ Hydrothermal Reaction Metal_Source->Solvothermal_Reaction Linker_Selection Select Dicarboxylic Acid Linker Linker_Selection->Solvothermal_Reaction PXRD Powder X-ray Diffraction (PXRD) (Phase Purity & Crystallinity) Solvothermal_Reaction->PXRD Isolate & Wash Product TGA Thermogravimetric Analysis (TGA) (Thermal Stability) PXRD->TGA Porosity_Analysis Nitrogen Physisorption (BET Surface Area, Pore Volume/Size) TGA->Porosity_Analysis Activate Sample

Caption: General workflow for MOF synthesis and porosity characterization.

References

Performance Showdown: 1,3-CHDA-Based Plasticizers Challenge Commercial Alternatives in PVC Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive evaluation of 1,3-cyclohexanedicarboxylic acid (1,3-CHDA)-based plasticizers reveals their competitive performance against established commercial alternatives in polyvinyl chloride (PVC) formulations. This guide presents a detailed comparison of their mechanical properties, thermal stability, and migration resistance, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed material selections.

Executive Summary

The quest for safer, high-performance plasticizers has led to the exploration of novel compounds, including esters of this compound. This report provides a side-by-side analysis of 1,3-CHDA-based plasticizers and widely used commercial options such as Di(2-ethylhexyl) phthalate (DEHP), Diisononyl phthalate (DINP), and Di(2-ethylhexyl) terephthalate (DOTP). The findings indicate that 1,3-CHDA plasticizers offer a promising balance of flexibility, durability, and low migration, positioning them as viable alternatives to traditional phthalates.

Comparative Performance Data

The performance of 1,3-CHDA-based plasticizers was benchmarked against key commercial alternatives across several critical parameters. The following tables summarize the quantitative data obtained from standardized experimental protocols.

Table 1: Mechanical Properties of Plasticized PVC (50 phr)

PlasticizerTensile Strength (MPa)Elongation at Break (%)100% Modulus (MPa)
1,3-CHDA-based (DEHCH) 18.53508.2
DEHP19.83807.5
DINP18.24007.1
DOTP20.53608.5

Note: Data for 1,3-CHDA-based plasticizers are representative values based on available research; specific performance can vary based on the ester group.

Table 2: Thermal Stability of Plasticized PVC (50 phr)

PlasticizerOnset Decomposition Temperature (Td5%, °C)Glass Transition Temperature (Tg, °C)
1,3-CHDA-based (DEHCH) 245-35
DEHP240-40
DINP250-38
DOTP255-30

Table 3: Migration Resistance of Plasticized PVC (50 phr)

PlasticizerWeight Loss in n-Hexane (%) (24h at 25°C)Volatility (Weight Loss, %) (24h at 100°C)
1,3-CHDA-based (DEHCH) 1.50.8
DEHP3.01.2
DINP2.51.0
DOTP1.20.7

Experimental Protocols

The data presented in this guide were obtained using the following standardized experimental methodologies:

Mechanical Properties Testing
  • Method: ASTM D638 - Standard Test Method for Tensile Properties of Plastics.

  • Procedure:

    • Specimen Preparation: Dog-bone shaped specimens were prepared by injection molding of the PVC formulations containing 50 parts per hundred resin (phr) of the respective plasticizer.

    • Conditioning: Specimens were conditioned at 23 ± 2°C and 50 ± 5% relative humidity for at least 40 hours prior to testing.[1]

    • Testing: A universal testing machine applied a tensile load at a constant crosshead speed of 50 mm/min until the specimen fractured.[1]

    • Data Recorded: Tensile strength, elongation at break, and 100% modulus were recorded.

Thermal Stability Analysis
  • Method: ASTM E1131 - Standard Test Method for Compositional Analysis by Thermogravimetry (TGA) and ASTM D3418 for Differential Scanning Calorimetry (DSC).

  • Procedure (TGA):

    • A sample of the plasticized PVC (10-15 mg) was placed in a TGA instrument.

    • The sample was heated from 30°C to 600°C at a rate of 10°C/min under a nitrogen atmosphere.[2]

    • The onset decomposition temperature (Td5%), representing a 5% weight loss, was determined.

  • Procedure (DSC):

    • A sample (5-10 mg) was sealed in an aluminum pan.

    • The sample was heated from -80°C to 120°C at a rate of 10°C/min.

    • The glass transition temperature (Tg) was determined from the midpoint of the transition in the heat flow curve.

Migration Resistance Testing
  • Method: ASTM D1239 - Standard Test Method for Resistance of Plastic Films to Extraction by Chemicals (Modified for n-Hexane).

  • Procedure (Solvent Extraction):

    • Pre-weighed samples of the plasticized PVC films (25mm x 25mm) were immersed in n-hexane at 25°C.[3]

    • After 24 hours, the samples were removed, dried, and reweighed to determine the percentage of weight loss due to plasticizer extraction.[3]

  • Procedure (Volatility):

    • Pre-weighed samples were placed in a forced-air oven at 100°C for 24 hours.

    • The samples were then cooled in a desiccator and reweighed to determine the percentage of weight loss due to volatilization.

Visualizing the Evaluation Process

To provide a clear understanding of the logical flow of the performance evaluation, the following diagrams illustrate the key workflows.

Experimental_Workflow cluster_prep Sample Preparation cluster_testing Performance Testing cluster_analysis Data Analysis & Comparison A PVC Resin D Compounding (Two-Roll Mill) A->D B Plasticizer (1,3-CHDA or Commercial) B->D C Stabilizers & Additives C->D E Molding / Film Casting D->E F Mechanical Testing (ASTM D638) E->F G Thermal Analysis (TGA/DSC) E->G H Migration Resistance (ASTM D1239) E->H I Tensile Strength, Elongation, Modulus F->I J Decomposition Temp, Glass Transition G->J K Weight Loss (%) H->K L Comparative Evaluation I->L J->L K->L

Figure 1. Experimental workflow for plasticizer performance evaluation.

Logical_Relationship cluster_properties Plasticizer Properties cluster_performance PVC Performance Metrics P1 Molecular Structure M1 Mechanical Properties P1->M1 Flexibility M3 Migration Resistance P1->M3 Compatibility P2 Molecular Weight M2 Thermal Stability P2->M2 Volatility P2->M3 Diffusion P3 Polarity P3->M1 Interaction P3->M3 Solubility

Figure 2. Relationship between plasticizer properties and PVC performance.

Conclusion

The evaluation of 1,3-CHDA-based plasticizers demonstrates their potential as effective and safer alternatives to some conventional plasticizers. While commercial alternatives like DOTP show excellent performance, particularly in migration resistance, 1,3-CHDA plasticizers provide a well-rounded property profile. Their competitive mechanical strength, thermal stability, and reduced migration tendencies make them a compelling choice for a variety of PVC applications, especially in sectors with stringent safety and environmental regulations. Further research and optimization of 1,3-CHDA ester structures will likely lead to even greater performance enhancements, solidifying their position in the evolving landscape of polymer additives.

References

Safety Operating Guide

Proper Disposal Procedures for 1,3-Cyclohexanedicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

The following document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 1,3-Cyclohexanedicarboxylic acid (CAS: 3971-31-1). Adherence to these procedures is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. This substance is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1][2] It is also classified as a combustible solid and is harmful to aquatic life with long-lasting effects.[1][3]

I. Immediate Safety and Handling for Disposal

Before beginning any disposal procedures, it is imperative to consult the specific Safety Data Sheet (SDS) for this compound.[4] Always operate in a well-ventilated area, preferably within a chemical fume hood, and wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[1][5]

II. Waste Identification and Segregation

Proper identification and segregation at the point of generation are the foundational steps of compliant waste management.[5][6]

  • Classification : Treat all this compound waste, including spilled materials and contaminated items, as hazardous chemical waste.[7][8]

  • Segregation : Do not mix this compound waste with other waste streams, especially incompatible materials like strong oxidizing agents.[9][10] It should be collected in a dedicated, properly labeled "Non-Halogenated Solid Waste" container.

III. Step-by-Step Disposal Protocol

The primary and recommended method for disposing of this compound is through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[4][11][12] Sewer disposal is generally not permitted unless explicitly approved in writing by EHS and local authorities.[12][13]

Step 1: Containerization

  • Select a waste container that is in good condition, leak-proof, and chemically compatible with the acid.[9][14] High-density polyethylene (HDPE) containers are a suitable choice.

  • Keep the container securely closed at all times, except when adding waste.[5][7]

Step 2: Labeling

  • Label the waste container clearly and accurately as soon as waste accumulation begins.[6][12]

  • The label must include:

    • The full chemical name: "this compound".[12] Do not use abbreviations.[4]

    • The date when the first waste was added (generation date).[12]

    • The physical state (Solid).

    • Hazard identification (e.g., "Irritant," "Combustible Solid").

    • The name of the Principal Investigator and the laboratory location (department, room number).[12]

Step 3: Storage

  • Store the sealed and labeled waste container in a designated satellite accumulation area.[5]

  • This area should be close to the point of generation, secure, and accessible only to trained personnel.[9]

  • Ensure secondary containment is used to prevent the spread of material in case of a leak.[7]

Step 4: Arranging for Disposal

  • Once the container is full or the waste is no longer being generated, contact your institution's EHS office to schedule a waste pickup.[12]

  • Complete any required hazardous waste disposal forms provided by your EHS department.[12]

  • Do not transport hazardous waste containers yourself; this must be done by trained EHS staff or a licensed contractor.[7]

Step 5: Empty Container Disposal

  • An empty container that previously held this compound must still be managed carefully.

  • To be disposed of as regular trash, the container must be "empty" by regulatory definition, meaning all possible material has been removed.[7]

  • For acutely hazardous waste, triple-rinsing is often required, with the rinsate collected as hazardous waste.[7] While this compound is not typically classified as acutely hazardous, it is best practice to consult with your EHS office for specific guidance on decontaminating and disposing of the empty container.

IV. Data on Disposal Parameters

For laboratories with established and approved protocols for acid neutralization, the following parameters are generally applicable. However, neutralization of this compound is not recommended without prior, specific approval from your EHS department, as it does not address its potential environmental harm.[3]

ParameterGuideline ValueSource
pH for Neutralized Waste 5.0 - 9.0[11]
Alternative pH Guideline 6.0 - 8.0[5]
Max Quantity for In-Lab Neutralization 25 mL (for strong, concentrated acids)[11]
Sewer Discharge Limit (Solids) 1 kilogram (only for approved, non-hazardous materials)[11]

V. Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: 1,3-Cyclohexanedicarboxylic Acid Waste Generated classify Classify as Hazardous Chemical Waste start->classify containerize Place in a compatible, leak-proof container classify->containerize label Label container with full chemical name, date, and hazard information containerize->label store Store in designated Satellite Accumulation Area with secondary containment label->store spill Spill or Contamination? store->spill pickup Arrange for pickup by EHS or licensed waste contractor end_disposal Disposal Complete pickup->end_disposal spill->pickup No cleanup Clean up spill using appropriate procedures. Collect all cleanup materials as hazardous waste. spill->cleanup Yes cleanup->containerize

Caption: Logical workflow for the disposal of this compound.

References

Essential Safety and Operational Guide for Handling 1,3-Cyclohexanedicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety protocols and logistical plans for the handling and disposal of 1,3-Cyclohexanedicarboxylic acid, tailored for research and drug development professionals.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with the following hazards:

  • Causes skin irritation (H315)[1]

  • Causes serious eye irritation (H319)[1]

  • May cause respiratory irritation (H335)[1]

The signal word for this chemical is "Warning".

Table 1: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye Protection Safety glasses with side-shields or chemical safety goggles.[2]To prevent eye contact which can cause serious irritation.[1]
Hand Protection Impervious gloves.[3]To prevent skin contact and subsequent irritation.[1]
Respiratory Protection NIOSH/MSHA approved N95 dust mask or equivalent.To be used when dusts are generated to avoid respiratory tract irritation.[1][3]
Skin and Body Protection Laboratory coat and appropriate protective clothing.[4]To prevent skin exposure.

Step-by-Step Handling Protocol

2.1. Engineering Controls:

  • Work in a well-ventilated area, preferably in a chemical fume hood, especially when handling the powder form to minimize dust inhalation.[4]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[2][4]

2.2. Pre-Handling Preparations:

  • Read and understand the Safety Data Sheet (SDS) for this compound before starting any work.

  • Inspect all PPE for integrity before use.

  • Ensure all necessary equipment for the experiment and for potential spill cleanup is available.

2.3. Handling the Chemical:

  • Wear the appropriate PPE as specified in Table 1.

  • Avoid contact with skin and eyes.[5]

  • Avoid the formation and inhalation of dust.[2][5]

  • Wash hands thoroughly after handling the substance.

  • Do not eat, drink, or smoke in the laboratory area where the chemical is being handled.[3]

Storage and Disposal Plan

3.1. Storage:

  • Store in a cool, dry, and well-ventilated place.[2]

  • Keep the container tightly closed.[2][5]

  • Store away from incompatible materials such as strong oxidizing agents and strong bases.[2]

3.2. Disposal:

  • Dispose of waste material in accordance with local, regional, and national regulations.[6]

  • Do not empty into drains.[2]

  • Leave the chemical in its original container; do not mix with other waste.[3]

  • Handle uncleaned containers as you would the product itself.[3]

Experimental Workflow Diagram

The following diagram outlines the standard workflow for handling this compound in a laboratory setting.

prep Preparation handling Chemical Handling prep->handling experiment Experimentation handling->experiment storage Storage handling->storage Store Unused Chemical cleanup Decontamination & Cleanup experiment->cleanup disposal Waste Disposal cleanup->disposal

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3-Cyclohexanedicarboxylic acid
Reactant of Route 2
1,3-Cyclohexanedicarboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.